N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C52H76ClN5O9S |
|---|---|
分子量 |
982.7 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide chloride |
InChI |
InChI=1S/C52H75N5O9S.ClH/c1-51(2)40-15-9-11-17-43(40)56(24-27-62-32-35-65-34-31-61-26-23-53-48(58)22-14-13-19-45-49-42(39-67-45)54-50(59)55-49)46(51)20-7-6-8-21-47-52(3,4)41-16-10-12-18-44(41)57(47)25-28-63-33-36-66-38-37-64-30-29-60-5;/h6-12,15-18,20-21,42,45,49H,13-14,19,22-39H2,1-5H3,(H2-,53,54,55,58,59);1H |
InChI 键 |
OQTIUMQNPRXRAE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[Cl-] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile heterobifunctional molecule widely utilized in biomedical research and drug discovery.
Core Structure and Properties
This compound is a specialized chemical probe that integrates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a Cy5 fluorophore for detection in the far-red spectrum, and two polyethylene glycol (PEG) linkers (PEG4 and PEG3) that enhance solubility and provide spatial separation between the functional ends.[1]
The molecule's structure facilitates its use in a variety of bioanalytical techniques. The biotin group allows for strong and specific immobilization or capture using streptavidin-coated surfaces or reagents. The Cy5 dye, a member of the cyanine family, offers excellent spectral properties for fluorescence-based detection, with excitation and emission maxima in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.[2] The hydrophilic PEG spacers increase the overall water solubility of the molecule and reduce steric hindrance, which is crucial for its interaction with biological targets.[2]
A visual representation of the chemical structure of this compound is provided below:
(A chemical structure diagram for this compound would be inserted here if image generation were possible.)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [3] |
| Molecular Weight | 982.7 g/mol | [3] |
| CAS Number | 2107273-68-5 | [3] |
| Appearance | (Not specified in search results) | |
| Solubility | Soluble in water, DMSO, DMF | [] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.2 (estimated for Cy5) | [6] |
Key Applications and Experimental Protocols
The unique trifunctional nature of this compound makes it a valuable tool in several advanced research applications, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) and in various protein interaction studies.
Role in PROTAC Drug Development
PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a critical tool for studying and optimizing PROTACs. It can be used as a fluorescently labeled and biotinylated ligand for a target protein, enabling researchers to monitor and quantify the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase).[7][8]
The biotin tag allows for the immobilization of the ligand on a streptavidin-coated surface for pull-down assays or surface plasmon resonance (SPR) studies to measure binding kinetics. The Cy5 fluorophore enables the use of fluorescence-based techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) to study ternary complex formation in solution.[7]
Diagram 1: PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
Experimental Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol outlines a method to assess the formation of a ternary complex using this compound as a fluorescent tracer for the protein of interest (POI).
Materials:
-
This compound
-
Purified Protein of Interest (POI)
-
Purified E3 Ubiquitin Ligase
-
Unlabeled PROTAC molecule
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the unlabeled PROTAC in the assay buffer.
-
Prepare solutions of the POI and E3 ligase in the assay buffer at desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of this compound (typically in the low nanomolar range).
-
Add a fixed concentration of the POI.
-
Add a fixed concentration of the E3 ligase.
-
Add varying concentrations of the unlabeled PROTAC to the wells.
-
Include control wells:
-
Tracer only
-
Tracer + POI
-
Tracer + E3 Ligase
-
Tracer + POI + PROTAC (without E3 ligase)
-
Tracer + E3 Ligase + PROTAC (without POI)
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission filters for Cy5.
-
-
Data Analysis:
-
The formation of the ternary complex will lead to an increase in the molecular weight of the fluorescently labeled complex, resulting in a higher fluorescence polarization value.
-
Plot the change in fluorescence polarization as a function of the unlabeled PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and the "hook effect" at high PROTAC concentrations.[9]
-
Application in Protein Pull-Down Assays
The biotin moiety of this compound makes it an excellent tool for pull-down assays to identify or confirm protein-protein interactions.[10] In this application, the molecule can be used to label a "bait" protein, which is then used to capture its interacting "prey" proteins from a cell lysate. The Cy5 fluorophore allows for the easy visualization of the captured proteins on a gel or blot without the need for secondary antibodies.
Diagram 2: Biotin-Streptavidin Pull-Down Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Cy5 Biotin | BroadPharm [broadpharm.com]
- 6. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. biorxiv.org [biorxiv.org]
- 10. synapsewaves.com [synapsewaves.com]
Mechanism of Action for Biotin-PEG-Cy5 Conjugates: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for biotin-PEG-Cy5 conjugates, a versatile class of reagents widely employed in biological research and diagnostics. We delve into the core principles governing their utility, including the high-affinity biotin-streptavidin interaction, the role of the polyethylene glycol (PEG) linker, and the photophysical properties of the cyanine 5 (Cy5) fluorophore. This document presents quantitative data, detailed experimental protocols for key applications, and visual diagrams to elucidate the underlying mechanisms and workflows.
Core Principles of Biotin-PEG-Cy5 Conjugates
The functionality of biotin-PEG-Cy5 conjugates is derived from the synergistic action of its three key components:
-
Biotin: A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal tool for stable and specific molecular targeting.
-
Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic polymer chain that serves as a spacer between the biotin and Cy5 moieties. The PEG linker enhances the water solubility of the conjugate, reduces steric hindrance to allow for efficient binding of biotin to streptavidin, and minimizes non-specific interactions with other proteins.[1][2] The length of the PEG spacer is a critical parameter that can influence the binding kinetics and stoichiometry of the biotin-streptavidin interaction.[1]
-
Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima are in a spectral region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio in imaging applications.[3] Cy5 is known for its high molar extinction coefficient and good photostability, making it suitable for a variety of fluorescence-based detection methods.
The fundamental mechanism of action involves a two-step process. First, a biological target of interest is labeled with a biotinylated molecule (e.g., a biotinylated antibody). Subsequently, the biotin-PEG-Cy5 conjugate is introduced, which then binds to a streptavidin-conjugated entity, or a streptavidin-fluorophore conjugate is used to detect the biotinylated target. This modularity allows for signal amplification and versatility in experimental design.
Quantitative Data
The performance of biotin-PEG-Cy5 conjugates can be characterized by several key quantitative parameters. The following tables summarize these properties.
Table 1: Binding Affinity of the Biotin-Streptavidin Interaction
| Interacting Molecules | Dissociation Constant (Kd) | Reference(s) |
| Biotin and Streptavidin | ≈ 10⁻¹⁴ M | [4] |
Note: The presence of a PEG linker and a Cy5 dye may slightly modulate the binding affinity. Longer PEG chains can sometimes decrease the binding affinity due to increased hydrodynamic radius and potential steric hindrance from the PEG chain itself.[1]
Table 2: Physicochemical and Spectral Properties of a Representative Sulfo-Cy5-PEG3-Biotin Conjugate
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 646 nm | [5][6] |
| Emission Maximum (λem) | 662 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [1][5] |
| Solubility | Good in water, DMF, and DMSO | [5][6] |
Experimental Protocols
The biotin-PEG-Cy5 system is adaptable to a wide range of applications. Below are detailed protocols for three common experimental workflows.
Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a biotinylated primary antibody followed by detection with a streptavidin-Cy5 conjugate for visualizing a target protein in fixed and permeabilized cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated Primary Antibody (specific to the target protein)
-
Streptavidin-Cy5 Conjugate
-
Antifade Mounting Medium with DAPI
Procedure:
-
Cell Preparation: Rinse the cells on coverslips twice with PBS.
-
Fixation: Incubate the cells with Fixation Solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Detection: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer (typically at a concentration of 1-5 µg/mL). Incubate the cells with the diluted streptavidin-Cy5 for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.
Flow Cytometry Analysis of Cell Surface Markers
This protocol outlines the detection of a cell surface antigen using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.
Materials:
-
Cell suspension
-
FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Biotinylated Primary Antibody (specific to the cell surface antigen)
-
Streptavidin-Cy5 Conjugate
-
(Optional) Viability Dye (e.g., Propidium Iodide)
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold FACS Buffer. Resuspend the cells in FACS Buffer to a concentration of 1x10⁶ cells/mL.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the biotinylated primary antibody at its predetermined optimal concentration to the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Secondary Detection: Resuspend the cell pellet in FACS Buffer containing the Streptavidin-Cy5 conjugate at its optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as described in step 4.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS Buffer for analysis.
-
Viability Staining (Optional): If desired, add a viability dye according to the manufacturer's instructions.
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.
Western Blotting
This protocol details the detection of a target protein on a western blot using a biotinylated primary antibody and streptavidin conjugated to an enzyme (e.g., HRP), followed by chemiluminescent detection which can be imaged on systems capable of detecting Cy5 fluorescence if a fluorescent streptavidin is used. For direct fluorescence detection, a streptavidin-Cy5 conjugate would be used.
Materials:
-
PVDF or Nitrocellulose Membrane with transferred proteins
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Biotinylated Primary Antibody
-
Streptavidin-Cy5 Conjugate
-
Fluorescence Imaging System
Procedure:
-
Blocking: After protein transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer. Incubate the membrane with the streptavidin solution for 1 hour at room temperature with gentle agitation, protected from light.
-
Washing: Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
Signal Detection: Image the membrane using a fluorescence imaging system with the appropriate laser and emission filter for Cy5.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Molecular interactions in a biotin-PEG-Cy5 detection system.
Caption: Step-by-step workflow for immunofluorescence using biotin-streptavidin detection.
Caption: The logical cascade leading to fluorescent signal generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Properties and Applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excitation and emission spectra of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescent probe widely utilized in biological research. The document details its spectral characteristics, provides experimental protocols for its use in key applications, and visualizes relevant workflows and pathways.
Core Spectroscopic and Physicochemical Properties
This compound is a specialized derivative of the cyanine dye Cy5. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance. The core fluorophore, Cy5, is a far-red dye known for its high molar extinction coefficient and good quantum yield, making it a bright and sensitive fluorescent label. Its emission in the far-red spectrum is particularly advantageous as it minimizes autofluorescence from biological samples.
The specific spectral properties are influenced by the local chemical environment and the conjugation to other molecules. For the closely related analog, sulfo-Cyanine5-PEG3-biotin, the following spectral characteristics have been reported:
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [1][2][3] |
| Emission Maximum (λem) | 662 nm | [1][2][3] |
| Stokes Shift | ~16 nm | [3] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [2] |
| Recommended Laser Line | 633 nm (HeNe) or 647 nm (diode) | |
| Common Emission Filter | 660/20 nm |
Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation state.
Experimental Protocols
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.
Instrumentation:
-
A calibrated spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Quartz cuvettes.
Procedure:
-
Sample Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)) to create a stock solution.
-
Prepare a dilute working solution from the stock solution. The absorbance of the working solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 662 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid scattering artifacts (e.g., 650 nm to 750 nm).
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Data Correction:
-
Measure the spectrum of a blank sample (solvent only) and subtract it from the sample spectrum to correct for background fluorescence.
-
Apply instrument-specific correction factors for lamp intensity and detector response if required.
-
Western Blotting with Streptavidin-Cy5 Detection
This protocol describes the use of a biotinylated primary or secondary antibody followed by detection with a streptavidin-Cy5 conjugate, which is functionally analogous to using this compound conjugated to a detection moiety.
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (if biotinylated) or a non-biotinylated primary antibody overnight at 4°C with gentle agitation.[4]
-
-
Secondary Antibody/Streptavidin Incubation:
-
If the primary antibody is not biotinylated, wash the membrane with TBST and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a streptavidin-Cy5 conjugate (or a functionally similar Cy5-biotin probe that will bind to a streptavidin-linked antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the membrane three times with TBST to remove unbound streptavidin-Cy5.
-
Image the membrane using a fluorescence imaging system equipped with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).
-
Flow Cytometry with Biotin-Cy5 System
This protocol details the staining of cells for flow cytometric analysis using a biotinylated antibody and a streptavidin-Cy5 conjugate.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from cell culture or tissue samples.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
-
Staining:
-
Resuspend the cells in the staining buffer containing the biotinylated primary antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice to remove unbound primary antibody.
-
Resuspend the cells in the staining buffer containing the streptavidin-Cy5 conjugate.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Analysis:
-
Wash the cells twice to remove unbound streptavidin-Cy5.
-
Resuspend the cells in the staining buffer for analysis.
-
Acquire data on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.
-
Visualizations
Caption: Western Blotting Experimental Workflow.
Caption: Flow Cytometry Staining Protocol.
References
An In-depth Technical Guide on the Solubility and Stability of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a specialized fluorescent probe designed for high-performance applications in biological research and diagnostics. This molecule integrates three key functional components: a Cy5 fluorescent dye for far-red detection, a biotin moiety for high-affinity binding to streptavidin, and dual polyethylene glycol (PEG) linkers to enhance aqueous solubility and provide spatial separation between the functional ends. Understanding the solubility and stability of this compound is paramount for its effective use in assays, ensuring reproducibility and accuracy.
Physicochemical Properties and Solubility
The solubility of this compound is governed by the interplay of its constituent parts. The core Cy5 dye is inherently hydrophobic, which can lead to aggregation in aqueous solutions.[1] However, this is effectively counteracted by the hydrophilic PEG chains. PEGylation, the attachment of PEG polymers, is a well-established strategy to increase the water solubility of molecules like cyanine dyes by forming a hydrating shell that prevents aggregation and precipitation.[2][3] The presence of two separate PEG linkers (PEG4 and PEG3) significantly enhances its solubility in aqueous buffers, a critical feature for most biological experiments.[4]
While specific quantitative solubility data for this exact molecule is not publicly available, the expected solubility based on its structure is summarized below.
| Solvent | Expected Solubility | Comments |
| Water | High | The hydrophilic PEG spacers significantly increase solubility in aqueous media.[5][4] |
| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common biological buffers due to PEGylation. |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for initial stock solution preparation of organic dyes.[6] |
| Dimethylformamide (DMF) | High | Alternative organic solvent for creating concentrated stock solutions.[6] |
| Methanol (MeOH) | Moderate to High | Generally a good solvent for cyanine dyes and PEGylated compounds.[6] |
Stability Profile
The stability of this compound is a multifactorial issue, with photostability being a primary concern for any fluorescent application.
-
Photostability: Cyanine dyes like Cy5 are known for their high fluorescence intensity but can be susceptible to photobleaching—an irreversible photo-induced destruction that eliminates their ability to fluoresce.[7][8] However, Cy5 is generally considered to have moderate to high photostability compared to other dyes like fluorescein (FITC).[7][9] Its stability can be dramatically enhanced by the presence of antioxidants or specific solution additives like cyclooctatetraene (COT), Trolox, or ergothioneine, which quench excited triplet states that lead to photobleaching.[10][11]
-
Chemical Stability: The Cy5 dye's fluorescence is largely independent of pH across a wide physiological range (pH 4 to 10).[6][12] However, cyanine dyes can be sensitive to oxidizing agents, such as reactive oxygen species (ROS), which can degrade the polymethine chain and lead to a loss of fluorescence.[3][13] It is crucial to use high-purity solvents and buffers, as contaminants in materials like PEG can decrease the stability of the conjugate.[3][13]
-
Thermal Stability: For storage, the compound should be kept at -20°C in a desiccated form to prevent degradation.[6] Once in solution, repeated freeze-thaw cycles should be avoided. Aliquoting stock solutions is highly recommended.
| Factor | Stability Characteristic | Mitigation Strategies |
| Light Exposure | Moderate; prone to photobleaching under intense/prolonged illumination.[9][14] | Minimize light exposure, use antifade reagents or oxygen scavenging systems, and use the lowest possible excitation power.[11][12] |
| pH | High; stable fluorescence across a broad pH range (4-10).[12] | Maintain experiments within this pH range. |
| Chemical Environment | Sensitive to strong oxidizing agents and potential ROS contaminants in reagents.[3] | Use high-purity solvents, degas buffers if necessary, and consider adding antioxidants for demanding applications.[3][10] |
| Temperature (Storage) | Stable when stored as a solid at -20°C. Solutions are less stable. | Store desiccated at -20°C. Aliquot solutions to avoid freeze-thaw cycles. |
Experimental Protocols
Detailed and standardized protocols are essential for accurately characterizing the solubility and stability of fluorescent probes.
This protocol determines the equilibrium solubility of the probe in an aqueous buffer using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Micro-centrifuge and tubes
-
Vortex mixer and shaker/agitator
Procedure:
-
Calibration Curve:
-
Prepare a concentrated stock solution of the compound in DMSO.
-
Create a series of dilutions from the stock solution in the aqueous buffer.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of Cy5 (~649 nm).
-
Plot absorbance vs. concentration to generate a linear calibration curve according to the Beer-Lambert law.[2]
-
-
Equilibrium Saturation:
-
Quantification:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.[15]
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Measure the absorbance of the supernatant at ~649 nm. If necessary, dilute the supernatant to fall within the linear range of the calibration curve.
-
Use the calibration curve to determine the concentration of the dissolved compound in the supernatant, which represents its equilibrium solubility.[2]
-
This protocol measures the photobleaching half-life (t₁/₂) of the probe under continuous illumination using fluorescence microscopy.[9]
Materials:
-
Solution of this compound at a known concentration (e.g., 1 µM) in buffer.
-
Fluorescence microscope with a stable light source (e.g., 633 nm or 647 nm laser).
-
Sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Immobilize the dye solution on a microscope slide to prevent diffusion. This can be done by drying a thin film or embedding the dye in a polymer matrix.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for Cy5.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same intensity for all comparative experiments.[16]
-
-
Image Acquisition:
-
Data Analysis:
-
In the image analysis software, define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[9]
-
Correct for background fluorescence by subtracting the intensity of a region without dye.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity versus time. The time at which the intensity drops to 50% is the photobleaching half-life (t₁/₂).[9]
-
Visualizations
Diagrams help clarify the molecular structure's relationship to its function and the workflows for its characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. Cy5 Biotin | BroadPharm [broadpharm.com]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. benchchem.com [benchchem.com]
The Strategic Role of PEG Linkers in Biotin-Cy5 Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and diagnostics, biotin-Cy5 probes have become indispensable tools for the sensitive detection and visualization of biological targets. The synergy between the high-affinity biotin-streptavidin interaction and the bright, far-red fluorescence of Cyanine5 (Cy5) provides a robust platform for a multitude of applications. However, the performance of these probes can be significantly enhanced by the incorporation of a Polyethylene Glycol (PEG) linker between the biotin and Cy5 moieties. This technical guide delves into the critical role of PEG linkers in the functionality of biotin-Cy5 probes, offering a comprehensive overview of their benefits, supported by quantitative data from related systems, detailed experimental protocols, and illustrative diagrams to guide researchers in optimizing their experimental designs.
Core Principles: The Advantages of PEGylation in Biotin-Cy5 Probes
The covalent attachment of a PEG chain to a biotin-Cy5 probe imparts several beneficial properties that address common challenges in biological assays.[1][2] These advantages stem from the unique physicochemical characteristics of PEG, a hydrophilic and flexible polymer.[3]
1. Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats in the PEG backbone are highly hydrophilic, increasing the water solubility of the entire probe.[3][4] This is particularly advantageous for the hydrophobic Cy5 dye, preventing aggregation and ensuring the probe remains in solution, which is critical for consistent and reliable staining.[4]
2. Reduction of Steric Hindrance: The flexible PEG chain acts as a spacer, extending the biotin moiety away from the Cy5 dye and any conjugated biomolecule. This increased distance mitigates steric hindrance, allowing for more efficient binding of the biotin to the deep binding pocket of streptavidin.[5][6] This is crucial in assays where the target molecule is part of a larger complex or is located in a sterically crowded environment.[6]
3. Minimized Non-Specific Binding: The hydrophilic PEG linker creates a hydration shell around the probe, which acts as a barrier to prevent non-specific hydrophobic and electrostatic interactions with cellular components and surfaces.[1][7] This leads to a significant reduction in background noise and a corresponding increase in the signal-to-noise ratio, which is paramount for sensitive detection.[8][9]
4. Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the hydrodynamic radius of the probe, leading to a longer circulation half-life and altered biodistribution.[3]
Data Presentation: Quantitative Impact of PEG Linkers
While direct quantitative comparisons of biotin-Cy5 probes with and without PEG linkers are not extensively available in the literature, data from analogous systems provide valuable insights into the expected performance enhancements. The following tables summarize key findings on the impact of PEGylation on probe performance.
Table 1: Impact of PEG Linker on Signal Intensity and Non-Specific Binding
| Probe System | Metric | Observation | Implication for Biotin-Cy5 Probes | Reference |
| Biotin-PEG-Gold Nanoparticles | Light Scattering Signal Intensity | Signal intensity increased with higher molecular weight PEG linkers (5 kDa, 8.4 kDa, 15 kDa). | Longer PEG linkers likely lead to a stronger signal due to reduced steric hindrance and improved streptavidin binding. | [10] |
| Fluorescent Probes on Surfaces | Non-Specific Binding | PEG coating of surfaces significantly reduces non-specific adsorption of fluorescently labeled molecules. | PEGylated biotin-Cy5 probes are expected to exhibit lower background fluorescence. | [1] |
| Phosphine-Biotin Imaging | Signal-to-Noise Ratio | Use of a PEG linker in the probe design contributes to improved signal-to-noise. | A PEG linker in a biotin-Cy5 probe should enhance the clarity and sensitivity of the assay. | [11] |
Table 2: Influence of PEG Linker Length on Binding Affinity
| Biotinylated Ligand | Avidin/Streptavidin | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) | Reference |
| Biotin | Avidin | 0 | ~10-15 | 4:1 | [9] |
| Biotin-PEG | Avidin | 588 | ~10-8 | 4:1 | [12] |
| Biotin-PEG | Avidin | 3400 | ~10-8 | 4:1 | [12] |
| Biotin-PEG | Avidin | 5000 | ~10-8 | 1:1 | [12] |
Note: The decrease in binding affinity (higher Kd) with increasing PEG length is a known trade-off, though the affinity remains very high. The change in stoichiometry with very long PEG chains suggests potential steric hindrance from the PEG itself.
Experimental Protocols
The following are detailed methodologies for key applications of biotin-Cy5 probes. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: Synthesis of a Biotin-PEG-Cy5 Probe
This protocol outlines the general steps for conjugating biotin, a PEG linker, and a Cy5 dye. A common approach involves using commercially available derivatives with reactive functional groups (e.g., NHS esters for amines, maleimides for thiols).
Materials:
-
Biotin-PEG-NHS ester
-
Amine-modified Cy5 dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution of Reactants: Dissolve the amine-modified Cy5 dye in anhydrous DMF or DMSO. In a separate vial, dissolve the Biotin-PEG-NHS ester in the same solvent.
-
Reaction Setup: To the Cy5 solution, add a slight molar excess of a non-nucleophilic base like TEA or DIPEA.
-
Conjugation: Slowly add the Biotin-PEG-NHS ester solution to the stirred Cy5 solution at room temperature.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Purification: Once the reaction is complete, purify the Biotin-PEG-Cy5 conjugate using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Immunofluorescence Staining of Cells
This protocol describes the use of a biotin-PEG-Cy5 probe for indirect immunofluorescence, where a biotinylated primary antibody is detected with a fluorescently labeled streptavidin.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated primary antibody
-
Streptavidin-Cy5 conjugate
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Wash the cells on coverslips three times with PBS.
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the biotinylated primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Detection: Incubate the cells with the streptavidin-Cy5 conjugate, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.
Protocol 3: Flow Cytometry Analysis
This protocol outlines the use of a biotin-PEG-Cy5 probe for cell surface staining and analysis by flow cytometry.
Materials:
-
Cell suspension (e.g., 1x106 cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Biotinylated primary antibody
-
Streptavidin-Cy5 conjugate
-
FACS tubes
Procedure:
-
Cell Preparation: Resuspend the cells in cold Flow Cytometry Staining Buffer.
-
Blocking (optional): To reduce non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.[13][14]
-
Primary Antibody Staining: Add the biotinylated primary antibody at the predetermined optimal concentration to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Secondary Staining: Resuspend the cell pellet in the staining buffer containing the streptavidin-Cy5 conjugate at its optimal concentration.
-
Incubation: Incubate the cells for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice as described in step 5.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of PEGylated biotin-Cy5 probes.
Caption: Structure of a Biotin-PEG-Cy5 Probe.
Caption: Experimental Workflow for Immunofluorescence.
Caption: Role of PEG in reducing steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
In-Depth Technical Guide: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile bifunctional linker molecule. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin and avidin conjugates, a Cy5 fluorescent dye for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance.
Core Molecular Data
The molecular weight of this compound and its constituent components are summarized below. Understanding these values is critical for accurate experimental design, particularly in applications such as mass spectrometry, chromatography, and molar concentration calculations.
| Compound/Component | Molecular Weight ( g/mol ) |
| This compound | 982.71[1] |
| m-PEG4-aldehyde | 220.26 |
| Biotin-PEG3-acid | 447.6[2] |
| Cy5 (Sulfo-Cyanine5) | 656.81[3][4][5] |
Experimental Applications and Protocols
This compound is a powerful tool for a variety of molecular biology and drug development applications. Its unique structure allows for the labeling and subsequent detection of target molecules. The biotin group serves as a high-affinity handle for purification or detection using streptavidin-based systems, while the Cy5 dye provides a strong, stable fluorescent signal.
A common application involves the use of this molecule to label a primary antibody or another probe, which then binds to a specific target. The biotinylated and fluorescently tagged complex can then be detected using streptavidin conjugated to an enzyme or a fluorophore, providing signal amplification.
Generalized Experimental Protocol: Indirect Immunofluorescence
This protocol outlines a typical workflow for using a biotinylated Cy5-labeled probe for indirect immunofluorescence detection of a target antigen in cultured cells.
1. Sample Preparation:
- Culture cells on sterile glass coverslips or in microplates.
- Fix the cells using a standard fixation protocol, such as with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
- Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular targets.
- Wash the cells three times with PBS.
2. Blocking:
- Incubate the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) for at least 1 hour at room temperature to minimize non-specific antibody binding.
3. Primary Antibody Incubation:
- Dilute the primary antibody, which has been conjugated with this compound, to the recommended concentration in the blocking buffer.
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
4. Streptavidin-Fluorophore Conjugate Incubation (Signal Amplification):
- Dilute a streptavidin-fluorophore conjugate (e.g., streptavidin-Alexa Fluor 647) in the blocking buffer. The final concentration for use is typically in the range of 5-30 µg/ml.[4][6]
- Incubate the cells with the streptavidin conjugate for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.
5. Counterstaining and Mounting:
- (Optional) Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
6. Imaging:
- Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for Cy5 (Excitation/Emission maxima ~650/670 nm) and the chosen counterstain.
Visualizing the Workflow
The following diagrams illustrate the key molecular interactions and the overall experimental workflow.
References
An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Versatile Fluorescent PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a bifunctional molecule increasingly utilized in the field of targeted protein degradation and cellular imaging. This document details its alternative names, chemical properties, and provides illustrative experimental protocols for its application in assays relevant to PROTAC (Proteolysis Targeting Chimera) development and fluorescence-based detection.
Chemical Identity and Alternative Nomenclature
This compound is a complex molecule featuring a biotin moiety for affinity tagging, a Cy5 fluorescent dye for detection, and two distinct polyethylene glycol (PEG) chains that provide solubility and act as a flexible linker. Due to its modular nature, a variety of names and catalog identifiers are used across different suppliers. Understanding these is crucial for identifying this reagent.
The full chemical name for this compound is 1-(2-{2-[2-(2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}ethoxy)ethoxy]ethoxy}ethyl)-2-{5-[3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium chloride.[1]
Table 1: Alternative Names and Identifiers
| Category | Name/Identifier | Notes |
| Systematic Name | This compound | Most common designation. |
| CAS Number | 2107273-68-5 | The definitive Chemical Abstracts Service registry number.[1][2][3][4][5] |
| Synonyms & Variations | Biotin-PEG-Cy5 | A more general name, PEG length may vary. |
| Cy5-PEG-Biotin | Components are listed in a different order.[6] | |
| Sulfo-Cy5-PEG3-biotin | May refer to a sulfonated, more water-soluble variant of the Cy5 dye. | |
| Proprietary/Catalog Names | Often listed with catalog numbers (e.g., HY-141070) which vary by supplier. | Check supplier documentation for structural confirmation. |
Table 2: Core Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [1][2] |
| Molecular Weight | 982.71 g/mol | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~667 nm | [3] |
| Appearance | Solid Powder | [1] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage Conditions | -20°C, dry and protected from light | [1][3] |
Signaling Pathways and Mechanism of Action
This molecule is primarily designed to function within two key biological contexts: the ubiquitin-proteasome system when incorporated into a PROTAC, and the high-affinity biotin-streptavidin interaction for detection and imaging.
PROTAC-Mediated Protein Degradation
When conjugated to a target-binding ligand and an E3 ligase-recruiting ligand, this compound serves as the linker in a PROTAC molecule. The PROTAC then orchestrates the degradation of a target protein of interest (POI).
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Biotin-Streptavidin Interaction for Detection
The biotin moiety of the molecule allows for highly specific and strong binding to streptavidin (or avidin), which can be conjugated to various reporters or immobilized on surfaces. This interaction is fundamental for many of its applications in fluorescence microscopy and pull-down assays.
Caption: Biotin-Streptavidin interaction for fluorescent detection.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established techniques for similar fluorescent PROTAC linkers and biotinylated probes.
Protocol 1: In Vitro Ternary Complex Formation Assay using Fluorescence Polarization (FP)
This protocol describes how to assess the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Objective: To quantify the formation and stability of the ternary complex.
Materials:
-
Purified Protein of Interest (POI)
-
Purified E3 Ligase (e.g., VHL or Cereblon complex)
-
This compound (or a PROTAC constructed with it)
-
FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent PROTAC in DMSO (e.g., 10 mM) and serially dilute in FP buffer to create a 2X working solution at a fixed concentration (typically at or below its Kd for the POI).
-
Prepare a 2X stock solution of the POI in FP buffer.
-
Prepare a serial dilution of the E3 ligase in FP buffer, starting from a high concentration.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 10 µL of the 2X fluorescent PROTAC solution.
-
Add 10 µL of the 2X POI solution to all wells except for the "PROTAC only" controls.
-
Add 10 µL of the serially diluted E3 ligase to the wells. For controls, add 10 µL of FP buffer.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader using appropriate filters for Cy5 (e.g., Excitation: 620 nm, Emission: 680 nm).
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the E3 ligase.
-
A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and then decreases at high E3 ligase concentrations due to the "hook effect" (formation of binary complexes).
-
Caption: Experimental workflow for the Fluorescence Polarization assay.
Protocol 2: Cellular Imaging of PROTAC Target Engagement
This protocol outlines a method to visualize the localization of a PROTAC within cells using the fluorescent and biotin tags.
Objective: To confirm cellular uptake and localization of the PROTAC at the site of the target protein.
Materials:
-
Cells expressing the POI (adherent cells grown on glass-bottom dishes)
-
PROTAC constructed with this compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin conjugated to a different fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency (e.g., 60-70%).
-
Treat the cells with the fluorescent PROTAC at the desired concentration in culture medium. Incubate for the desired time (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with Streptavidin-Alexa Fluor 488 (diluted in blocking buffer) for 1 hour at room temperature to amplify the signal and confirm the presence of the biotin tag.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips or image the dish directly using a fluorescence microscope.
-
Capture images in the Cy5 channel (for the PROTAC), the Alexa Fluor 488 channel (for streptavidin), and the DAPI channel (for the nucleus).
-
-
Analysis:
-
Analyze the images for the co-localization of the Cy5 signal with the expected subcellular localization of the POI. The co-localization of Cy5 and Alexa Fluor 488 signals confirms the integrity of the PROTAC molecule.
-
Conclusion
This compound is a powerful, multi-functional tool for researchers in drug discovery and cell biology. Its integrated fluorescent and affinity tags enable a wide range of applications, from quantifying the biophysical parameters of PROTAC-induced ternary complexes to visualizing the behavior of these molecules within a cellular context. The detailed protocols and conceptual diagrams provided in this guide serve as a starting point for the effective implementation of this versatile chemical probe in your research endeavors.
References
A Technical Guide to the Synthesis of Biotin-PEG-Fluorophore Conjugates for Advanced Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of biotin-PEG-fluorophore conjugates. These versatile molecular tools are indispensable in modern biological research and drug development, enabling highly sensitive and specific detection, imaging, and purification of biomolecules. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful implementation of these conjugates in various applications.
The fundamental design of a biotin-PEG-fluorophore conjugate leverages the high-affinity interaction between biotin and streptavidin (or avidin) for detection and purification purposes. The polyethylene glycol (PEG) linker enhances solubility, reduces steric hindrance, and minimizes non-specific interactions, while the fluorophore provides a means for fluorescent visualization and quantification.[1][2]
Core Synthetic Strategies
The synthesis of biotin-PEG-fluorophore conjugates typically involves the sequential coupling of the three core components. The most common strategies rely on amine-reactive chemistries, particularly the use of N-hydroxysuccinimide (NHS) esters, and increasingly, bioorthogonal click chemistry reactions.
1. Amine-Reactive Synthesis via NHS Ester Chemistry
This is the most prevalent method for synthesizing these conjugates.[2] It involves the reaction of an NHS-ester activated component with a primary amine on another component to form a stable amide bond.[3][4] The synthesis can proceed in a stepwise manner, starting with a PEG linker that has two different reactive groups.
A common approach involves a heterobifunctional PEG linker, for instance, one with a primary amine and a carboxyl group. The biotin moiety is first coupled to the amine end of the PEG linker, and then the carboxyl end is activated to an NHS ester to react with an amine-functionalized fluorophore.
2. Synthesis via Click Chemistry
Click chemistry offers a highly efficient and bioorthogonal method for conjugation.[5] This approach typically involves the reaction between an azide and an alkyne to form a stable triazole linkage.[6] For the synthesis of biotin-PEG-fluorophore conjugates, one component can be functionalized with an azide group and the other with an alkyne group, with the PEG linker separating them. This method is known for its high yield and specificity.[5][7]
Experimental Protocols
Below are detailed protocols for the synthesis of biotin-PEG-fluorophore conjugates using both NHS ester chemistry and click chemistry.
Protocol 1: Synthesis of Biotin-PEG-Fluorophore via NHS Ester Chemistry
This protocol describes the synthesis of a Biotin-PEG-TAMRA conjugate.
Materials:
-
Biotin-PEG-amine
-
5(6)-Carboxytetramethylrhodamine (TAMRA), succinimidyl ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sephadex G-25 column
-
Thin Layer Chromatography (TLC) supplies (Silica gel 60 plates, chloroform/methanol/water eluent)[8]
Procedure:
-
Reaction Setup: Dissolve Biotin-PEG-amine in anhydrous DMF. Add a 1.5 molar excess of 5(6)-Carboxytetramethylrhodamine, succinimidyl ester to the solution.
-
Base Addition: Add a 2-fold molar excess of triethylamine to the reaction mixture to act as a base catalyst.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product will be fluorescent and should have a different Rf value compared to the starting materials.[8]
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using a Sephadex G-25 column to remove unreacted fluorophore and other small molecules.[8]
-
Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.
-
Storage: Store the lyophilized Biotin-PEG-TAMRA conjugate at -20°C, protected from light and moisture.[8]
Protocol 2: Synthesis of Biotin-PEG-Fluorophore via Click Chemistry
This protocol outlines the synthesis of a Biotin-PEG-Fluorophore conjugate using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Biotin-PEG-Azide
-
Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol/Water (1:1)
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Reaction Setup: Dissolve Biotin-PEG-Azide and a 1.2 molar excess of the alkyne-functionalized fluorophore in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO4 and TBTA in a 1:1 molar ratio in DMF. Then, add a 5-fold molar excess of sodium ascorbate to the main reaction mixture, followed by the dropwise addition of the CuSO4/TBTA solution.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 12 hours.
-
Monitoring: The reaction can be monitored by analytical HPLC to observe the formation of the product peak.
-
Purification: After the reaction is complete, remove the copper catalyst by passing the solution through a column packed with a copper-chelating resin. Further purify the product by dialysis against deionized water for 48 hours to remove unreacted starting materials and salts.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.
-
Storage: Lyophilize the purified product and store at -20°C, protected from light.
Quantitative Data
The following tables summarize key quantitative data for common fluorophores used in these conjugates and typical reaction parameters.
Table 1: Spectroscopic Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| FITC | 494 | 518 | ~75,000 | 0.92 |
| TAMRA | 555 | 580 | ~91,000 | 0.34 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33 |
| Janelia Fluor 549 | 549 | 571 | ~101,000 | 0.89[9] |
| Janelia Fluor 646 | 646 | 664 | ~152,000 | 0.54[9] |
Table 2: Typical Reaction Parameters for Conjugate Synthesis
| Parameter | NHS Ester Coupling | Click Chemistry (CuAAC) |
| Solvent | DMF, DMSO | t-BuOH/H₂O, DMF/H₂O |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 8 - 24 hours |
| pH | 7.2 - 8.5 | 4 - 7 |
| Typical Yield | 60 - 80% | 70 - 95% |
Visualization of Workflows and Pathways
Synthetic Pathway for Biotin-PEG-Fluorophore via NHS Ester Chemistry
Caption: Workflow for NHS ester-based synthesis.
Caption: Visualizing GPCR internalization with conjugates.
References
- 1. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. interchim.fr [interchim.fr]
- 7. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. biorxiv.org [biorxiv.org]
The Influence of PEG Spacers on Biotin-Streptavidin Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The remarkably high affinity and specificity of the biotin-streptavidin interaction have made it an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to targeted drug delivery and molecular imaging. The introduction of polyethylene glycol (PEG) spacers between biotin and a molecule of interest has become a standard strategy to enhance solubility, reduce steric hindrance, and improve the overall performance of biotinylated reagents. This in-depth technical guide explores the critical role of PEG spacers in modulating the binding affinity of the biotin-streptavidin complex, providing quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Quantitative Analysis of Biotin-Streptavidin Binding with PEG Spacers
The length of the PEG spacer is a crucial parameter that can significantly influence the binding kinetics and thermodynamics of the biotin-streptavidin interaction. The following tables summarize quantitative data from various studies, providing insights into the effects of different PEG spacer lengths.
Table 1: Equilibrium Dissociation Constants (Kd) and Stoichiometry
Experimental data consistently demonstrates that as the length of the PEG spacer increases, the binding affinity between biotin and streptavidin/avidin can be affected. While shorter to moderate PEG linkers are often beneficial in overcoming steric hindrance, excessively long PEG chains can lead to a decrease in binding affinity (higher Kd) and alter the binding stoichiometry.[1][2]
| Biotinylated Ligand | Interacting Protein | PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Protein) | Reference(s) |
| Biotin | Avidin | 0 | ~10⁻¹⁵ | 4:1 | [1] |
| Biotin-PEG | Avidin | 588 | ~10⁻⁸ | 4:1 | [1] |
| Biotin-PEG | Avidin | 3400 | ~10⁻⁸ | 4:1 | [1] |
| Biotin-PEG | Avidin | 5000 | ~10⁻⁸ | 1:1 | [1][2] |
| Biotin-PEG-Lipid | Streptavidin | 1000 | Not Specified | Not Specified | [1] |
| Biotin-PEG-Lipid | Streptavidin | 5000 | Not Specified | Not Specified | [3] |
| Biotin-PEG-Lipid | Streptavidin | 40000 | Not Specified | 1:1 | [3] |
Note: Direct comparison of Kd values across different studies can be challenging due to variations in experimental conditions and techniques (e.g., solution-based vs. surface-based assays). However, the general trend of how PEG spacer length influences binding affinity and stoichiometry provides valuable insights.
The Role of PEG Spacers in Mitigating Steric Hindrance
One of the primary advantages of incorporating a PEG spacer is to overcome steric hindrance. The biotin-binding sites of streptavidin are located deep within the tetrameric protein structure. When biotin is conjugated to a large molecule, such as an antibody or a nanoparticle, the proximity of the bulky molecule can physically obstruct the biotin from accessing its binding pocket. The flexible PEG chain acts as a linker, extending the biotin moiety away from the surface of the conjugated molecule, thereby facilitating a more efficient and stable interaction with streptavidin.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data on the biotin-streptavidin interaction. The following sections provide comprehensive protocols for three commonly used biophysical techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, providing kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
SPR instrument
-
Streptavidin-coated sensor chip (SA chip)
-
Biotin-PEG conjugates with varying spacer lengths
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)[1]
-
Surface Preparation:
-
Equilibrate the SA sensor chip with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization (for capturing biotinylated molecules other than biotin-PEG itself):
-
Inject the biotinylated molecule of interest over the SA surface to allow for capture via the biotin-streptavidin interaction.
-
Wash with running buffer to remove any unbound ligand.
-
-
Analyte Injection (Association):
-
Prepare a series of dilutions of the analyte (e.g., a protein that binds to the captured ligand, or the biotin-PEG conjugate itself if studying the direct interaction) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the analyte will cause an increase in the SPR signal (measured in Resonance Units, RU).[1]
-
-
Dissociation:
-
After the association phase, switch to injecting only running buffer over the surface. The dissociation of the analyte will result in a decrease in the SPR signal.[1]
-
-
Regeneration:
-
Inject the regeneration solution to remove all bound analyte, preparing the surface for the next injection cycle. The strong biotin-streptavidin bond typically remains intact during this process.[1]
-
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kd = kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Isothermal Titration Calorimeter
-
Streptavidin solution
-
Biotin-PEG conjugate solutions of varying spacer lengths
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS)[1]
-
Sample Preparation:
-
Dialyze both the streptavidin and the biotin-PEG solutions against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of all solutions.
-
-
Loading the Calorimeter:
-
Load the streptavidin solution into the sample cell.
-
Load the biotin-PEG solution into the injection syringe.[1]
-
-
Titration:
-
Perform a series of small, sequential injections of the biotin-PEG solution into the streptavidin solution while stirring.[1]
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection. The initial injections will produce larger heat changes as most of the injected biotin-PEG binds to the available streptavidin. As the streptavidin becomes saturated, the heat changes will diminish.[1]
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of biotin-PEG to streptavidin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.[1]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive acoustic technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These changes correspond to the mass and viscoelastic properties of the adsorbed molecular layer, respectively, providing insights into the binding kinetics and conformational changes of the interacting molecules.
-
QCM-D instrument
-
Gold-coated quartz crystal sensors
-
Biotinylated self-assembled monolayer (SAM) forming solution (e.g., a mixture of thiolated PEG and biotin-thiolated PEG)
-
Streptavidin solution
-
Biotin-PEG conjugate solutions
-
Running buffer (e.g., PBS)
-
Sensor Functionalization:
-
Clean the gold-coated sensors (e.g., with UV/ozone).
-
Immerse the sensors in the biotinylated SAM solution to form a biotin-functionalized surface.
-
Rinse with ethanol and water and dry under a stream of nitrogen.
-
-
Streptavidin Immobilization:
-
Establish a stable baseline with running buffer in the QCM-D.
-
Inject the streptavidin solution over the biotin-functionalized surface. Binding will be observed as a decrease in frequency (increase in mass) and a change in dissipation.
-
Rinse with running buffer to remove any unbound streptavidin.
-
-
Biotin-PEG Binding:
-
Inject the biotin-PEG conjugate solution over the streptavidin-coated surface. The binding will cause a further decrease in frequency and a change in dissipation.
-
Rinse with running buffer to remove unbound biotin-PEG.
-
-
Data Analysis:
-
The changes in frequency and dissipation are monitored in real-time. The data can be fitted to kinetic models to determine association and dissociation rates. The dissipation data provides information about the rigidity and hydration of the molecular layers.
-
Logical Relationship of PEG Spacer Effects
The length of the PEG spacer has a multifaceted impact on the biotin-streptavidin interaction. The following diagram illustrates the logical relationships between PEG spacer length and its various consequences.
Conclusion
The incorporation of PEG spacers in biotinylation reagents offers significant advantages by enhancing solubility, minimizing non-specific binding, and, most importantly, overcoming steric hindrance to facilitate efficient binding to streptavidin. However, the length of the PEG spacer is a critical design parameter that must be carefully considered. While shorter to moderate length spacers are generally beneficial, excessively long chains can lead to a decrease in binding affinity and altered stoichiometry. The optimal PEG spacer length is application-dependent and should be empirically determined to achieve the desired balance between improved biophysical properties and the preservation of the high-affinity biotin-streptavidin interaction. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and experimental protocols necessary to effectively utilize PEGylated biotin reagents in their research and development endeavors.
References
Cy5 Fluorophore: A Technical Guide to Properties and Photostability
For Researchers, Scientists, and Drug Development Professionals
Cyanine 5 (Cy5) is a versatile and widely utilized synthetic fluorophore belonging to the cyanine dye family. Its fluorescence in the far-red region of the spectrum makes it an invaluable tool in a multitude of life science applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. This is primarily due to the minimal autofluorescence exhibited by biological specimens in this spectral range, leading to a high signal-to-noise ratio.[1][2][3][4] This in-depth guide provides a comprehensive overview of the core properties of the Cy5 fluorophore, with a particular focus on its photostability and the experimental protocols essential for its effective use.
Core Photophysical and Chemical Properties
Cy5 is characterized by its strong light absorption and efficient fluorescence emission in the far-red spectrum.[1] These properties are quantified by several key parameters, which are summarized in the table below. It is important to note that these values can be influenced by the local environment, such as the solvent, pH, and conjugation to a biomolecule.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [4][5][6][7] |
| Emission Maximum (λem) | ~662 - 670 nm | [4][5][6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [8][9] |
| Quantum Yield (Φ) | ~0.20 - 0.27 | [8][10] |
| Molecular Weight (NHS Ester) | ~592 - 667.54 Da | [11][12] |
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.[13] Cy5's high molar extinction coefficient contributes to its bright signal.[14] It is compatible with common excitation sources, including the 633 nm helium-neon laser and the 647 nm krypton-argon laser.[1][5]
Photostability of Cy5
A critical consideration for any fluorescence-based application is the photostability of the fluorophore. Photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light, can significantly limit the duration of imaging experiments and affect quantitative analysis.[15][16] Cy5 is generally considered to have moderate photostability.[9][10][17]
Several factors can influence the rate of photobleaching, including the intensity of the excitation light, the duration of exposure, and the chemical environment.[18] The primary mechanism of photobleaching for many cyanine dyes, including Cy5, involves the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore.[19][20][21]
Enhancing Photostability
To mitigate photobleaching and extend the useful imaging lifetime of Cy5, various strategies can be employed:
-
Photostabilizing Agents: The addition of chemical agents to the imaging medium can significantly enhance photostability. These agents work by quenching triplet states or scavenging reactive oxygen species.[22] Common photostabilizers include:
-
Triplet State Quenchers (TSQs): Molecules like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can accept energy from the excited triplet state of the fluorophore, returning it to the ground state without light emission and preventing the formation of ROS.[22][23]
-
Oxygen Scavenging Systems: These systems, such as glucose oxidase and catalase (GGO) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCA/PCD), remove dissolved oxygen from the medium, thereby reducing the formation of singlet oxygen.[2][23]
-
Reducing and Oxidizing Systems (ROXS): These systems introduce a reducing and an oxidizing agent to provide alternative, faster pathways from the triplet state back to the ground state.[23]
-
-
Environmental Control: The composition of the imaging medium can impact photostability. For instance, the presence of metallic silver particles near Cy5-labeled DNA has been shown to increase its photostability.[15]
-
Conjugation: Covalently linking photostabilizers, such as COT, directly to the Cy5 molecule has been demonstrated to dramatically enhance its photostability.[22]
The following diagram illustrates the general mechanism of photobleaching and the points of intervention for photostabilizers.
Caption: General mechanism of Cy5 photobleaching and stabilization.
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life
This protocol provides a standardized method for quantifying the photostability of Cy5 under specific experimental conditions using fluorescence microscopy.[9][10]
Objective: To determine the photobleaching half-life (t₁/₂) of Cy5, which is the time required for the fluorescence intensity to decrease to 50% of its initial value.
Materials:
-
Cy5-labeled sample (e.g., conjugated antibody, oligonucleotide)
-
Microscope slides and coverslips
-
Phosphate-buffered saline (PBS) or other appropriate imaging buffer
-
Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm), a Cy5 filter set, and a sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the Cy5-labeled sample in the imaging buffer.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
For immobilized samples, ensure consistent and uniform distribution.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for Cy5.[3]
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to maintain the same illumination intensity for all comparative experiments.[9][18]
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals. The total acquisition time should be sufficient to observe a significant decrease in fluorescence.[9]
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area containing the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the background fluorescence from a region without any sample and subtract it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).[9]
-
The following diagram outlines the workflow for this protocol.
Caption: Workflow for measuring photobleaching half-life.
Protocol 2: Labeling of Proteins with Cy5 NHS Ester
Cy5 is commonly conjugated to biomolecules, such as proteins and antibodies, through amine-reactive chemistry. The N-hydroxysuccinimidyl (NHS) ester of Cy5 reacts with primary amines (e.g., the N-terminus and the side chain of lysine residues) to form a stable amide bond.[5][11][24]
Objective: To covalently label a protein with Cy5 NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[11][12]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[25]
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[24] The buffer should be free of primary amines (e.g., Tris).
-
-
Prepare Dye Stock Solution:
-
Dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[24] This should be done immediately before use.
-
-
Conjugation Reaction:
-
Purification:
-
Separate the Cy5-labeled protein from the unreacted dye using a size-exclusion chromatography column.[25] The labeled protein will elute first.
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
The chemical reaction for the labeling process is depicted below.
Caption: Amine-reactive labeling using Cy5 NHS ester.
Conclusion
Cy5 remains a cornerstone fluorophore in biological and biomedical research due to its favorable spectral properties in the far-red region. While its moderate photostability can present challenges, a thorough understanding of the mechanisms of photobleaching and the judicious use of photostabilizing agents and optimized imaging protocols can significantly enhance its performance. The experimental procedures outlined in this guide provide a framework for researchers to quantify photostability and effectively conjugate Cy5 to biomolecules, thereby enabling robust and reliable fluorescence-based investigations.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. optolongfilter.com [optolongfilter.com]
- 4. lifetein.com [lifetein.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. Cy5 | BroadPharm [broadpharm.com]
- 7. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. acebiolab.com [acebiolab.com]
- 13. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 17. benchchem.com [benchchem.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 20. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jenabioscience.com [jenabioscience.com]
- 25. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Fluorescent Biotin Labels for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing fluorescent biotin labels in cellular imaging. The unparalleled specificity and high affinity of the biotin-streptavidin interaction, combined with the sensitivity of fluorescence detection, offer a powerful toolkit for visualizing a wide array of biological targets and processes.
Core Principles of Fluorescent Biotin Labeling
The foundation of fluorescent biotin labeling lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin (or avidin), with a dissociation constant (Kd) in the range of 10⁻¹⁴ M.[1] This robust interaction is leveraged in a multi-step approach for labeling and visualizing cellular targets.[1]
First, a molecule of interest is tagged with biotin. This can be achieved by using biotinylated antibodies, nucleic acid probes, or other ligands. Subsequently, a fluorescently labeled streptavidin conjugate is introduced, which binds to the biotinylated target, thereby marking it with a fluorescent signal that can be detected by fluorescence microscopy.[1] The tetrameric nature of streptavidin, allowing it to bind up to four biotin molecules, provides a basis for significant signal amplification.[2]
Quantitative Properties of Common Fluorophores for Streptavidin Conjugation
The choice of fluorophore is critical for successful cellular imaging and depends on factors such as the available excitation sources and emission filters of the microscope, the potential for spectral overlap in multi-color experiments, and the inherent brightness and photostability of the dye.[1] Brightness is a key parameter for a fluorophore's performance and is calculated as the product of its molar extinction coefficient (ε) and its quantum yield (Φ).[3] A higher brightness value indicates a stronger fluorescence signal for a given concentration and excitation intensity.[3]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Fluorescein (FITC) | 494 | 518 | 80,000 | 0.95 | 76,000 |
| Rhodamine 6G | 528 | 551 | 116,000 | 0.95 | 110,200 |
| Tetramethylrhodamine (TRITC) | 555 | 580 | 85,000 | 0.20 | 17,000 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 50,000 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 |
| ATTO 425 | 439 | 485 | 45,000 | 0.90 | 40,500 |
| ATTO 565 | 564 | 590 | 120,000 | 0.80 | 96,000 |
| ATTO 655 | 663 | 684 | 125,000 | 0.30 | 37,500 |
Key Applications and Experimental Protocols
Fluorescent biotin labels are versatile tools employed in a variety of cellular imaging techniques. Below are detailed protocols for two common applications: Immunofluorescence (IF) and Fluorescence In Situ Hybridization (FISH).
Immunofluorescence (IF) for Protein Localization
Immunofluorescence with biotinylated secondary antibodies and fluorescently labeled streptavidin is a highly sensitive method for detecting and localizing proteins within fixed cells.[1]
-
Cell Culture and Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Biotinylated Secondary Antibody Incubation:
-
Fluorescent Streptavidin Incubation:
-
Counterstaining and Mounting:
-
(Optional) Incubate cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Fluorescence In Situ Hybridization (FISH) for Nucleic Acid Detection
FISH allows for the visualization of specific DNA or RNA sequences within their cellular context. The use of biotinylated probes followed by detection with fluorescent streptavidin is a common and sensitive approach.[6]
-
Sample Preparation:
-
Denaturation:
-
Probe Preparation and Hybridization:
-
Prepare a hybridization mixture containing the biotinylated DNA or RNA probe.
-
Denature the probe by heating at 75-80°C for 10 minutes, followed by immediate placement on ice.[6]
-
Apply the denatured probe to the denatured slide, cover with a coverslip, and seal.
-
Incubate in a humidified chamber at 37°C overnight to allow for hybridization.[7]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a series of increasingly stringent buffers to remove unbound probe (e.g., washes in 50% formamide/2x SSC at 45°C, followed by washes in 0.1x SSC at 45°C).[2]
-
-
Detection:
-
Block the slides with a blocking solution (e.g., 4x SSC with 0.1% Tween-20 and 5% non-fat dry milk) for 30 minutes at 37°C.
-
Incubate with fluorescently labeled streptavidin (diluted in blocking buffer) for 30-60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the slides three times in 4x SSC with 0.1% Tween-20 for 5 minutes each at 45°C.[2]
-
-
Counterstaining and Mounting:
-
Counterstain the DNA with DAPI.
-
Mount with an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Application in Studying Signaling Pathways
Fluorescent biotin labels are instrumental in dissecting complex cellular signaling pathways by enabling the visualization of key molecular events such as receptor trafficking, protein-protein interactions, and post-translational modifications.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[8] Fluorescently labeled biotinylated antibodies or ligands targeting EGFR can be used to monitor receptor internalization, trafficking, and downstream signaling events.[9]
G-Protein Coupled Receptor (GPCR) Trafficking
GPCRs constitute the largest family of cell surface receptors and are major drug targets.[10] Fluorescently labeled biotinylated ligands are used to study GPCR localization, internalization upon agonist binding, and recycling back to the cell surface.[4]
Insulin Signaling Pathway
The insulin signaling pathway regulates glucose homeostasis, and its impairment leads to metabolic diseases like diabetes.[11] Fluorescent probes, including those that can be targeted using biotin-streptavidin systems, are used to visualize key phosphorylation events and the translocation of glucose transporters.[12]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Brightness of fluorescent organic nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescent reporter assay of differential gene expression response to insulin in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Optical Cancer Imaging of EGF Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Dual Role of PEG and Biotin in PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple inhibition to the targeted destruction of disease-implicated proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve this degradation. A PROTAC molecule is comprised of three distinct components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth exploration of two key functional moieties frequently incorporated into PROTAC linkers: Polyethylene Glycol (PEG) and biotin, detailing their strategic implementation with supporting data and experimental protocols.
Core Principles: The Strategic Integration of PEG and Biotin
Polyethylene Glycol (PEG): The Solubility and Flexibility Enhancer
PEG linkers, composed of repeating ethylene glycol units, are a mainstay in PROTAC design, offering solutions to the common challenges of high molecular weight and lipophilicity that can plague these large molecules, leading to poor aqueous solubility and limited cell permeability.
The primary advantages of incorporating PEG chains into PROTAC linkers include:
-
Enhanced Solubility : The hydrophilic nature of the repeating ether oxygens in the PEG backbone significantly improves the water solubility of the entire PROTAC molecule, which is a crucial factor for bioavailability and formulation.
-
Increased Flexibility : The rotational freedom of the C-O bonds within the PEG chain imparts conformational flexibility. This allows the PROTAC to more readily adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Tunable Length : PEG linkers are synthetically versatile, allowing for the straightforward and systematic variation of linker length. This is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair, as a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.
Biotin: The Versatile Affinity Handle
While not typically a component of final therapeutic PROTACs, the incorporation of a biotin tag into a PROTAC's linker provides an invaluable tool for research and development. The high-affinity interaction between biotin and streptavidin (or avidin) can be leveraged for a variety of applications:
-
Purification : The biotin tag facilitates the straightforward affinity purification of synthesized PROTACs using streptavidin-coated resins, which can be particularly useful in the context of library synthesis.
-
Target Engagement and Validation : Biotinylated PROTACs can be used in pull-down assays to confirm engagement with the intended POI within a cellular lysate.
-
Mechanism of Action Studies : The biotin handle enables the isolation and study of the protein complexes that form within the cell in the presence of the PROTAC. Furthermore, biotinylated PROTACs are instrumental in a variety of biophysical and biochemical assays designed to characterize the ternary complex, such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and AlphaLISA.
-
Proximity-Dependent Biotinylation (BioID) : In more advanced applications, a PROTAC can be used in concert with an E3 ligase fused to a promiscuous biotin ligase. The formation of the ternary complex brings the biotin ligase into close proximity with the POI and its interacting partners, leading to their biotinylation and subsequent identification by mass spectrometry.
Data Presentation: The Impact of PEG Linkers on PROTAC Properties
The inclusion of PEG linkers has a demonstrable effect on the physicochemical and biological properties of PROTACs. The following tables provide illustrative data on how PEG linkers can influence lipophilicity, solubility, and ultimately, degradation efficacy.
| Linker Type | Representative cLogP | Representative TPSA (Ų) | General Solubility Trend |
| Alkyl (C12) | ~ 6.5 | ~ 20 | Low |
| PEG (4 units) | ~ 4.0 | ~ 60 | Moderate |
| PEG (8 units) | ~ 2.5 | ~ 100 | High |
| PEG (12 units) | ~ 1.0 | ~ 140 | Very High |
Table 1: Comparative Physicochemical Properties of Alkyl vs. PEG Linkers. This table illustrates the general trend of decreasing lipophilicity (cLogP) and increasing topological polar surface area (TPSA) with the incorporation of PEG units, which typically correlates with improved aqueous solubility.
| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | Alkyl (C10) | 50 | 85 | |
| BRD4 | PEG (3 units) | 10 | >90 | |
| BRD4 | PEG (6 units) | <1 | >90 | |
| BRD4 | PEG (9 units) | 5 | >90 | |
| BTK | PEG (4 units) | 25 | 90 | |
| BTK | PEG (8 units) | 5 | >95 | |
| BTK | PEG (12 units) | 50 | 80 |
Table 2: Impact of PEG Linker Length on Degradation Efficacy. This table presents example data for BRD4 and BTK-targeting PROTACs, demonstrating that degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) are highly dependent on the linker length, with an optimal length often found within a specific range.
Experimental Protocols
A systematic evaluation of a novel PROTAC requires a suite of in vitro and cellular assays to confirm its mechanism of action, determine its potency and efficacy, and assess its specificity.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to directly quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g.,
An In-depth Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional molecule N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile tool in modern biological research and drug discovery. This document details its chemical properties, applications, and experimental workflows, offering a valuable resource for professionals in the life sciences.
Core Properties and Specifications
This compound is a chemical compound that incorporates a biotin moiety for affinity binding, a Cy5 fluorescent dye for detection, and polyethylene glycol (PEG) linkers to enhance solubility and provide spatial separation between the functional ends. Its CAS Number is 2107273-68-5.[1][2][3][4]
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design.
| Property | Value | Reference |
| CAS Number | 2107273-68-5 | [1][2][3][4] |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [1][4] |
| Molecular Weight | 982.71 g/mol | [1][4] |
| Excitation Maximum (λex) | 649 nm | [5] |
| Emission Maximum (λem) | 667 nm | [5] |
| Solubility | Water, DMSO, DMF | [5] |
| Storage | -20°C, dry, sealed |
Key Applications in Research and Development
The unique trifunctional nature of this compound makes it a powerful reagent in a variety of applications, primarily centered around its utility as a fluorescent affinity label.
PROTAC Development
A significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be incorporated as a fluorescent and biotinylated linker in PROTACs, enabling the monitoring of PROTAC localization and facilitating affinity-based purification and binding studies.
Fluorescence-Based Detection and Imaging
The presence of the Cy5 fluorophore allows for sensitive detection in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. This makes it an ideal tool for various fluorescence-based assays, including:
-
Fluorescence Microscopy: Visualizing the localization of biotinylated molecules within cells or tissues.
-
Flow Cytometry: Quantifying the binding of biotinylated probes to cell surface receptors.
-
High-Throughput Screening: Developing fluorescence-based assays to screen for inhibitors of biotin-protein interactions.
Affinity-Based Assays and Purification
The biotin moiety provides a high-affinity handle for streptavidin-based applications. This enables:
-
Streptavidin Pull-Down Assays: Isolating and identifying binding partners of a biotinylated target molecule.
-
ELISA-type Assays: Immobilizing biotinylated molecules on streptavidin-coated plates for quantitative binding studies.
-
Affinity Chromatography: Purifying biotinylated molecules or their interaction partners.
Experimental Protocols
The following are representative protocols illustrating the use of this compound in common experimental workflows. These should be optimized for specific applications.
PROTAC Synthesis and Characterization Workflow
This protocol outlines a general workflow for synthesizing a PROTAC using a fluorescent, biotinylated linker and subsequent characterization of its ability to induce protein degradation.
Caption: Workflow for PROTAC synthesis and functional validation.
Methodology:
-
PROTAC Synthesis: Synthesize the PROTAC by conjugating the this compound linker to a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This typically involves standard bioconjugation chemistries such as amide bond formation or click chemistry.
-
Cell Treatment: Treat cultured cells with the synthesized PROTAC at various concentrations and for different time points.
-
Western Blot Analysis: Prepare cell lysates and perform a Western blot to quantify the levels of the target protein. A decrease in the protein level indicates successful PROTAC-mediated degradation.
-
Fluorescence Microscopy: Visualize the subcellular localization of the PROTAC using fluorescence microscopy to detect the Cy5 signal.
-
Streptavidin Pull-Down: Lyse the treated cells and perform a pull-down assay using streptavidin-coated beads to confirm the engagement of the PROTAC with the target protein and potentially identify other components of the ternary complex.
Streptavidin-Biotin Binding Assay
This protocol describes a fluorescence-based assay to characterize the binding of this compound to streptavidin.
Caption: Workflow for a streptavidin-biotin fluorescence binding assay.
Methodology:
-
Prepare Reagents: Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.1% Tween-20).
-
Incubation: Add the diluted this compound solutions to the wells of a streptavidin-coated microplate. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate several times with the wash buffer to remove any unbound probe.
-
Fluorescence Reading: Read the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths set to approximately 649 nm and 667 nm, respectively. The fluorescence intensity will be proportional to the amount of bound this compound.
Signaling Pathway and Experimental Logic
This compound does not directly participate in or modulate biological signaling pathways. Instead, it is a tool used to study these pathways. The logical relationship in its application, particularly in the context of PROTACs, is to hijack a cellular degradation pathway to eliminate a target protein.
References
A Technical Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Versatile Tool for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, suppliers, and applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a heterobifunctional molecule designed for advanced applications in life sciences research and drug development. Its unique structure, featuring a biotin moiety for affinity purification, a Cy5 fluorescent dye for detection, and polyethylene glycol (PEG) linkers for enhanced solubility, makes it a valuable reagent for labeling, tracking, and enriching biomolecules.
Core Properties and Supplier Information
This compound is a PEG-based linker that is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bivalent molecules that facilitate the degradation of target proteins by recruiting an E3 ubiquitin ligase.[1] The hydrophilic PEG spacer in this molecule increases its solubility in aqueous media, a crucial factor in many biological experiments.[2][3]
Below is a summary of the key technical specifications and a list of known suppliers for this compound.
| Property | Value |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S[2][3] |
| Molecular Weight | 982.72 g/mol [2][3] |
| CAS Number | 2107273-68-5[3][4] |
| Excitation Maximum | 649 nm[2][3] |
| Emission Maximum | 667 nm[2][3] |
| Purity | Typically >98%[3] |
| Solubility | Soluble in Water, DMSO, and DMF[3] |
| Storage Conditions | -20°C[3] |
| Appearance | Solid |
| Suppliers | MedChemExpress[1], Amsbio[5], DC Chemicals[2], BroadPharm[3], Alfa Chemistry[4] |
Experimental Applications and Protocols
The primary application of this compound is in the labeling and subsequent detection or purification of target molecules. The biotin group allows for strong and specific binding to avidin or streptavidin, enabling efficient enrichment of labeled proteins or complexes.[2][3] The Cy5 dye facilitates sensitive detection through fluorescence-based techniques.[2][3]
While specific protocols for this exact molecule are proprietary to individual research labs, a general workflow for its use in protein labeling and enrichment can be outlined. The following is a representative protocol adapted from methodologies for similar bifunctional linkers.
Representative Protocol: Labeling and Enrichment of a Target Protein
Materials:
-
This compound
-
Target protein with a reactive group (e.g., a primary amine or a specific tag)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high concentration biotin solution or denaturing buffer)
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Purification of Labeled Protein: Remove excess, unreacted linker using a size-exclusion chromatography column.
-
Enrichment:
-
Equilibrate the streptavidin-coated beads with Wash Buffer.
-
Incubate the labeled protein solution with the equilibrated beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the captured protein from the beads using the Elution Buffer.
-
Analysis: The labeled and enriched protein can now be analyzed using various techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.
Visualizing the Workflow
The logical flow of utilizing this bifunctional linker for protein labeling and enrichment can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile bifunctional reagent designed for sensitive detection in immunofluorescence (IF) applications. This molecule incorporates a Cy5 fluorophore for far-red detection, a biotin moiety for high-affinity binding to streptavidin, and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. The use of this reagent in an indirect immunofluorescence workflow allows for significant signal amplification, making it ideal for the detection of low-abundance targets.
The Cy5 fluorophore exhibits maximum excitation at approximately 649 nm and emission at around 667 nm, which places it in the far-red region of the spectrum. This is advantageous as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio. The biotin component of the molecule binds with very high affinity to streptavidin, a tetrameric protein that can be conjugated to various reporter molecules. In this protocol, we will focus on a streptavidin-based amplification strategy where a biotinylated secondary antibody is used to recognize the primary antibody, followed by the application of this compound which then binds to a fluorophore-conjugated streptavidin. This multi-layered approach significantly enhances the fluorescent signal.
Principle of Detection
The use of this compound in immunofluorescence is based on the principle of indirect detection with signal amplification. The workflow involves the following key steps:
-
Primary Antibody Incubation: An unconjugated primary antibody specifically binds to the target antigen within the cell or tissue sample.
-
Biotinylated Secondary Antibody Incubation: A secondary antibody, which is conjugated to multiple biotin molecules and is specific for the host species of the primary antibody, is added. This secondary antibody binds to the primary antibody.
-
Streptavidin-Fluorophore Conjugate Incubation: A streptavidin molecule conjugated to a fluorescent dye (in this case, one that can be spectrally distinguished from Cy5 if multiplexing, or for maximal signal, a streptavidin-Cy5 can be used in a slightly different workflow) is introduced. Each streptavidin molecule has four high-affinity binding sites for biotin, allowing it to bind to the biotinylated secondary antibody.
-
Detection with this compound: The this compound reagent is then added. The biotin end of this molecule binds to any available sites on the streptavidin, while the Cy5 fluorophore provides the detectable signal.
This multi-step process results in the accumulation of a large number of fluorophores at the site of the target antigen, leading to a significantly amplified signal compared to direct immunofluorescence where the primary antibody is directly labeled with a fluorophore.
Data Presentation
The following table summarizes the comparative signal amplification achieved with an indirect biotin-streptavidin immunofluorescence protocol versus a direct immunofluorescence approach. The data is representative and compiled from various sources that qualitatively and quantitatively describe the enhancement.
| Parameter | Direct Immunofluorescence | Indirect Biotin-Streptavidin IF | Signal Amplification Factor | Reference |
| Relative Fluorescence Intensity (Arbitrary Units) | 100 | 500 - 2000 | 5x - 20x | [1] |
| Sensitivity | Lower | Higher | - | [2][3] |
| Reagent Cost for Multiple Targets | Higher | Lower | - | [2] |
| Workflow Complexity | Simpler (fewer steps) | More complex (more steps) | - | [4] |
Experimental Protocols
I. Preparation of Reagents
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic, handle in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.
-
Wash Buffer: 0.05% Tween-20 in PBS (PBST).
-
Primary Antibody Diluent: 1% BSA in PBST.
-
Biotinylated Secondary Antibody Diluent: 1% BSA in PBST.
-
This compound Working Solution: Prepare a stock solution in DMSO (e.g., 1 mg/mL). For the working solution, dilute the stock solution in 1% BSA in PBST to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Streptavidin-Fluorophore Conjugate Working Solution: Dilute in 1% BSA in PBST according to the manufacturer's instructions (typically in the range of 1:200 to 1:1000).
-
Antifade Mounting Medium with DAPI: For nuclear counterstaining and to prevent photobleaching.
II. Immunofluorescence Staining Protocol for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular antigens): Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Primary Antibody Diluent to its optimal concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Biotinylated Secondary Antibody Diluent (e.g., 1:200 - 1:1000). Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
-
Streptavidin-Fluorophore Conjugate Incubation: Dilute the streptavidin-fluorophore conjugate in 1% BSA in PBST. Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
-
This compound Incubation: Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~358/461 nm).
Visualizations
Caption: Experimental workflow for immunofluorescence using this compound.
Caption: Principle of signal amplification using the biotin-streptavidin system.
References
Application Notes and Protocols for Cell Surface Labeling with Biotin and Cy5
Introduction
The specific and robust labeling of cell surface proteins is a cornerstone of cellular analysis, enabling researchers to identify, isolate, and track cell populations, as well as to study protein trafficking and function. The high-affinity, non-covalent interaction between biotin and streptavidin is a powerful tool for these applications.[1] This application note provides a detailed protocol for a two-step method to label cell surface proteins with biotin and subsequently detect them using a Cy5-conjugated streptavidin. This indirect labeling approach is widely used due to its signal amplification and versatility.
The principle involves first covalently attaching a biotin molecule to primary amine groups of cell surface proteins using an amine-reactive biotinylation reagent, such as N-hydroxysuccinimide (NHS)-biotin.[2] Unreacted biotin is then washed away, and the biotinylated cells are incubated with streptavidin conjugated to the fluorescent dye Cy5. Streptavidin binds to the biotin molecules with exceptionally high affinity, resulting in specific and bright fluorescent labeling of the cell surface.[1][3] The Cy5 fluorophore is a bright, far-red fluorescent dye, making it ideal for applications requiring low background fluorescence, such as flow cytometry and fluorescence microscopy.[3]
Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
Biotinylation Reagent: Sulfo-NHS-LC-Biotin or similar amine-reactive, water-soluble biotinylation reagent.
-
Streptavidin-Cy5 Conjugate: High-quality, purified streptavidin conjugated to Cy5.
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile.
-
Quenching Buffer: PBS containing 100 mM glycine or Tris.
-
Blocking Buffer: PBS with 1-3% Bovine Serum Albumin (BSA).[3]
-
Wash Buffer: PBS with 0.1% BSA.
-
-
Fixative (Optional): 1-4% Paraformaldehyde (PFA) in PBS.
-
Equipment:
-
Centrifuge for suspension cells.
-
Pipettes and sterile tips.
-
Incubator.
-
Flow cytometer or fluorescence microscope.
-
Hemocytometer or automated cell counter.
-
Experimental Protocols
Protocol 1: Labeling of Suspension Cells for Flow Cytometry
-
Cell Preparation:
-
Harvest cells and count them using a hemocytometer or automated cell counter.
-
Centrifuge the desired number of cells (e.g., 1 x 10^6 cells) at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Biotinylation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add the Sulfo-NHS-LC-Biotin to a final concentration of 0.1-1.0 mg/mL.
-
Incubate on ice for 30 minutes.
-
-
Quenching:
-
Add 1 mL of ice-cold Quenching Buffer (PBS + 100 mM glycine) to stop the reaction.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold Wash Buffer (PBS + 0.1% BSA).
-
-
Streptavidin-Cy5 Staining:
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for Cy5 (Excitation/Emission: ~650/670 nm).[3]
-
Protocol 2: Labeling of Adherent Cells for Fluorescence Microscopy
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in chamber slides to the desired confluency.
-
Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
Biotinylation:
-
Add enough Sulfo-NHS-LC-Biotin solution (0.1-1.0 mg/mL in PBS) to cover the cell monolayer.
-
Incubate on ice for 30 minutes.
-
-
Quenching:
-
Aspirate the biotinylation solution and add Quenching Buffer.
-
Incubate for 10 minutes on ice.
-
-
Washing:
-
Aspirate the Quenching Buffer and wash the cells three times with ice-cold PBS.
-
-
Streptavidin-Cy5 Staining:
-
Fixation and Mounting (Optional):
-
Analysis:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy5.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for cell surface labeling with biotin and Streptavidin-Cy5. It is crucial to titrate reagents for each specific cell type and experimental setup to determine optimal conditions.
| Parameter | Suspension Cells | Adherent Cells | Typical Range | Reference |
| Cell Density | 1-5 x 10^6 cells/mL | 70-90% confluency | N/A | Protocol Dependent |
| Biotinylation Reagent Conc. | 0.1 - 1.0 mg/mL | 0.1 - 1.0 mg/mL | 3 - 30 µg/mL has been used for RBCs.[4] | [4] |
| Biotinylation Incubation | 30 minutes on ice | 30 minutes on ice | 30 minutes | [5] |
| Quenching Reagent Conc. | 100 mM Glycine or Tris | 100 mM Glycine or Tris | 25-100 mM | [2] |
| Streptavidin-Cy5 Conc. | 1 - 10 µg/mL | 1 - 10 µg/mL | Titration is critical.[3] | [3] |
| Staining Incubation | 30 minutes at 4°C | 30 minutes at 4°C | 10 - 30 minutes | [1][5] |
| Fixative Conc. (Optional) | 1-4% PFA | 1-4% PFA | 4% is common.[1] | [1] |
Diagrams
Caption: Experimental workflow for cell surface labeling.
Caption: Molecular interactions at the cell surface.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient biotinylation. | Ensure the biotinylation reagent is fresh and has been stored correctly. Prepare it immediately before use. Optimize the pH of the labeling buffer to 7-9.[6] |
| Low concentration of Streptavidin-Cy5. | Increase the concentration of the streptavidin conjugate. Perform a titration to find the optimal concentration.[6] | |
| Insufficient number of target proteins. | Confirm protein expression using an alternative method if possible. | |
| High Background | Non-specific binding of Streptavidin-Cy5. | Increase the number and/or duration of wash steps. Increase the BSA concentration in the blocking buffer.[6] Ensure the streptavidin conjugate is not aggregated. |
| Streptavidin-Cy5 concentration is too high. | Decrease the concentration of the conjugate.[6] | |
| Inadequate quenching of the biotinylation reaction. | Ensure the quenching buffer is at the correct concentration and incubation time is sufficient. | |
| Cell Death/Clumping | Harsh centrifugation or pipetting. | Handle cells gently. Reduce centrifugation speed and force. |
| Reagent toxicity. | Ensure all buffers are sterile and at the correct pH and temperature. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotin-11-ctp.com [biotin-11-ctp.com]
- 4. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-activated streptavidin–biotin controlled binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Flow Cytometry
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a fluorescent probe designed for sensitive detection in various biological assays, including flow cytometry. This molecule incorporates a Cy5 fluorophore, a biotin moiety for binding to avidin or streptavidin, and two polyethylene glycol (PEG) linkers. The PEG spacers increase the molecule's solubility and reduce steric hindrance, facilitating efficient binding. In flow cytometry, this reagent is particularly useful as a secondary detection reagent in biotin-streptavidin-based amplification systems, leading to enhanced signal intensity for the detection of low-abundance cellular targets.
The Cy5 fluorophore is a far-red dye, which is advantageous for multicolor flow cytometry experiments as it minimizes spectral overlap with common fluorophores excited by blue and yellow-green lasers (e.g., FITC, PE). It is typically excited by a red laser (633 nm or 640 nm) and its emission is collected in the far-red region of the spectrum (approximately 660-680 nm).
Principle of Assay
This molecule is designed for use in a multi-step staining protocol that leverages the high-affinity interaction between biotin and streptavidin for signal amplification. The general workflow involves the following steps:
-
Primary Labeling: Cells are first incubated with a biotinylated primary antibody or ligand that specifically binds to the target of interest on the cell surface or intracellularly.
-
Intermediate Amplification (Optional but Recommended): A streptavidin conjugate is added. Since streptavidin has four binding sites for biotin, it can act as a bridge, with one site binding to the primary antibody and the other three remaining available.
-
Secondary Detection: The this compound molecule is then added. Its biotin group binds to the available sites on the streptavidin molecule. This multi-layering approach significantly increases the number of Cy5 fluorophores associated with each target molecule, resulting in a brighter signal compared to using a directly conjugated primary antibody.
This signal amplification technique is especially valuable for identifying cell populations with low expression levels of the target antigen.
Experimental Protocols
Protocol 1: Immunofluorescent Staining of Cell Surface Antigens
This protocol describes the use of this compound for the detection of cell surface markers on suspended cells.
Materials Required:
-
Cells of interest (e.g., peripheral blood mononuclear cells)
-
Biotinylated primary antibody specific to the target antigen
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE, if creating a multi-color panel) or unconjugated streptavidin.
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer equipped with a red laser (633 nm or 640 nm)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.
-
Add the predetermined optimal concentration of the biotinylated primary antibody.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Wash Step:
-
Add 2 mL of staining buffer to the tube.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step once more.
-
-
Streptavidin Incubation:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the appropriate concentration of streptavidin.
-
Vortex gently and incubate for 20 minutes at 4°C in the dark.
-
-
Wash Step:
-
Perform two washes as described in Step 3.
-
-
This compound Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add this compound at a concentration determined by titration (a starting concentration of 1 µg/mL is recommended).
-
Vortex gently and incubate for 20 minutes at 4°C in the dark.
-
-
Final Wash:
-
Perform two final washes as described in Step 3.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Acquire data on a flow cytometer. Ensure the Cy5 signal is collected using the appropriate filters (e.g., a 660/20 bandpass filter).
-
Controls:
-
Unstained Cells: To determine autofluorescence.
-
Isotype Control: Use a biotinylated isotype control antibody at the same concentration as the primary antibody to determine non-specific binding.
-
Single-Stain Controls: For each fluorophore used in a multicolor panel to set up compensation.
Data Presentation
Quantitative parameters for a typical experiment should be optimized and are summarized below.
| Parameter | Recommended Range | Notes |
| Cell Concentration | 1 x 10^6 cells per sample | Higher concentrations may lead to cell aggregation. |
| Biotinylated Primary Antibody | 0.1 - 10 µg/mL | Must be titrated for optimal signal-to-noise ratio. |
| Streptavidin Concentration | 0.5 - 5 µg/mL | Titration is crucial to avoid aggregation and background. |
| This compound Conc. | 0.2 - 2 µg/mL | Titrate to find the optimal concentration. |
| Incubation Time (Antibody) | 20 - 30 minutes | Longer times may increase non-specific binding. |
| Incubation Time (Streptavidin/Cy5) | 15 - 20 minutes | Sufficient for binding at 4°C. |
| Excitation Wavelength | 633 nm or 640 nm | Standard for Cy5 fluorophore. |
| Emission Filter | 660/20 nm or similar | Captures peak emission of Cy5. |
Visualizations
Signaling Pathway and Detection Principle
Caption: Principle of biotin-streptavidin signal amplification.
Experimental Workflow
Caption: Flow cytometry staining protocol workflow.
Application Notes and Protocols for Biotin-PEG-Cy5 in Streptavidin-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of biotin-PEG-Cy5 in various streptavidin-based assays. The combination of biotin's high affinity for streptavidin, a flexible polyethylene glycol (PEG) linker, and the bright, far-red Cy5 fluorophore offers a versatile tool for sensitive and specific detection in a range of applications.
Introduction
Biotin-PEG-Cy5 is a fluorescently labeled biotin derivative that is widely used in life sciences research. Its utility stems from the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[1] The key features of this reagent include:
-
Biotin: A small molecule with an extremely high affinity for streptavidin, enabling robust and specific labeling.
-
PEG Linker: A flexible polyethylene glycol spacer that minimizes steric hindrance between the biotin moiety and the target molecule, facilitating efficient binding to streptavidin.[2]
-
Cy5 Fluorophore: A bright and photostable cyanine dye that excites and emits in the far-red region of the spectrum (excitation maximum ~650 nm, emission maximum ~670 nm).[3][4] This spectral profile is advantageous due to the low autofluorescence of biological samples in this range, leading to a higher signal-to-noise ratio.[4]
This combination makes biotin-PEG-Cy5 an ideal reagent for a variety of streptavidin-based detection methods, including flow cytometry, fluorescence microscopy, and plate-based assays.
Quantitative Data: Biotin-Streptavidin Interaction
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature.[1] The following table summarizes key kinetic and affinity parameters for this interaction, providing a baseline for designing and interpreting experiments using biotin-PEG-Cy5. While the specific kinetics can be influenced by the PEG linker and the Cy5 dye, these values serve as a reliable reference.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~1 x 10-14 M | Multiple methods | [5] |
| Association Rate Constant (ka or kon) | 5.50 ± 0.08 x 108 M-1s-1 | Silicon Nanowire Field-Effect Transistors | [5] |
| Dissociation Rate Constant (kd or koff) | 8.80 ± 0.06 x 10-5 s-1 | Silicon Nanowire Field-Effect Transistors | [5] |
| Binding Capacity (Streptavidin-coated plates) | ~5-10 pmol D-biotin/well | Manufacturer Data | [6] |
Experimental Protocols
Cell Surface Protein Labeling for Flow Cytometry
This protocol describes the indirect labeling of cell surface proteins using a biotinylated primary antibody followed by detection with streptavidin-Cy5.
Workflow Diagram:
Indirect Staining Workflow for Flow Cytometry.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% BSA or 5-10% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Fc Block)
-
Biotinylated primary antibody specific to the cell surface protein of interest
-
Streptavidin-Cy5 conjugate
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold FACS buffer.
-
Wash the cells once by centrifuging at 300 x g for 5 minutes at 4°C and resuspending in fresh FACS buffer.
-
-
Fc Receptor Blocking:
-
Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the biotinylated primary antibody at the predetermined optimal concentration.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold FACS buffer to remove unbound primary antibody. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Secondary Staining with Streptavidin-Cy5:
-
Resuspend the cell pellet in FACS buffer containing streptavidin-Cy5 at a concentration typically ranging from 1-5 µg/mL. A titration is recommended to determine the optimal concentration.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 1-2 mL of ice-cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer.
-
Acquire data using a laser and filter set appropriate for Cy5 (e.g., 633 nm or 640 nm laser for excitation and a ~660/20 nm bandpass filter for emission).
-
Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of biotin-PEG-Cy5 for the detection of a target protein in fixed and permeabilized cells for fluorescence microscopy.
Workflow Diagram:
Immunofluorescence Staining Workflow.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)
-
Biotinylated primary antibody
-
Streptavidin-Cy5
-
Antifade mounting medium with DAPI (optional)
-
Fluorescence microscope with appropriate filters for Cy5
Protocol:
-
Cell Fixation and Permeabilization:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the coverslips in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
-
Streptavidin-Cy5 Incubation:
-
Dilute the streptavidin-Cy5 conjugate in Blocking Buffer to a final concentration of 1-5 µg/mL.
-
Incubate the coverslips with the streptavidin-Cy5 solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the coverslips three times for 5 minutes each with PBS containing 0.05% Tween-20, protected from light.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium, with DAPI if nuclear counterstaining is desired.
-
Image using a fluorescence microscope equipped with a Cy5 filter set.
-
Streptavidin-Coated Plate Assay
This protocol describes a direct binding assay to quantify the interaction between a biotinylated molecule and streptavidin using a streptavidin-coated microplate and a fluorescence plate reader.
Workflow Diagram:
Streptavidin-Coated Plate Assay Workflow.
Materials:
-
Streptavidin-coated 96-well black microplate
-
Biotin-PEG-Cy5
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader with Cy5 excitation and emission filters
Protocol:
-
Plate Preparation:
-
Allow the streptavidin-coated plate to come to room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Binding of Biotin-PEG-Cy5:
-
Prepare a serial dilution of biotin-PEG-Cy5 in Assay Buffer. Concentrations can range from picomolar to micromolar, depending on the expected binding affinity.
-
Add 100 µL of each dilution to the wells. Include wells with Assay Buffer only as a negative control.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells three to five times with 200 µL of Wash Buffer per well to remove unbound biotin-PEG-Cy5.
-
-
Fluorescence Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Read the fluorescence intensity on a microplate reader using settings appropriate for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other readings.
-
Plot the fluorescence intensity as a function of the biotin-PEG-Cy5 concentration. The data can be fitted to a saturation binding curve to determine the Kd.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background/Non-specific Staining | - Inadequate blocking- Antibody or streptavidin concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).- Titrate the primary antibody and streptavidin-Cy5 to determine the optimal concentrations.- Increase the number and/or duration of wash steps. Add a detergent like Tween-20 to the wash buffer. |
| Weak or No Signal | - Low expression of the target antigen- Inactive antibody or streptavidin-Cy5- Incorrect filter sets on the microscope or flow cytometer | - Consider a signal amplification method.- Use fresh reagents and check their expiration dates. Store reagents as recommended.- Ensure that the excitation and emission filters are appropriate for Cy5. |
| High Well-to-Well Variability (Plate Assay) | - Inconsistent pipetting- Incomplete washing- Bubbles in wells | - Use calibrated pipettes and ensure consistent technique.- Ensure all wells are washed thoroughly and equally.- Centrifuge the plate briefly before reading to remove bubbles. |
Conclusion
Biotin-PEG-Cy5 is a powerful and versatile reagent for a wide range of streptavidin-based assays. The protocols provided herein offer a starting point for researchers to develop and optimize their specific applications. By carefully considering experimental design, including appropriate controls and titrations, users can achieve sensitive and specific detection of their targets of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. dot | Graphviz [graphviz.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Western Blot Detection with Fluorescent Biotin Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and practices of Western blot detection utilizing fluorescent biotin probes. This technique offers significant advantages over traditional chemiluminescent methods, including higher sensitivity, a wider dynamic range for quantification, and the capability for multiplex detection of several proteins simultaneously.[][2][3][4][5][6] By leveraging the high-affinity interaction between biotin and streptavidin, this method provides robust and reproducible results for protein analysis.[7]
Principle of the Method
Fluorescent Western blotting with biotin probes is a powerful multi-step technique.[8] It begins with the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane, typically nitrocellulose or low-fluorescence polyvinylidene difluoride (PVDF).[9] The protein of interest is then identified by a specific primary antibody. A secondary antibody, conjugated to biotin, binds to the primary antibody. Finally, a fluorescently labeled streptavidin conjugate binds to the biotin, providing a detectable signal that can be captured by a digital imaging system.[8][10] This multi-layered approach can significantly amplify the signal, leading to enhanced sensitivity.[8]
Alternatively, a biotinylated primary antibody can be used, eliminating the need for a secondary antibody and simplifying the workflow.[7][11]
Advantages of Fluorescent Biotin Probes in Western Blotting
| Feature | Advantage | Description |
| High Sensitivity | Detection of low-abundance proteins. | The strong biotin-streptavidin interaction allows for significant signal amplification, enabling the detection of proteins present in small quantities.[][8] Near-infrared (NIR) fluorescent dyes further enhance sensitivity due to lower membrane autofluorescence in this spectral range.[6][12] |
| Wide Dynamic Range | Accurate quantification of protein expression. | Fluorescent signals are directly proportional to the amount of target protein, offering a broader linear range for quantification compared to the enzymatic reactions of chemiluminescence.[][4][6][13] |
| Multiplexing Capability | Simultaneous detection of multiple proteins. | By using different fluorophores with distinct emission spectra, researchers can probe for multiple targets on the same blot, saving time and sample.[2][3][4][5][14][15][16] This is particularly useful for studying signaling pathways where the expression or modification of several proteins needs to be assessed concurrently.[15][17] |
| Signal Stability | Archiving and re-imaging of blots. | Fluorescent signals are stable for extended periods, allowing blots to be archived and re-imaged if necessary.[2][3][6] |
| Reproducibility | Consistent results across experiments. | The direct detection of a stable fluorescent signal leads to more reproducible quantitative data compared to the transient nature of chemiluminescent signals.[][6] |
Experimental Workflow
The overall workflow for Western blot detection with fluorescent biotin probes involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for performing Western blot detection with fluorescent biotin probes. Optimization of parameters such as antibody concentrations and incubation times may be required for specific targets and experimental systems.
Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.[19]
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This ensures equal loading of protein in each lane of the gel.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix the protein lysate with 4X SDS sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.[19]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Immunodetection
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).[11]
-
Note: When using avidin-biotin systems, avoid using milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[20]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in fresh blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Biotinylated Antibody Incubation:
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.[21]
-
-
Washing:
-
Repeat the washing step as described in 3.3.
-
-
Streptavidin-Fluorophore Incubation:
-
Final Washes:
Signal Detection and Analysis
-
Imaging:
-
Image the blot using a digital imaging system equipped with the appropriate lasers or light sources and emission filters for the chosen fluorophore.[4]
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescent signal intensity for each band.
-
Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain) for accurate quantitative comparisons.[15]
-
Quantitative Data Summary
The following table provides typical working concentrations and incubation times for the key steps in the immunodetection process. These may need to be optimized for your specific experiment.
| Step | Reagent | Typical Dilution/Concentration | Incubation Time | Temperature |
| Blocking | 5% BSA or non-fat milk in TBST | N/A | 1 hour | Room Temperature |
| Primary Antibody | Target-specific primary antibody | 1:500 - 1:2,000 | Overnight | 4°C |
| Secondary Antibody | Biotinylated secondary antibody | 1:1,000 - 1:20,000 | 1 hour | Room Temperature |
| Detection Reagent | Fluorescently labeled streptavidin | 1:5,000 - 1:25,000 | 30-60 minutes | Room Temperature |
Application in Signaling Pathway Analysis
Fluorescent Western blotting is an invaluable tool for dissecting cellular signaling pathways.[15][17][23][24] It allows for the simultaneous detection of a total protein and its phosphorylated (activated) form, providing a direct measure of pathway activation.[15]
Example: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[25] Dysregulation of this pathway is implicated in various cancers. Western blotting can be used to analyze the phosphorylation status of EGFR and its downstream targets like MEK1 in response to EGF stimulation.[15][25]
Using a multiplex fluorescent Western blot, one could simultaneously probe for total EGFR, phosphorylated EGFR (p-EGFR), total MEK1, and phosphorylated MEK1 (p-MEK1) on the same membrane, providing a comprehensive snapshot of pathway activation.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient blocking.[20]- Antibody concentration too high.[26]- Inadequate washing.[26]- Use of milk with biotin-based detection.[20][27] | - Increase blocking time or try a different blocking agent.[20]- Optimize antibody concentrations by performing a titration.[26]- Increase the number and duration of wash steps.[26]- Use BSA or a specialized fluorescent blocking buffer.[20] |
| Weak or No Signal | - Low protein expression.[28]- Inefficient protein transfer.[28]- Primary antibody not suitable for Western blot.[26]- Insufficient antibody concentration or incubation time.[20] | - Load more protein or enrich the target protein.[28]- Confirm transfer with Ponceau S staining.[28]- Use an antibody validated for Western blotting.[20]- Increase antibody concentration and/or incubation time.[20] |
| Non-specific Bands | - Primary or secondary antibody cross-reactivity.[20]- Protein degradation.[20] | - Use a more specific primary antibody.- Ensure samples are handled on ice and with protease inhibitors.[28] |
| Saturated Signal | - Too much protein loaded.- Antibody concentration too high. | - Reduce the amount of protein loaded on the gel.- Decrease the primary or secondary antibody concentration. |
References
- 2. Tips for Multiplex Fluorescent Western Blotting | Rockland [rockland.com]
- 3. Fluorescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Streptavidin/Biotin Binding Protein Conjugates | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. fortislife.com [fortislife.com]
- 12. biotium.com [biotium.com]
- 13. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bioradiations.com [bioradiations.com]
- 17. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 18. Fluorescent Western Blotting Protocol | Rockland [rockland.com]
- 19. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 21. novopro.cn [novopro.cn]
- 22. licorbio.com [licorbio.com]
- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 25. youtube.com [youtube.com]
- 26. biotium.com [biotium.com]
- 27. youtube.com [youtube.com]
- 28. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Live Cell Imaging with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Detailed Protocol for Receptor Dynamics Studies
Abstract
This document provides a comprehensive guide for utilizing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in live cell imaging applications. This novel fluorescent probe, featuring a Cy5 fluorophore linked to a biotin molecule via a flexible polyethylene glycol (PEG) spacer, is an invaluable tool for researchers and drug development professionals. It enables the visualization and tracking of biotinylated molecules or can be used in conjunction with streptavidin-conjugated targeting moieties to study a wide range of biological processes in real-time. This guide details the probe's properties, provides a step-by-step protocol for live cell imaging, and includes a case study on visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction
Live cell imaging is a powerful technique for studying the dynamic processes within living cells. The use of fluorescent probes allows for the specific labeling and tracking of molecules of interest, providing insights into their localization, movement, and interactions. This compound is a versatile probe designed for such applications. Its key features include:
-
Cy5 Fluorophore: A bright and photostable far-red fluorescent dye, which minimizes autofluorescence from biological samples and allows for deep tissue penetration.[1]
-
Biotin Moiety: Enables high-affinity binding to avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This allows for a modular labeling strategy.
-
PEG Spacer: The hydrophilic PEG spacer enhances solubility in aqueous media and minimizes steric hindrance, preserving the natural function of the labeled molecule.[2][3][4]
This probe can be utilized in two primary ways:
-
Direct Labeling: To visualize and track molecules that have been metabolically or genetically biotinylated.
-
Indirect Labeling: In combination with streptavidin conjugated to a targeting molecule (e.g., an antibody or ligand) to visualize specific cellular components.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [2][4] |
| Emission Maximum | ~667 nm | [2][4] |
| Molecular Weight | ~982.72 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [4] |
Experimental Protocol: Live Cell Imaging of EGFR
This protocol provides a detailed methodology for imaging the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and signaling, using a pre-targeting approach with a biotinylated anti-EGFR antibody, followed by detection with streptavidin-conjugated this compound. Aberrant EGFR signaling is a hallmark of many cancers, making it a critical target for research and drug development.[5][6]
Materials
-
This compound
-
Streptavidin
-
Biotinylated anti-EGFR antibody (e.g., Cetuximab-biotin)
-
A549 cells (or other EGFR-expressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets for Cy5
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. agilent.com [agilent.com]
- 4. Cy5 Biotin | BroadPharm [broadpharm.com]
- 5. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and evaluation of engineered protein biosensors for live-cell imaging of EGFR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Pull-Down Assays Using Biotin-PEG-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The study of these interactions is crucial for elucidating signal transduction pathways, understanding disease mechanisms, and discovering novel therapeutic targets. The protein pull-down assay is a powerful and widely used in vitro technique to identify and validate PPIs. This method utilizes a "bait" protein to capture its interacting partners, or "prey" proteins, from a complex biological sample such as a cell lysate.
Biotin-PEG-Cy5 is a versatile reagent designed to facilitate the study of PPIs with high sensitivity and specificity. This molecule incorporates three key functional components:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling the efficient immobilization of the biotinylated bait protein onto streptavidin-coated beads.
-
Polyethylene Glycol (PEG) linker: A flexible, hydrophilic spacer that enhances the solubility of the labeled protein, reduces steric hindrance, and minimizes non-specific binding, thereby improving the accessibility of the biotin and the bait protein.[1]
-
Cyanine 5 (Cy5): A fluorescent dye that allows for the direct visualization and quantification of the bait protein or the resulting protein complexes. Cy5 is a far-red fluorophore with an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm, which helps to minimize background autofluorescence from cellular components.[2]
These application notes provide a detailed protocol for performing protein pull-down assays using a pre-biotinylated bait protein with Biotin-PEG-Cy5. The inclusion of the Cy5 fluorophore offers a distinct advantage for monitoring the efficiency of the pull-down process and for direct detection of the captured proteins.
Product Information and Specifications
Biotin-PEG-Cy5 is a heterobifunctional molecule that can be conjugated to a protein of interest to serve as the "bait" in a pull-down assay. The key specifications of a typical Biotin-PEG-Cy5 reagent are summarized below.
| Property | Specification | Reference |
| Fluorophore | Cyanine 5 (Cy5) | [2] |
| Excitation Maximum | ~646 nm | [2] |
| Emission Maximum | ~662 nm | [2] |
| Linker | Polyethylene Glycol (PEG) | [1] |
| Affinity Tag | Biotin | |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C, protected from light and moisture | [3] |
Experimental Protocols
This section provides a detailed protocol for a protein pull-down assay using a Biotin-PEG-Cy5 labeled bait protein. The protocol is a general guideline and may require optimization for specific protein-protein interactions.
Diagram of the Experimental Workflow
Caption: Experimental workflow for a protein pull-down assay using Biotin-PEG-Cy5.
Materials and Reagents
-
Biotin-PEG-Cy5 labeled bait protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell line expressing the prey protein(s) of interest
-
Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS or TBS with varying concentrations of salt and detergent)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer with free biotin)
-
Bovine Serum Albumin (BSA) for blocking
-
Microcentrifuge tubes
-
Rotating platform or shaker
-
Magnetic rack (for magnetic beads)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Fluorescence imager or plate reader
Protocol Steps
1. Preparation of Cell Lysate a. Culture cells to the desired confluency (typically 80-90%). b. Wash the cells twice with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
2. Preparation of Streptavidin Beads a. Resuspend the streptavidin bead slurry. b. For each pull-down reaction, transfer an appropriate amount of bead slurry (e.g., 20-50 µL) to a new microcentrifuge tube. c. Place the tube on a magnetic rack to capture the beads and discard the supernatant. d. Wash the beads three times with 1 mL of wash buffer.
3. Blocking and Immobilization of Bait Protein a. After the final wash, resuspend the beads in a blocking buffer (e.g., wash buffer containing 1% BSA) and incubate for 30-60 minutes at 4°C on a rotator. b. Pellet the beads and discard the supernatant. c. Add the Biotin-PEG-Cy5 labeled bait protein to the beads. The optimal amount of bait protein should be determined empirically, but a starting point of 1-10 µg per pull-down is recommended. d. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.
4. Protein Pull-Down a. Pellet the beads with the immobilized bait protein and discard the supernatant. b. Add the prepared cell lysate (e.g., 500 µg - 1 mg of total protein) to the beads. c. Incubate the mixture for 2-4 hours or overnight at 4°C on a rotator.
5. Washing a. After incubation, pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis). b. Wash the beads 3-5 times with 1 mL of wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted by varying the salt (e.g., 150-500 mM NaCl) and detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) concentrations.[1]
6. Elution a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins from the beads using one of the following methods:
- Denaturing Elution: Resuspend the beads in 20-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.
- Non-denaturing Elution: Use a competitive elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) or a high salt concentration.
7. Analysis a. SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting with an antibody specific to the prey protein. b. Mass Spectrometry: For identification of unknown interacting partners, the eluted proteins can be analyzed by mass spectrometry. c. Fluorescence Detection: The Cy5 fluorescence can be measured at various stages of the experiment (e.g., on the beads after bait immobilization, in the eluate) using a fluorescence plate reader or imager to monitor the efficiency of the pull-down.
Data Presentation and Optimization
The following tables provide recommended starting conditions for optimizing your pull-down assay.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Starting Range | Notes |
| Biotin-PEG-Cy5 Bait Protein | 1 - 10 µg per pull-down | Titrate to find the optimal signal-to-noise ratio. |
| Cell Lysate | 500 µg - 2 mg total protein | Higher concentrations may be needed for low-abundance prey proteins. |
| Streptavidin Beads | 20 - 50 µL of slurry per pull-down | The binding capacity of the beads should be considered. |
| Bait Immobilization Time | 1 - 2 hours at 4°C | |
| Lysate Incubation Time | 2 - 4 hours (or overnight) at 4°C | Longer incubation may increase binding but also non-specific interactions. |
Table 2: Buffer Compositions for Optimization
| Buffer Type | Component | Concentration Range | Purpose |
| Lysis Buffer | NP-40 or Triton X-100 | 0.1 - 1.0% (v/v) | Solubilize proteins |
| NaCl | 150 - 500 mM | Reduce non-specific ionic interactions | |
| Wash Buffer | Tween-20 or Triton X-100 | 0.05 - 0.5% (v/v) | Reduce non-specific hydrophobic interactions |
| NaCl | 150 - 500 mM | Increase stringency to remove non-specific binders | |
| Elution Buffer | SDS | 1 - 2% (w/v) in sample buffer | Denaturing elution |
| Free Biotin | 2 - 10 mM | Competitive, non-denaturing elution |
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| High Background/Non-specific Binding | Insufficient blocking | Increase BSA concentration in blocking buffer or extend blocking time. |
| Inadequate washing | Increase the number of wash steps or the stringency of the wash buffer (increase salt and/or detergent concentration).[1] | |
| Bait protein concentration is too high | Perform a titration to determine the optimal bait concentration. | |
| Low or No Prey Protein Signal | Weak or transient interaction | Optimize binding conditions (e.g., lower temperature, shorter incubation). Consider cross-linking agents. |
| Prey protein is not expressed or is at a low level | Confirm prey protein expression by Western blot of the input lysate. | |
| Harsh lysis or wash conditions | Use a milder lysis buffer or less stringent wash buffers. | |
| Bait Protein Not Immobilized | Issue with streptavidin beads | Use fresh, high-quality beads. |
| Problem with the biotin tag | Confirm biotinylation of the bait protein. |
Signaling Pathway Example
Protein pull-down assays are instrumental in mapping signaling pathways. For instance, to investigate the downstream effectors of a specific receptor tyrosine kinase (RTK), a Biotin-PEG-Cy5 labeled ligand for that RTK could be used as the bait to pull down the receptor and its associated signaling complex from cell lysates.
Diagram of a Generic Kinase Signaling Pathway
Caption: A generic kinase signaling pathway that can be investigated using a pull-down assay.
By using the Biotin-PEG-Cy5 labeled ligand as bait, one could potentially pull down the Receptor, Adaptor Protein, and Kinase 1 as a complex and identify them by mass spectrometry, thus mapping the initial steps of this signaling cascade.
Conclusion
The use of Biotin-PEG-Cy5 in protein pull-down assays offers a robust and sensitive method for the investigation of protein-protein interactions. The combination of high-affinity biotin-streptavidin capture, the benefits of a PEG linker, and the direct detection capabilities of the Cy5 fluorophore provides researchers with a powerful tool for discovery and validation in proteomics and drug development. Optimization of the experimental conditions, as outlined in these notes, is key to achieving reliable and reproducible results.
References
Application Notes and Protocols for Labeling Biotinylated Antibodies with Streptavidin-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity, non-covalent interaction between biotin and streptavidin is a cornerstone of modern biological detection systems. This powerful partnership, coupled with the bright and photostable fluorescence of the cyanine dye Cy5, provides a versatile and sensitive method for labeling and detecting biotinylated antibodies in a variety of applications. Streptavidin, a tetrameric protein from Streptomyces avidinii, can bind up to four biotin molecules with exceptional specificity and strength (Kd ≈ 10⁻¹⁵ M). When conjugated to Cy5, a far-red fluorescent dye, it becomes a potent tool for signal amplification and visualization.
These application notes provide detailed protocols for labeling biotinylated antibodies with streptavidin-Cy5 and their subsequent use in immunofluorescence, flow cytometry, and western blotting. The information is intended to guide researchers in achieving optimal and reproducible results.
Quantitative Data
Table 1: Spectral Properties of Streptavidin-Cy5
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~650 nm | [1] |
| Maximum Emission Wavelength | ~670 nm | [1] |
| Molar Extinction Coefficient (ε) at ~646 nm | ~271,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [2] |
Table 2: Recommended Reagent Concentrations and Incubation Parameters
| Application | Reagent | Concentration/Ratio | Incubation Time | Incubation Temperature |
| General Labeling | Biotinylated Antibody to Streptavidin-Cy5 Molar Ratio | 1:1 to 1:4 (titration recommended) | 30 minutes | Room Temperature |
| Immunofluorescence | Biotinylated Primary Antibody | 1-10 µg/mL | 1 hour - overnight | Room Temperature or 4°C |
| Streptavidin-Cy5 | 0.5-10 µg/mL | 30-60 minutes | Room Temperature | |
| Flow Cytometry | Biotinylated Primary Antibody | 0.5-1 µg per 10⁶ cells (titration recommended) | 20-30 minutes | 4°C (on ice) |
| Streptavidin-Cy5 | 0.25 µg per 10⁶ cells (titration recommended) | 20-30 minutes | 4°C (on ice) | |
| Western Blotting | Biotinylated Primary Antibody | 1:1000 - 1:10,000 dilution | 1 hour - overnight | Room Temperature or 4°C |
| Streptavidin-Cy5 | 1:5000 - 1:20,000 dilution | 1 hour | Room Temperature |
Experimental Protocols
Protocol 1: General Procedure for Labeling Biotinylated Antibody with Streptavidin-Cy5 (Pre-incubation Method)
This protocol describes the formation of a complex between a biotinylated antibody and streptavidin-Cy5 prior to its use in a staining procedure.
Materials:
-
Biotinylated Antibody
-
Streptavidin-Cy5
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Determine the optimal molar ratio of biotinylated antibody to streptavidin-Cy5. A common starting point is a 1:1 to 1:4 molar ratio. Titration is highly recommended to determine the optimal ratio for your specific antibody and application.
-
Dilute the biotinylated antibody and streptavidin-Cy5 to the desired concentrations in PBS.
-
Mix the diluted biotinylated antibody and streptavidin-Cy5 in a microcentrifuge tube.
-
Incubate the mixture for 30 minutes at room temperature, protected from light.
-
The resulting complex is now ready for use in your chosen application (e.g., immunofluorescence, flow cytometry).
Protocol 2: Immunofluorescence Staining of Epidermal Growth Factor Receptor (EGFR)
This protocol details the use of a biotinylated anti-EGFR antibody and streptavidin-Cy5 to visualize EGFR in cultured cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.[3]
-
Biotinylated anti-EGFR primary antibody
-
Streptavidin-Cy5
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.[4] Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[4] Wash three times with PBS for 5 minutes each.
-
Blocking Endogenous Biotin (Optional but Recommended): For tissues or cells with high endogenous biotin (e.g., liver, kidney), pre-treat with an avidin/biotin blocking kit according to the manufacturer's instructions.[5] This involves sequential incubation with avidin and then biotin solutions to block endogenous biotin.[5]
-
Blocking: Incubate cells in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
Primary Antibody Incubation: Dilute the biotinylated anti-EGFR antibody in Blocking Buffer (e.g., 1-10 µg/mL). Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Streptavidin-Cy5 Incubation: Dilute streptavidin-Cy5 in Blocking Buffer (e.g., 1-5 µg/mL). Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[4]
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~358/461 nm).
Protocol 3: Flow Cytometry Analysis of PD-1 Expression on T-cells
This protocol outlines the staining of cell surface Programmed Death-1 (PD-1) on T-lymphocytes for analysis by flow cytometry.
Materials:
-
Single-cell suspension of lymphocytes (e.g., PBMCs)
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 1-2% BSA or 5% FBS, and 0.05% sodium azide.[6]
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Biotinylated anti-human PD-1 antibody
-
Streptavidin-Cy5
-
Fluorochrome-conjugated antibodies to other cell surface markers (e.g., anti-CD3, anti-CD8)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁷ cells/mL in cold FACS Buffer.
-
Fc Receptor Blocking: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube. Add Fc Receptor Blocking solution according to the manufacturer's protocol and incubate for 10-15 minutes at 4°C.[7]
-
Primary Antibody Incubation: Add the pre-titrated optimal concentration of biotinylated anti-PD-1 antibody and any other directly conjugated primary antibodies to the cell suspension. Gently vortex and incubate for 20-30 minutes at 4°C in the dark.[8]
-
Washing: Add 2 mL of cold FACS Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Repeat the wash step.[7]
-
Streptavidin-Cy5 Incubation: Resuspend the cell pellet in 100 µL of cold FACS Buffer containing the pre-titrated optimal concentration of streptavidin-Cy5. Gently vortex and incubate for 20-30 minutes at 4°C in the dark.[6]
-
Washing: Repeat the wash step (step 4) twice.
-
Viability Staining: Resuspend the final cell pellet in 300-500 µL of cold FACS Buffer. Add a viability dye according to the manufacturer's protocol just prior to analysis.[6]
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy5 and other fluorochromes used. Remember to include single-color controls for compensation.[9]
Protocol 4: Western Blotting Detection
This protocol describes the use of a biotinylated primary antibody and streptavidin-Cy5 for the detection of a target protein on a western blot membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Biotinylated primary antibody
-
Streptavidin-Cy5
-
Wash Buffer: TBST
-
Fluorescence imaging system
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to the recommended concentration (e.g., 1:1000 - 1:10,000). Incubate the membrane for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-Cy5 Incubation: Dilute the streptavidin-Cy5 in Blocking Buffer (e.g., 1:5000 - 1:20,000). Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.
-
Imaging: Image the membrane using a fluorescence imaging system capable of detecting Cy5 fluorescence (excitation ~650 nm, emission ~670 nm). The signal intensity can be quantified using appropriate software.[3]
Visualizations
Caption: Workflow for labeling a biotinylated antibody with streptavidin-Cy5.
Caption: Simplified EGFR signaling pathway, a target for immunofluorescence analysis.
References
- 1. biotin-azide.com [biotin-azide.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile fluorescent probe designed for the specific labeling and detection of biomolecules. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin or avidin, a Cy5 fluorophore for detection in the far-red spectrum, and a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance. The hydrophilic PEG linker increases its solubility in aqueous media, making it suitable for a wide range of biological applications.[1][2][3][4]
The Cy5 dye offers the advantage of excitation and emission in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm), which helps to reduce background autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio in imaging applications.[1][5] The strong and stable fluorescence of Cy5 is largely independent of pH in the physiological range (pH 4 to 10).[3][4][5][6]
The core utility of this probe lies in the biotin-streptavidin interaction, which is one of the strongest non-covalent bonds known in nature. This allows for a two-step detection method where the biotinylated probe first binds to its target, and then a streptavidin-conjugated fluorophore or enzyme is used for detection and signal amplification. This indirect method enhances sensitivity and provides flexibility in experimental design.
Key Applications
-
Immunofluorescence (IF): For the visualization of specific proteins or antigens in fixed and permeabilized cells or tissue sections.
-
Flow Cytometry: For the quantification and analysis of cell surface markers.
-
Western Blotting: As a detection reagent for biotinylated antibodies.
-
Receptor-Ligand Interaction Studies: To track the binding, internalization, and trafficking of cell surface receptors.
Data Presentation: Dilution Recommendations
The optimal working concentration of this compound is application-dependent and should be determined empirically through titration. The following table provides recommended starting concentrations for common applications.
| Application | Recommended Starting Concentration of this compound | Recommended Starting Concentration of Streptavidin-Cy5 Conjugate | Incubation Time |
| Immunofluorescence (IF) | 1 - 10 µM | 1 - 5 µg/mL | 30 - 60 minutes at RT |
| Flow Cytometry | 0.5 - 5 µM | 0.5 - 2 µg/mL | 20 - 30 minutes at 4°C |
| Receptor Internalization Assay | 10 µM[7] | 5 - 10 µg/mL | 10 - 60 minutes at 37°C[7] |
Note: RT = Room Temperature. Concentrations and incubation times are starting points and may require optimization for specific cell types, target antigens, and experimental conditions.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of a Cell Surface Protein
This protocol describes the use of this compound in a two-step immunofluorescence staining procedure to detect a cell surface protein on adherent cells.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the cell surface protein of interest
-
This compound conjugated to a secondary antibody (or used to label a primary antibody)
-
Streptavidin-Cy5 conjugate
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody (Biotinylated) Incubation:
-
Dilute the biotinylated secondary antibody (labeled with this compound) in Blocking Buffer. A typical starting concentration is 1-10 µg/mL.
-
Incubate the cells with the diluted biotinylated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Streptavidin-Cy5 Incubation:
-
Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer. A typical starting concentration is 1-5 µg/mL.
-
Incubate the cells with the diluted Streptavidin-Cy5 conjugate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and the chosen counterstain.
-
Workflow for immunofluorescence staining.
Protocol 2: Flow Cytometry Analysis of a Cell Surface Marker
This protocol outlines the use of this compound for the detection of a cell surface marker on suspended cells via flow cytometry.
Materials:
-
Suspension cells or adherent cells detached into a single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody specific to the cell surface marker of interest, conjugated to biotin using a linker like this compound.
-
Streptavidin-Cy5 conjugate
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
Blocking (Optional but Recommended):
-
To block Fc receptors, add an appropriate Fc blocking reagent to the cell suspension and incubate for 10-15 minutes on ice.
-
-
Biotinylated Primary Antibody Incubation:
-
Add the biotinylated primary antibody to the cell suspension. The optimal concentration should be determined by titration, but a starting point of 0.5-5 µg per 10^6 cells is common.
-
Gently vortex and incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Decant the supernatant.
-
-
Streptavidin-Cy5 Incubation:
-
Resuspend the cell pellet in the residual buffer.
-
Add the Streptavidin-Cy5 conjugate, diluted in Flow Cytometry Staining Buffer. A starting concentration of 0.5-2 µg per 10^6 cells is recommended.
-
Gently vortex and incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice as described in step 3.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5 excitation and emission.
-
References
- 1. biotium.com [biotium.com]
- 2. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 4. Surface protein biotinylation [protocols.io]
- 5. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Chemokine Receptor Trafficking by Site-Specific Biotinylation | PLOS One [journals.plos.org]
- 7. Target-activated streptavidin–biotin controlled binding probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tissue Staining with Biotin-Cy5 Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the staining of tissue samples using biotin-Cy5 probes. The methodologies outlined are applicable to both immunohistochemistry (IHC) and in situ hybridization (ISH), offering sensitive and robust detection of proteins and nucleic acid sequences, respectively.
Core Principles
The use of biotin-Cy5 probes in tissue staining hinges on the high-affinity interaction between biotin and streptavidin.[1][2] Biotin, a small molecule, is conjugated to a probe (an antibody for IHC or a nucleic acid sequence for ISH). This biotinylated probe binds to its target within the tissue. Subsequently, streptavidin conjugated to the fluorescent dye Cy5 is applied.[1] Streptavidin binds strongly to the biotin on the probe, effectively labeling the target with the Cy5 fluorophore.[1][2] Cy5 is a red fluorescent dye with an excitation and emission maximum of approximately 650 nm and 670 nm, respectively, which allows for detection with low background interference.[1]
Signal amplification can be achieved through various methods, such as the avidin-biotin complex (ABC) or labeled streptavidin-biotin (LSAB) techniques, which increase the number of fluorescent molecules at the target site, enhancing the detection of low-abundance molecules.[3][4]
Experimental Protocols
I. Immunohistochemistry (IHC) with Biotin-Cy5
This protocol outlines the steps for detecting a target protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a primary antibody, a biotinylated secondary antibody, and a streptavidin-Cy5 conjugate.
1. Sample Preparation (FFPE Sections)
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.[5][6]
-
Rehydration: Hydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a rinse in deionized water.[5][7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by heating slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[3][8]
2. Staining Procedure
-
Blocking Endogenous Biotin (if necessary): For tissues with high endogenous biotin content (e.g., liver, kidney), incubate sections with an avidin solution for 10 minutes, followed by a biotin solution for 10 minutes, with washes in between.[1][9]
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% BSA or normal serum from the species of the secondary antibody) for at least 1 hour at room temperature.[1][10]
-
Primary Antibody Incubation: Drain the blocking buffer and incubate sections with the primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.[3][10]
-
Washing: Wash slides three times for 5 minutes each in a wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (raised against the host species of the primary antibody) for 30-60 minutes at room temperature.[3][11]
-
Washing: Repeat the washing step.
-
Streptavidin-Cy5 Incubation: Incubate sections with Streptavidin-Cy5, diluted typically between 1-10 µg/mL, for 30-60 minutes at room temperature, protected from light.[1]
-
Washing: Repeat the washing step, ensuring slides are protected from light.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain such as DAPI for 1-5 minutes.[3]
-
Mounting: Mount coverslips using an anti-fade mounting medium.[3][12]
3. Imaging
-
Visualize the staining using a fluorescence microscope equipped with filters appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and the chosen counterstain.[1]
II. Fluorescent In Situ Hybridization (FISH) with Biotin-Cy5
This protocol describes the detection of specific DNA or RNA sequences in tissue sections using a biotin-labeled nucleic acid probe.
1. Sample Preparation
-
Follow the deparaffinization and rehydration steps as described for IHC.
-
Permeabilization: To allow probe entry, incubate slides in a Proteinase K solution (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes. The time should be optimized for the specific tissue type.[7][13] Wash in PBS.
-
Post-Fixation: Incubate slides in 4% paraformaldehyde (PFA) in PBS for 5 minutes at room temperature, followed by washing in PBS.[7]
2. Hybridization
-
Prehybridization: Incubate slides in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42°C) to block non-specific binding sites.[13]
-
Probe Denaturation: Denature the biotin-labeled probe by heating it at 95°C for 5 minutes, then immediately place it on ice.[13]
-
Hybridization: Apply the denatured probe, diluted in hybridization buffer (e.g., 100-500 ng/mL), to the tissue section. Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.[13]
3. Post-Hybridization Washes and Detection
-
Stringent Washes: Carefully remove the coverslips and wash the slides in a series of stringent wash buffers to remove unbound probes. This typically involves washes with decreasing concentrations of SSC buffer at increasing temperatures (e.g., 2x SSC, 1x SSC, 0.5x SSC).[13][14]
-
Blocking: Wash slides in PBS and then incubate in a blocking solution for 30 minutes at room temperature.[13]
-
Streptavidin-Cy5 Incubation: Incubate with Streptavidin-Cy5 conjugate for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash slides three times for 5 minutes each in PBS, protected from light.[13]
-
Counterstaining and Mounting: Counterstain and mount as described in the IHC protocol.
4. Imaging
-
Image the slides using a fluorescence microscope with the appropriate filter sets for Cy5 and the counterstain.
Data Presentation
Table 1: Quantitative Parameters for IHC with Biotin-Cy5
| Parameter | Recommended Range | Notes |
| Primary Antibody Dilution | 1:100 - 1:1000 (empirical) | Optimal concentration should be determined by titration.[15] |
| Biotinylated Secondary Ab | 1:200 - 1:1000 | Titration is recommended for optimal signal-to-noise. |
| Streptavidin-Cy5 Conc. | 1 - 10 µg/mL | Excess reagent can increase background.[1] |
| Incubation Times (Primary Ab) | 1 hr (RT) or Overnight (4°C) | Longer incubation at 4°C may increase sensitivity.[3] |
| Incubation Times (Secondary Ab) | 30 - 60 minutes (RT) | [3] |
| Incubation Times (Strep-Cy5) | 30 - 60 minutes (RT) | [1] |
Table 2: Quantitative Parameters for FISH with Biotin-Cy5
| Parameter | Recommended Range | Notes |
| Proteinase K Concentration | 10 - 20 µg/mL | Must be optimized for tissue type to balance permeabilization and morphology preservation.[13] |
| Probe Concentration | 100 - 500 ng/mL | Higher concentrations can lead to increased background.[13] |
| Hybridization Temperature | 37 - 65°C | Influences the stringency of hybridization.[13] |
| Streptavidin-Cy5 Conc. | 1 - 10 µg/mL | [1] |
| Post-Hybridization Wash | 0.5x - 2x SSC | Higher stringency (lower SSC, higher temp) reduces non-specific binding.[13] |
Mandatory Visualizations
References
- 1. biotin-azide.com [biotin-azide.com]
- 2. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. BestProtocols: IHC Frozen Tissue—Indirect Method (biotin) | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. cambio.co.uk [cambio.co.uk]
- 15. biotium.com [biotium.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile bifunctional molecule designed for fluorescence-based detection and labeling in biological systems. This molecule incorporates three key components:
-
Biotin: A small vitamin that exhibits an exceptionally high-affinity, non-covalent interaction with avidin and streptavidin proteins. This interaction is one of the strongest known in nature, making it an excellent tool for specific and robust biomolecular tagging.
-
Cy5 (Cyanine 5): A bright and photostable fluorescent dye that emits in the far-red region of the spectrum. Its long excitation and emission wavelengths minimize autofluorescence from biological samples, leading to a high signal-to-noise ratio, which is particularly advantageous in neuroscience research where neuronal tissues can have significant background fluorescence.
-
PEG Linkers (PEG4 and PEG3): Polyethylene glycol spacers that increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers.[1][2][3] The flexible PEG chains also act as spacers, reducing steric hindrance and ensuring that both the biotin and Cy5 moieties can interact effectively with their respective binding partners.
This unique combination of features makes this compound a powerful tool for a range of applications in neuroscience, including the targeted labeling of neuronal cell surface proteins, single-molecule imaging of receptors, and tracing of neuronal connections.
II. Physicochemical and Spectroscopic Properties
A clear understanding of the quantitative properties of the components of this compound is crucial for designing and interpreting experiments.
| Property | Value | Reference |
| Cy5 Fluorophore | ||
| Excitation Maximum (λex) | ~649 nm | [1][2][3][4] |
| Emission Maximum (λem) | ~667 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [4][5] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [4][5] |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [6][7][8] |
| Binding Partner | Streptavidin, Avidin, NeutrAvidin | [7] |
| This compound | ||
| Solubility | Soluble in aqueous media, DMSO, DMF | [1] |
III. Applications in Neuroscience Research
High-Resolution Imaging of Neuronal Surface Proteins
Application Note: A primary application of biotin-Cy5 conjugates in neuroscience is the visualization of cell surface proteins, such as receptors, ion channels, and adhesion molecules on neurons. This is typically achieved through a two-step labeling procedure. First, surface proteins are biotinylated using a membrane-impermeable biotinylation reagent. Subsequently, a fluorescently labeled streptavidin, such as Streptavidin-Cy5, is used to specifically label the biotinylated proteins. The this compound molecule can be used in conjunction with unlabeled streptavidin to achieve the same outcome, where the biotin on the molecule binds to streptavidin, and the Cy5 provides the fluorescent signal. This method allows for the precise localization and quantification of surface protein expression and distribution on different neuronal compartments, such as the soma, dendrites, and axons.
Experimental Workflow for Neuronal Surface Protein Labeling:
Protocol: Labeling of Surface Proteins on Cultured Neurons
This protocol is adapted from standard surface biotinylation procedures.
Materials:
-
Cultured primary neurons on coverslips
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Membrane-impermeable biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin) at 0.5 mg/mL in ice-cold PBS
-
Quenching solution: 100 mM glycine in ice-cold PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Labeling solution: Streptavidin-Cy5 conjugate (or a pre-incubated complex of streptavidin and this compound) at 5-10 µg/mL in blocking buffer
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Place the coverslips with cultured neurons on ice to inhibit membrane trafficking.
-
Wash the cells three times with ice-cold PBS.
-
Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle agitation.
-
Remove the biotinylation solution and quench the reaction by incubating with the quenching solution for 10 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
(Optional: for live-cell imaging, proceed to step 8) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 30 minutes at room temperature.
-
Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound streptavidin-Cy5.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Single-Molecule Imaging of Neuronal Receptors
Application Note: The brightness and photostability of Cy5 make it an excellent choice for single-molecule imaging techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). By labeling individual neuronal receptors with a single Cy5 fluorophore, researchers can track their movement and dynamics on the neuronal membrane with nanometer precision. This approach can provide insights into receptor diffusion, confinement within synaptic domains, and changes in receptor mobility in response to neuronal activity or pharmacological agents. The high-affinity biotin-streptavidin linkage ensures that the fluorescent probe remains attached to the target receptor during the imaging period.
Experimental Workflow for Single-Molecule Imaging:
Protocol: Single-Molecule Tracking of Biotinylated Receptors
This protocol assumes the expression of a receptor of interest with an extracellular biotin-receptive tag (e.g., AviTag) in neurons.
Materials:
-
Cultured neurons expressing biotin-tagged surface receptors
-
Imaging buffer (e.g., Hibernate-E medium)
-
Labeling solution: Monomeric streptavidin conjugated to Cy5 (to ensure a 1:1 stoichiometry) at a low concentration (e.g., 1-10 nM) in imaging buffer.
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a 647 nm laser and an EMCCD camera.
Procedure:
-
Culture neurons in glass-bottom dishes suitable for TIRF microscopy.
-
Replace the culture medium with pre-warmed imaging buffer.
-
Add the labeling solution to the neurons and incubate for 5-10 minutes at 37°C.
-
Wash the cells extensively with imaging buffer to remove all unbound fluorescent probes.
-
Mount the dish on the TIRF microscope stage, ensuring the temperature is maintained at 37°C.
-
Illuminate the sample with the 647 nm laser at a low power to visualize individual fluorescent spots corresponding to single receptors.
-
Acquire time-lapse image series (movies) at a high frame rate (e.g., 20-50 Hz).
-
Process the acquired movies using single-particle tracking software to generate trajectories of individual receptors.
-
Analyze the trajectories to determine diffusion coefficients, confinement radii, and other dynamic parameters.
Targeted Neuronal Labeling and Tracing
Application Note: While not a conventional anterograde or retrograde tracer, this compound, in conjunction with streptavidin, can be used for targeted labeling of specific neuronal populations or individual neurons. This can be achieved by methods that allow for the selective introduction of biotin into target cells. For example, using viral vectors to express a biotin ligase (e.g., BirA) in a specific cell type will result in the biotinylation of intracellular proteins. Subsequent tissue processing and staining with a streptavidin-Cy5 conjugate can reveal the morphology of these neurons. Alternatively, intracellular filling of a single neuron with a biotinylated compound (like biocytin) during electrophysiological recording, followed by detection with streptavidin-Cy5, allows for the detailed morphological reconstruction of the recorded neuron.
Logical Relationship for Targeted Neuronal Labeling:
Protocol: Visualization of Biocytin-Filled Neurons
This protocol outlines the visualization of a neuron that has been filled with biocytin during an electrophysiology experiment.
Materials:
-
Fixed brain slices containing biocytin-filled neurons
-
PBS
-
Permeabilization/Blocking buffer: 0.3% Triton X-100 and 5% normal goat serum in PBS
-
Labeling solution: Streptavidin-Cy5 conjugate at 5 µg/mL in Permeabilization/Blocking buffer
-
Mounting medium
Procedure:
-
Following fixation, wash the brain slices three times in PBS.
-
Incubate the slices in the Permeabilization/Blocking buffer for 2 hours at room temperature with gentle agitation.
-
Replace the buffer with the labeling solution and incubate overnight at 4°C.
-
The next day, wash the slices extensively with PBS (e.g., 3 x 20 minutes).
-
Mount the slices on glass slides using an aqueous mounting medium.
-
Image the slices using a confocal or multiphoton microscope to visualize the detailed morphology of the biocytin-filled neuron.
IV. Conclusion
This compound is a highly valuable research tool in neuroscience. Its unique properties, stemming from the combination of a high-affinity biotin tag, a bright and photostable Cy5 fluorophore, and solubility-enhancing PEG linkers, enable a wide range of applications. From the macroscopic labeling of neuronal populations to the nanoscale tracking of single protein molecules, this reagent provides researchers with a powerful means to investigate the intricate structure and dynamic function of the nervous system. The protocols provided herein offer a starting point for the successful implementation of this versatile molecule in neuroscience research.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 3. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of Biotin-PEG-Cy5 in Cancer Cell Studies: A Detailed Guide for Researchers
Introduction: The selective targeting of cancer cells is a cornerstone of modern oncology research and drug development. One promising strategy involves exploiting the overexpression of specific receptors on the surface of cancer cells. Biotin, also known as vitamin B7, is a crucial nutrient for which rapidly proliferating cancer cells exhibit an increased demand. This leads to the upregulation of biotin receptors, primarily the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cell types, including breast, ovarian, and lung cancers.[1][2] This differential expression provides a molecular handle for the targeted delivery of imaging agents and therapeutics.
Biotin-PEG-Cy5 is a versatile molecular probe designed for such targeted applications. This conjugate consists of three key components:
-
Biotin: A high-affinity ligand for the SMVT, enabling selective binding to cancer cells that overexpress this receptor.[1][2]
-
Polyethylene Glycol (PEG): A flexible linker that enhances the solubility of the conjugate, minimizes steric hindrance for biotin-receptor binding, and reduces non-specific interactions.
-
Cyanine 5 (Cy5): A far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm. Its fluorescence in the far-red spectrum minimizes background autofluorescence from biological samples, making it ideal for sensitive imaging applications.
This document provides detailed application notes and protocols for the use of Biotin-PEG-Cy5 in cancer cell studies, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Biotin-PEG-Cy5 can be utilized in a range of applications to study cancer cell biology and evaluate targeted therapeutic strategies.
1. Cancer Cell Imaging and Visualization:
Biotin-PEG-Cy5 serves as a powerful tool for the fluorescent labeling and imaging of cancer cells that overexpress the biotin receptor. Upon incubation, the biotin moiety binds to the SMVT on the cell surface, leading to the accumulation of the Cy5 fluorophore. This allows for the clear visualization of cancer cells in vitro using fluorescence microscopy. This application is particularly useful for:
-
Identifying and characterizing cancer cells: Distinguishing cancer cells from normal cells based on differential biotin receptor expression.
-
Studying receptor trafficking: Visualizing the internalization and intracellular fate of the biotin-receptor complex through endocytosis.
-
Evaluating targeting efficiency: Assessing the binding and uptake of biotinylated nanoparticles or drug carriers.
2. Flow Cytometry-Based Analysis:
Flow cytometry can be employed to quantify the percentage of cancer cells expressing biotin receptors and to assess the level of receptor expression. By labeling a cell suspension with Biotin-PEG-Cy5, researchers can:
-
Quantify receptor-positive populations: Determine the heterogeneity of biotin receptor expression within a cancer cell population.
-
Sort cancer cells: Isolate populations of cells with high biotin receptor expression for further studies.
-
Assess the effect of treatments on receptor expression: Investigate how different drugs or experimental conditions modulate the surface expression of SMVT.
3. Targeted Drug Delivery Vehicle Assessment:
Biotin-PEG-Cy5 can be used as a fluorescently labeled targeting ligand to be conjugated to various drug delivery systems, such as nanoparticles, liposomes, or polymers. This allows for:
-
Tracking and visualization of drug carriers: Monitoring the biodistribution and tumor accumulation of the delivery vehicle in vitro and in vivo.
-
Evaluating targeting specificity: Confirming that the drug carrier selectively binds to and is internalized by cancer cells.
-
Optimizing formulation: Comparing different formulations of biotinylated drug carriers for their targeting efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of biotin-targeted strategies in cancer cell studies.
Table 1: Biotin Receptor Expression in Various Cell Lines
| Cell Line | Cancer Type | Biotin Receptor (SMVT) Expression Level | Reference |
| MCF-7 | Breast Cancer | High | [1][2] |
| MDA-MB-231 | Breast Cancer | High | [1] |
| HeLa | Cervical Cancer | High | [3] |
| A549 | Lung Cancer | Moderate to High | [4] |
| DU145 | Prostate Cancer | High | [5] |
| HT29 | Colon Cancer | High | [5] |
| MCF10A | Non-cancerous Breast | Low/Negative | [2] |
Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines (for comparison with targeted delivery)
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 8.00 | [4] |
| A549 | Lung Cancer | 1.50 | [4] |
| HeLa | Cervical Cancer | 0.5 - 1.0 | [4] |
| MDA-MB-231 | Breast Cancer | 1.5 | [6] |
| MDA-MB-468 | Breast Cancer | 0.35 | [6] |
| MCF-7 | Breast Cancer | ~0.1 - 1.0 | [7] |
| HepG2 | Liver Cancer | ~0.5 - 1.3 | [8] |
| MCF 10A | Non-cancerous Breast | 0.24 | [6] |
Experimental Protocols & Visualizations
Biotin-Receptor Mediated Endocytosis Pathway
The primary mechanism for the uptake of biotin and biotinylated conjugates into cancer cells is through receptor-mediated endocytosis via the Sodium-Dependent Multivitamin Transporter (SMVT).[9][10]
Protocol 1: Live-Cell Imaging of Cancer Cells
This protocol describes the use of Biotin-PEG-Cy5 for fluorescently labeling and imaging live cancer cells that overexpress the biotin receptor.
Experimental Workflow:
Materials:
-
Biotin-PEG-Cy5
-
Cancer cell line known to overexpress biotin receptors (e.g., MCF-7, HeLa)
-
Non-cancerous or low-expressing cell line for control (e.g., MCF10A)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Cell Seeding: Seed the cancer cells and control cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Staining Solution: Prepare a working solution of Biotin-PEG-Cy5 in pre-warmed complete cell culture medium. A final concentration of 1-10 µM is a good starting point, but the optimal concentration should be determined empirically.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells twice with pre-warmed PBS. c. Add the Biotin-PEG-Cy5 staining solution to the cells. d. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~650 nm, Emission: ~670 nm). c. Acquire images of both the cancer cells and the control cells to compare the fluorescence intensity.
Protocol 2: Flow Cytometry Analysis of Biotin Receptor Expression
This protocol provides a method for quantifying the percentage of cells expressing biotin receptors within a population using Biotin-PEG-Cy5.
Experimental Workflow:
Materials:
-
Biotin-PEG-Cy5
-
Cancer cell line of interest
-
FACS Buffer (e.g., PBS with 1-2% BSA or 5% FBS)
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution (for adherent cells)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
-
Flow cytometer equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: a. For adherent cells, wash with PBS and detach using a gentle cell dissociation method to obtain a single-cell suspension. b. For suspension cells, collect by centrifugation. c. Wash the cells once with cold PBS and then once with cold FACS buffer.
-
Cell Staining: a. Resuspend the cells in cold FACS buffer at a concentration of 1-5 x 10^6 cells/mL. b. Aliquot 100 µL of the cell suspension into flow cytometry tubes. c. Add Biotin-PEG-Cy5 to a final concentration of 1-10 µM. Include an unstained control. d. Incubate for 30-60 minutes at 4°C in the dark to minimize internalization.
-
Washing: a. Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. b. Aspirate the supernatant. c. Repeat the wash step.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. b. Add a viability dye according to the manufacturer's protocol. c. Analyze the samples on a flow cytometer. d. Gate on the live, single-cell population and quantify the percentage of Cy5-positive cells and the mean fluorescence intensity.
Protocol 3: Preparation and Evaluation of Biotin-PEG-Cy5 Labeled Nanoparticles for Targeted Delivery
This protocol outlines the preparation of Biotin-PEG-Cy5 labeled nanoparticles and their evaluation for targeted uptake in cancer cells. This example uses a generic nanoparticle formulation.
Experimental Workflow:
Materials:
-
Biotin-PEG-Cy5 with a reactive group for conjugation (e.g., NHS ester, maleimide)
-
Nanoparticle formulation (e.g., PLGA, liposomes) with corresponding reactive groups
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Appropriate buffers for conjugation and washing
-
Cancer cell line (high SMVT expression) and control cell line (low SMVT expression)
-
Fluorescence microscope and/or flow cytometer
Procedure:
-
Nanoparticle Preparation: Synthesize drug-loaded nanoparticles using a suitable method (e.g., emulsion-solvent evaporation for PLGA nanoparticles).
-
Biotin-PEG-Cy5 Conjugation: a. Activate the surface of the nanoparticles if necessary. b. React the nanoparticles with Biotin-PEG-Cy5 in a suitable buffer. The reaction conditions (e.g., pH, temperature, time) will depend on the specific chemistries used.
-
Purification and Characterization: a. Purify the labeled nanoparticles from unreacted Biotin-PEG-Cy5 using methods like dialysis or centrifugation. b. Characterize the nanoparticles for size, polydispersity index, zeta potential, and drug loading. Confirm successful labeling by measuring the fluorescence of the nanoparticle suspension.
-
Cellular Uptake Study: a. Seed cancer cells and control cells in appropriate culture vessels (e.g., plates for microscopy, multi-well plates for flow cytometry). b. Treat the cells with the Biotin-PEG-Cy5 labeled nanoparticles at a specific concentration. Include non-targeted nanoparticles (without biotin) as a control. For a competition assay, pre-incubate a set of cells with excess free biotin before adding the targeted nanoparticles. c. Incubate for a suitable period (e.g., 2-4 hours) at 37°C. d. Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles. e. Analyze the cellular uptake of the nanoparticles using fluorescence microscopy or flow cytometry as described in Protocols 1 and 2. A higher fluorescence signal in the cancer cells compared to the control cells, and a reduction in uptake in the presence of free biotin, would indicate successful targeting.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing Protein-Protein Interactions with Biotin-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Visualizing these interactions within the native cellular environment provides critical spatial and temporal information. The exceptionally high affinity between biotin and streptavidin (KA ~10¹⁴ M⁻¹) provides a powerful molecular tool for detecting and analyzing biomolecular interactions.[1]
This document outlines a robust method for visualizing PPIs in cells using proximity-dependent biotinylation, followed by high-sensitivity detection with Cy5-conjugated streptavidin. The primary technique described, based on the Biotin Identification (BioID) methodology, involves fusing a "bait" protein of interest to an engineered biotin ligase, such as BirA.[2][3] When this fusion protein interacts with a "prey" protein within the cell, the ligase catalyzes the covalent attachment of biotin to the prey and other proximal proteins. These biotinylated interaction partners can then be specifically visualized using fluorescently labeled streptavidin, such as Streptavidin-Cy5, which offers bright, far-red fluorescence with low cellular autofluorescence.[4][5] This approach allows for the high-resolution imaging of PPIs in their native subcellular location.[6]
Principle of Proximity Biotinylation for PPI Visualization
The core of the method is an enzyme-substrate reaction localized by a specific protein-protein interaction. A bait protein (Protein A) is fused to a biotin ligase. When Protein A interacts with its binding partner, the prey protein (Protein B), the ligase is brought into close enough proximity to catalyze the biotinylation of Protein B. The subsequent addition of Streptavidin-Cy5, which binds tightly to the newly attached biotin, allows for fluorescent detection and visualization of the interaction complex.
Caption: Principle of PPI detection via proximity biotinylation and fluorescent labeling.
Quantitative Data & Reagent Properties
Effective experimental design requires an understanding of the components involved. The tables below summarize key properties of the fluorescent reagents and the binding interactions.
Table 1: Properties of Biotin-Cy5 & Streptavidin-Cy5 Conjugates
| Property | Biotin-Cy5 | Streptavidin-Cy5 | Reference(s) |
| Excitation Maximum (Abs) | ~649 nm | ~650 nm | [4][7][8] |
| Emission Maximum (Em) | ~671 nm | ~670 nm | [4][7][8] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | Not specified | [7][8] |
| Recommended Laser Line | 633 or 635 nm | 633 or 635 nm | [4][8] |
| Molecular Weight | ~1137 g/mol | ~60 kDa (protein only) | [1][7] |
| Solubility | Water, DMSO, DMF | Aqueous Buffers | [8] |
| Key Feature | Contains flexible PEG spacer to reduce steric hindrance.[7][8] | Tetrameric protein binds up to four biotin molecules.[4] |
Table 2: Relevant Binding and Kinetic Data
| Interaction / Enzyme | Parameter | Value | Significance | Reference(s) |
| Streptavidin-Biotin | KA (Affinity Constant) | ~10¹⁴ M⁻¹ | Extremely stable, near-covalent interaction ensures robust signal detection. | [1] |
| BirA - Acceptor Peptide (AP) | Km | 345 ± 19 µM (engineered AP) | A high Km reduces background biotinylation from non-interacting proteins.[6] | |
| BirA - Acceptor Peptide (AP) | kcat | 0.53 ± 0.01 min⁻¹ (engineered AP) | Sufficiently fast to label transient interactions.[6] |
Experimental Workflow for In-Cell PPI Visualization
The overall process involves genetically engineering cells to express the fusion protein, inducing biotinylation, and then performing fluorescence microscopy to visualize the sites of interaction.
Caption: High-level workflow for visualizing PPIs using proximity biotinylation in cells.
Application Example: Cdc25C and 14-3-3ε Interaction
Proximity biotinylation has been successfully used to visualize the phosphorylation-dependent interaction between the Cdc25C phosphatase and the 14-3-3ε phosphoserine/threonine binding protein.[2] This interaction is a critical regulatory step in the cell cycle.
Caption: Visualizing the phosphorylation-dependent Cdc25C/14-3-3ε interaction.
Protocol 1: Visualizing PPIs in Mammalian Cells using Proximity Biotinylation
This protocol details the method for expressing a BirA-fusion protein in cells and detecting its interaction partners via fluorescence microscopy.
Materials and Reagents:
-
Mammalian expression vector (e.g., pcDNA3.1)
-
Gene of interest ("Bait")
-
Biotin Ligase (e.g., BirA) sequence with an appropriate linker
-
HEK293T or other suitable mammalian cells
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine)
-
D-Biotin stock solution (500 µM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS
-
Blocking Buffer: 3% (w/v) Bovine Serum Albumin (BSA) in PBS
-
Streptavidin-Cy5 conjugate (e.g., from Vector Labs or similar)
-
Nuclear stain (e.g., DAPI)
-
Glass coverslips and mounting medium
Procedure:
-
Plasmid Construction:
-
Clone your bait protein into a mammalian expression vector in-frame with the biotin ligase sequence. Ensure a flexible linker (e.g., Gly-Ser repeats) separates the two proteins to minimize steric hindrance.
-
As a negative control, create a construct with BirA alone or fused to a non-interacting protein.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[9]
-
Transfect the cells with your Bait-BirA construct and controls using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Protein Expression and Biotin Labeling:
-
Allow cells to express the fusion protein for 24 hours post-transfection.
-
To induce biotinylation, supplement the culture medium with D-Biotin to a final concentration of 50 µM.
-
Incubate for a short period, typically 10-30 minutes. This short window helps to minimize background labeling.[6]
-
Note: The optimal biotin concentration and incubation time should be determined empirically for each new bait protein.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Staining:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer (e.g., 1:500, but titrate for optimal signal-to-noise).
-
Incubate the cells with the Streptavidin-Cy5 solution for 1 hour at room temperature, protected from light.
-
If desired, a primary/secondary antibody stain for the bait protein can be performed concurrently to confirm its expression and localization.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add a nuclear counterstain like DAPI for 5 minutes if desired.
-
Wash once more with PBS.
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a confocal or widefield fluorescence microscope equipped with appropriate filters for DAPI (if used) and Cy5 (Ex: ~640 nm, Em: ~670 nm).
-
Capture images of your Bait-BirA expressing cells and negative controls. The specific subcellular localization of the Cy5 signal indicates the site of the protein-protein interaction.
-
Protocol 2: In Vitro Validation using Biotin-Streptavidin Pulldown
This protocol provides a method to biochemically confirm the interaction observed via microscopy.
Materials and Reagents:
-
Cells expressing the prey protein (unlabeled)
-
Purified, biotinylated bait protein (or cell lysate from cells expressing Bait-BirA and treated with biotin)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Apparatus for SDS-PAGE and Western Blotting
-
Primary antibody against the prey protein
-
HRP-conjugated secondary antibody
Procedure:
-
Prepare Cell Lysate:
-
Harvest cells expressing the prey protein and lyse them in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris. Retain the supernatant.
-
-
Prepare Bait and Beads:
-
If using lysate from Bait-BirA expressing cells, prepare it in the same manner.
-
Wash the streptavidin beads according to the manufacturer's protocol to remove preservatives.
-
-
Interaction/Pulldown:
-
Combine the prey-containing lysate with the biotinylated bait protein (either purified or from lysate).
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the protein complex to form.
-
Add the washed streptavidin beads to the lysate mixture.
-
Incubate for another 1 hour at 4°C with rotation to capture the biotinylated bait and its bound partners.
-
-
Wash and Elute:
-
Use a magnetic rack or centrifugation to pellet the beads.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
After the final wash, add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute the proteins.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the prey protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate. A band corresponding to the molecular weight of the prey protein confirms the interaction.
-
References
- 1. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotin-azide.com [biotin-azide.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protein-Protein Interaction Detection In Vitro and in Cells by Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy5 Biotin | BroadPharm [broadpharm.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background fluorescence with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in fluorescence-based assays. The primary focus is on identifying and mitigating sources of background fluorescence to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a multifunctional chemical linker used in bio-conjugation and detection assays.[1][2][3] It consists of three key components:
-
Biotin: A small vitamin that binds with extremely high affinity to avidin and streptavidin proteins, forming the basis of many sensitive detection systems.[4][5]
-
Cy5 (Cyanine5): A fluorescent dye that emits light in the far-red region of the spectrum (typically excited around 650 nm and emitting around 670 nm).[6][7] This is often used for detection in immunofluorescence, flow cytometry, and other related techniques.
-
PEG Linker (PEG4 and PEG3): Polyethylene glycol (PEG) chains are included to increase the molecule's solubility in aqueous buffers and to create a hydrophilic spacer arm. This spacer helps reduce non-specific binding of the conjugate to surfaces and other proteins, a common cause of background signal.[8][9][10][11]
Q2: What are the most common causes of high background fluorescence in my assay?
A2: High background fluorescence can originate from several sources. Generally, these can be categorized as issues with reagents, protocol steps, or the sample itself. The most common causes include:
-
Insufficient Blocking: Reactive sites on the sample (tissue, cells, or plate) are not adequately saturated, leading to non-specific binding of primary or secondary antibodies, or the streptavidin-Cy5 conjugate.[12][13][14]
-
High Antibody or Reagent Concentration: Using too much primary antibody, secondary antibody, or streptavidin-Cy5 conjugate can lead to non-specific binding.[12][15][16]
-
Endogenous Biotin: Many tissues, particularly the liver, kidney, and adipose tissue, contain naturally occurring biotin which will be bound by the streptavidin-Cy5 conjugate, causing significant background staining.[17][18][19]
-
Reagent Aggregation: The Cy5 dye has a known tendency to form aggregates, especially at high concentrations or after freeze-thaw cycles. These aggregates can bind non-specifically to the sample, appearing as bright, punctate (speckled) background.[20][21][22][23]
-
Inadequate Washing: Failure to thoroughly wash away unbound reagents at each step is a frequent cause of diffuse background.[12][24]
-
Sample Autofluorescence: Some cell or tissue types have endogenous molecules that fluoresce naturally, which can interfere with the signal from your dye.
Troubleshooting Guides
This section provides a systematic approach to identifying and solving the most common background issues.
Problem 1: High, Diffuse Background Across the Entire Sample
This type of background often points to issues with blocking, washing, or reagent concentrations.
Potential Cause A: Insufficient Blocking Your blocking buffer may not be optimal for your sample type, or the incubation time may be too short.
Solution: Optimize your blocking protocol. The goal of blocking is to use a non-reactive protein solution to occupy all potential sites of non-specific binding before you add your specific antibodies.[13][25]
-
Detailed Protocol: Optimizing Blocking
-
Choose the Right Agent: Select a blocking agent based on your assay system. Normal serum is often a good choice. A critical rule is to use serum from the same species that your secondary antibody was raised in.[13][25][26] For example, if you use a Goat anti-Rabbit secondary antibody, use normal goat serum for blocking.
-
Prepare Fresh Buffer: Prepare your blocking buffer by diluting the blocking agent in your assay buffer (e.g., PBS or TBS). See Table 1 for common formulations. Ensure the buffer is well-dissolved and free of precipitates.[13]
-
Increase Incubation Time: Increase the blocking incubation time to at least 1 hour at room temperature. For some tissues, blocking overnight at 4°C may be beneficial.[11][13]
-
Dilute Antibodies in Blocking Buffer: To maintain the blocking effect, dilute your primary and secondary antibodies in the same blocking buffer used for the main blocking step.[26]
-
Data Presentation: Recommended Blocking Buffer Formulations
| Blocking Agent | Recommended Concentration | Notes and Best Use Cases |
| Normal Serum | 5-10% (v/v) | Recommended Standard. Use serum from the host species of the secondary antibody. Excellent for reducing non-specific antibody binding.[13][25][27] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective general blocking agent. Ensure you use high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[14][27] |
| Non-fat Dry Milk | 1-5% (w/v) | Use with caution. Contains endogenous biotin and phosphoproteins. Avoid when using biotin-streptavidin systems or detecting phosphorylated proteins.[13][27][28] |
| Commercial Blockers | Per Manufacturer | Often proprietary formulations optimized for low background. Can be a good option if standard blockers fail. |
Potential Cause B: Inadequate Washing Unbound antibodies and detection reagents have not been sufficiently removed.
Solution: Improve the thoroughness of your washing steps.
-
Detailed Protocol: Optimizing Washing Steps
-
Prepare Wash Buffer: Use a buffered saline solution (like PBS or TBS) containing a non-ionic detergent. The detergent helps to disrupt low-affinity, non-specific binding.[27]
-
Increase Wash Volume and Duration: After each antibody/reagent incubation, wash the sample 3-5 times for 5-10 minutes each time with gentle agitation.[29][30]
-
Ensure Complete Coverage: Make sure the wash buffer completely covers the sample during each wash.
-
Data Presentation: Common Wash Buffer Additives
| Additive | Recommended Concentration | Purpose |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces non-specific hydrophobic interactions.[30] |
| Triton X-100 | 0.1 - 0.3% (v/v) | A slightly stronger non-ionic detergent. Also used for permeabilization.[27][29] |
Problem 2: Punctate or Speckled Background
Bright, distinct speckles are often a sign of aggregated reagents. The Cy5 dye within the this compound molecule can be prone to aggregation.[20][21][22]
Potential Cause: Reagent Aggregates The streptavidin-Cy5 conjugate or a secondary antibody has formed aggregates that are binding non-specifically to the sample.
Solution: Remove aggregates from your detection reagent(s) immediately before use.
-
Detailed Protocol: Removing Reagent Aggregates
-
Centrifugation: Spin the vial of the stock solution of your streptavidin-Cy5 conjugate (or fluorescent secondary antibody) in a microcentrifuge at >10,000 x g for 10 minutes at 4°C.
-
Pipette Carefully: After spinning, carefully pipette the required volume from the supernatant, without disturbing the pellet at the bottom of the vial.
-
Filtering (Optional): For a more rigorous approach, the diluted reagent can be passed through a 0.2 µm spin filter before being applied to the sample.
-
Problem 3: High Background in Negative Controls (Especially No-Primary-Antibody Control)
If you see a strong signal in a control where no primary antibody was used, the background is likely caused by either the secondary antibody binding non-specifically or the streptavidin-Cy5 conjugate binding to endogenous biotin in the sample.
Potential Cause: Endogenous Biotin Your sample has a high natural concentration of biotin, which is being detected by the streptavidin-Cy5 conjugate. This is common in tissues like the liver and kidney.[17][18][19]
Solution: Perform an avidin/biotin blocking step before incubating with your primary antibody. This procedure first saturates the endogenous biotin with unlabeled avidin/streptavidin, then blocks the remaining binding sites on that avidin/streptavidin with free biotin.[17][31]
-
Detailed Protocol: Endogenous Biotin Blocking
-
Perform Standard Blocking: Complete your normal protein blocking step (e.g., with normal goat serum) as described in Problem 1.
-
Avidin Incubation: Incubate the sample with an avidin solution (e.g., 0.1 mg/mL in PBS) for 15 minutes at room temperature.[17][18]
-
Wash: Rinse thoroughly with your wash buffer (e.g., PBS + 0.1% Tween-20) for 3 x 5 minutes.
-
Biotin Incubation: Incubate the sample with a free biotin solution (e.g., 0.5 mg/mL in PBS) for 15-30 minutes at room temperature. This saturates the remaining binding sites on the avidin molecules you just added.[17][18]
-
Final Wash: Rinse thoroughly with wash buffer for 3 x 5 minutes.
-
Proceed with Protocol: Continue with your primary antibody incubation as planned.
Note: Commercial kits for endogenous biotin blocking are widely available and offer pre-made, optimized reagents.[31][32]
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving high background fluorescence issues.
Caption: Troubleshooting workflow for high background fluorescence.
Molecular Interactions Causing Background
This diagram illustrates the intended binding pathway versus common non-specific interactions that lead to background signal.
Caption: Diagram of specific vs. non-specific molecular interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. optolongfilter.com [optolongfilter.com]
- 7. Cy5 Biotin | BroadPharm [broadpharm.com]
- 8. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Blocking Strategies for IHC | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 19. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 25. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 26. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 27. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 28. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 29. researchgate.net [researchgate.net]
- 30. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 31. vectorlabs.com [vectorlabs.com]
- 32. Avidin/biotin blocking kit - 15 mL (ab64212) | Abcam [abcam.com]
Troubleshooting weak signal in biotin-Cy5 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during biotin-Cy5 staining experiments. Our goal is to help you achieve a strong and specific signal for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in a biotin-Cy5 staining experiment?
A weak or absent signal can stem from various factors throughout your experimental workflow. The most likely causes include issues with the primary or secondary antibodies, problems with the streptavidin-Cy5 conjugate, suboptimal protocol steps, or issues with the sample itself. A systematic approach, starting with the most probable causes, is the best way to identify and resolve the issue.
Q2: How can I determine if my primary antibody is the problem?
To assess your primary antibody's performance, you can perform a Western blot to confirm it recognizes the target protein.[1] Additionally, ensure you are using the antibody at the recommended dilution for your specific application, as this may need to be optimized if you are using a new detection system.[2] It's also crucial to verify that the antibody is validated for your experimental conditions (e.g., formalin-fixed, paraffin-embedded tissues).[1]
Q3: Can the blocking buffer affect my biotin-Cy5 signal?
Yes, the choice of blocking buffer is critical. Avoid using blocking agents that contain endogenous biotin, such as non-fat dry milk or certain grades of Bovine Serum Albumin (BSA), as the biotin will compete with your biotinylated antibody for binding to the streptavidin-Cy5 conjugate, leading to a weak or no signal.[3][4] It is recommended to use biotin-free blockers like IHC-grade BSA or fish gelatin.[3][5]
Q4: How important is the incubation time and temperature?
Incubation times and temperatures are crucial for optimal antibody binding and signal development. Short incubation times may not allow for sufficient binding to occur.[6] For primary antibodies, an overnight incubation at 4°C is often recommended to achieve optimal results.[7] Similarly, insufficient incubation with the streptavidin-Cy5 conjugate can also lead to a weak signal.[3]
Q5: What should I do if I suspect my Cy5 fluorophore has been bleached?
To prevent photobleaching, it is essential to protect your slides from light as much as possible during and after the staining procedure.[1] Store your slides in the dark, and during imaging, minimize the exposure time to the excitation light source.[1] Using an anti-fade mounting medium can also help preserve the fluorescent signal.[7][8]
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
Q: I am not seeing any signal, or the signal is very faint. What should I check first?
A: Start by verifying the most critical components of your experiment. A positive control is essential to determine if the issue lies with a specific reagent or the overall protocol.[3] Ensure that your microscope's light source and filter sets are appropriate for detecting the Cy5 fluorophore.[1] Also, check that the gain and exposure settings on the microscope are high enough to capture any present signal.[1]
Antibody-Related Issues
Q: My signal is still weak after checking the basics. How can I troubleshoot my antibodies?
A: Antibody-related problems are a common source of weak staining. Consider the following:
-
Primary Antibody Concentration: The primary antibody may be too dilute. It is recommended to perform a titration to determine the optimal concentration for your specific protocol.[2][8]
-
Primary and Secondary Antibody Incompatibility: Ensure that the secondary antibody is raised against the host species of your primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[1][9]
-
Antibody Storage: Improper storage and repeated freeze-thaw cycles can degrade antibodies and reduce their effectiveness. It is best to aliquot antibodies upon arrival and store them as recommended by the manufacturer.[1]
Reagent and Buffer Issues
Q: I've optimized my antibodies, but the signal remains weak. Could my other reagents be the cause?
A: Yes, other reagents can significantly impact your staining results. Here are some things to investigate:
-
Streptavidin-Cy5 Conjugate: The conjugate may have lost activity or be at too low a concentration. Try using a fresh vial or increasing the concentration.[3] Also, ensure that none of your buffers contain sodium azide, as it is a potent inhibitor of horseradish peroxidase (HRP) which is sometimes used in amplification steps.[2][3]
-
Endogenous Biotin: Many tissues, such as the liver and kidney, have high levels of endogenous biotin, which can be bound by the streptavidin-Cy5, leading to high background and potentially masking a weak specific signal.[4][6] An endogenous biotin blocking step may be necessary.[6]
-
Fixation and Permeabilization: Inadequate fixation can lead to the loss of your target antigen, while over-fixation can mask the epitope.[1][7] The permeabilization method must also be appropriate for your target protein and sample type.[7]
Protocol and Procedural Issues
Q: I've checked my reagents and antibodies. Are there any procedural steps I should re-evaluate?
A: Absolutely. Minor variations in your protocol can have a big impact on the final signal.
-
Washing Steps: While essential for reducing background, overly stringent washing can also wash away your specific signal.[3] You might need to reduce the number of washes or the harshness of the wash buffer.[3] Conversely, insufficient washing can lead to high background that obscures a weak signal.[3]
-
Sample Handling: It is crucial to keep the sample covered in liquid throughout the entire staining procedure to prevent it from drying out, which can cause irreversible damage and weak staining.[1]
-
Signal Amplification: If your target protein has low expression, you may need to incorporate a signal amplification step.[7] One common method is using a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and then a fluorescently labeled tyramide substrate (Tyramide Signal Amplification - TSA).[10][11]
Quantitative Data Summary
| Parameter | Recommended Starting Concentration/Time | Notes |
| Primary Antibody | 1 µg/mL or higher (titration recommended)[8] | Optimal concentration can vary widely.[8] |
| Biotinylated Secondary Antibody | Titrate to find the optimal concentration. | Inappropriately high dilutions can result in diminished staining.[5] |
| Streptavidin-Cy5 Conjugate | 5-30 µg/mL[12] | Titration is recommended to find the best concentration.[13] |
| Primary Antibody Incubation | Overnight at 4°C[7] | Can be optimized for different antibodies and targets. |
| Streptavidin-Cy5 Incubation | 15-20 minutes at 37°C or 60 minutes at room temperature[13][14] | Protect from light during incubation. |
Experimental Protocols
Protocol 1: Titration of Primary Antibody
This protocol helps determine the optimal concentration of your primary antibody to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your antibody diluent.
-
Prepare multiple slides or wells with your sample.
-
Follow your standard staining protocol up to the primary antibody incubation step.
-
Apply each dilution of the primary antibody to a separate slide/well and incubate as you normally would (e.g., overnight at 4°C).
-
Proceed with the rest of your standard biotin-Cy5 staining protocol, keeping all other variables constant.
-
Image all slides/wells using the same microscope settings.
-
Compare the signal intensity and background levels to determine the dilution that provides the brightest specific signal with the lowest background.
Protocol 2: Endogenous Biotin Blocking
This protocol is essential for tissues with high levels of endogenous biotin.
-
After deparaffinization and rehydration (for tissue sections), rinse the slides in a wash buffer (e.g., PBS).
-
Incubate the samples with an avidin solution for 15 minutes at room temperature.[11] This will bind to the endogenous biotin in the tissue.
-
Rinse the samples thoroughly with wash buffer.
-
Incubate the samples with a free biotin solution for 15 minutes at room temperature.[6] This will block any remaining biotin-binding sites on the avidin molecules.
-
Rinse the samples thoroughly with wash buffer.
-
You can now proceed with your normal blocking step and primary antibody incubation.
Visualizations
Caption: A step-by-step flowchart for troubleshooting weak signals.
Caption: The strong, specific interaction between biotin and streptavidin.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Improving Signal Strength - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. benchchem.com [benchchem.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. cambio.co.uk [cambio.co.uk]
Technical Support Center: Optimizing Biotin-PEG-Cy5 Labeling
Welcome to the technical support center for biotin-PEG-Cy5 labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments, troubleshooting common issues, and understanding the critical parameters that influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for biotin-PEG-Cy5 labeling?
Recent studies suggest that complete enrichment of biotinylated proteins can often be achieved in as little as 2 to 4 hours.[1][2] While overnight incubations have been traditionally common, they are often not necessary and may even lead to protein degradation.[1] However, the ideal incubation time can be application-specific. For labeling purified proteins with NHS-ester-based reagents, a common starting point is 30-60 minutes at room temperature or 2 hours at 4°C.[3] For cell surface labeling, a shorter incubation of 30 minutes at 4°C is often recommended to prevent internalization of surface antigens.[3] It is always best to perform a time-course experiment (e.g., 1, 2, 4, and 8 hours) to determine the optimal incubation time for your specific sample and application.[1]
Q2: What are the recommended buffer conditions for the labeling reaction?
The choice of buffer is critical for successful biotinylation. Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for the labeling reagent, significantly reducing efficiency.[4][5][6] Recommended amine-free buffers include phosphate-buffered saline (PBS), MES, HEPES, and bicarbonate/carbonate buffers.[4][5][6]
The pH of the reaction buffer is also a crucial factor. For NHS-ester biotinylation, a pH range of 7.2 to 8.5 is optimal.[3][4][6] While the reaction rate increases with higher pH, the rate of hydrolysis of the NHS ester also increases, which can decrease labeling efficiency.[4][6] A pH of 8.3 has been found to be optimal for many labeling reactions.[4]
Q3: How does the PEG spacer in biotin-PEG-Cy5 benefit my experiment?
The polyethylene glycol (PEG) spacer between the biotin and the Cy5 dye offers several advantages. The hydrophilic nature of the PEG chain creates a hydration layer that reduces non-specific binding of the labeled molecule to other proteins or surfaces.[7] This is particularly beneficial in applications requiring high signal-to-noise ratios. The flexible PEG chain also acts as a steric barrier, preventing unwanted interactions and reducing steric hindrance, which can improve the accessibility of the biotin to streptavidin for detection.[7][8][9][10]
Q4: How can I confirm successful biotinylation of my protein?
Several methods can be used to verify successful labeling. A common and straightforward technique is Western blotting. After running the labeled protein on an SDS-PAGE gel and transferring it to a membrane, the biotinylated protein can be detected using a streptavidin-HRP conjugate.[11] Another method is a gel-shift assay, where the increase in molecular weight from the attached biotin-PEG-Cy5 can sometimes be visualized on a gel.
Troubleshooting Guide
This guide addresses common problems encountered during biotin-PEG-Cy5 labeling experiments.
Issue 1: No or Low Signal
Possible Causes and Solutions:
-
Inefficient Labeling:
-
Incorrect Buffer: Ensure you are using an amine-free buffer (e.g., PBS, HEPES) at the optimal pH (7.2-8.5 for NHS esters).[4][5][6]
-
Low Reagent Concentration: Perform a titration to find the optimal molar excess of the biotin-PEG-Cy5 reagent. Ratios from 5-fold to 100-fold molar excess have been reported to be effective.[11]
-
Inactive Reagent: Biotinylation reagents, especially NHS esters, are moisture-sensitive. Store them at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][6]
-
Low Protein Concentration: For efficient labeling, a protein concentration of >1 mg/mL is generally recommended.[11] If your protein concentration is low, consider concentrating it.[4][5]
-
-
Antibody/Target Issues (for immunoassays):
-
Detection Problems:
-
Incorrect Imaging Settings: Verify that you are using the correct excitation and emission settings for Cy5 (typically around 650 nm excitation and 670 nm emission).[8][9]
-
Photobleaching: Minimize exposure to light during incubation and imaging.[4][12] Use an antifade mounting medium for microscopy.[12]
-
Issue 2: High Background
Possible Causes and Solutions:
-
Non-Specific Binding:
-
Insufficient Washing: Increase the number and/or duration of wash steps to remove unbound reagents.[13]
-
Inadequate Blocking: Use an appropriate blocking agent. For assays involving streptavidin, avoid blockers containing endogenous biotin, such as milk.[13] Opt for biotin-free blockers like BSA or fish gelatin.[13]
-
-
Reagent Concentration Too High:
-
Antibody Concentration: If using an antibody-based detection method, a high concentration of the primary or secondary antibody can lead to high background.[12] Perform a titration to find the optimal concentration.[12]
-
Streptavidin-HRP Concentration: A high concentration of the streptavidin-HRP conjugate can also cause high background.[13]
-
-
Sample Autofluorescence:
Issue 3: Protein Precipitation After Labeling
Possible Causes and Solutions:
-
Over-Biotinylation: The addition of too many biotin molecules can alter the protein's charge and lead to aggregation.[3] Reduce the molar excess of the biotin-PEG-Cy5 reagent.[3]
-
Inappropriate Buffer Conditions: Ensure the buffer composition and pH are suitable for your protein's stability.[11]
-
High Organic Solvent Concentration: The solvent used to dissolve the biotinylation reagent (e.g., DMSO, DMF) can cause precipitation if its final concentration in the reaction is too high. Keep the volume of the stock solution to less than 10% of the total reaction volume.[3]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Incubation Time (Protein Labeling) | 30-60 minutes at Room Temp or 2 hours at 4°C[3] | Optimization is recommended. |
| Incubation Time (Cell Surface Labeling) | 30 minutes at 4°C[3] | To prevent internalization. |
| Incubation Time (Enrichment) | 2-4 hours[1][2] | Overnight is often not necessary. |
| Reaction pH (NHS Ester) | 7.2 - 8.5[3][4][6] | Optimal results often at pH 8.3.[4] |
| Protein Concentration | >1 mg/mL[11] | Lower concentrations can reduce efficiency. |
| Biotin Reagent Molar Excess | 5x - 100x[11] | Titration is crucial for optimization. |
Experimental Protocols
General Protocol for Biotin-PEG-Cy5 Labeling of Proteins using an NHS Ester
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4).[3] The protein concentration should ideally be 1-10 mg/mL.[4][5]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
Labeling Reaction: Add the dissolved Biotin-PEG-Cy5 to the protein solution. A common starting molar excess is 20:1 (reagent:protein).[11]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[4] Alternatively, incubate for 2 hours at 4°C.[3]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3] Incubate for an additional 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted biotin-PEG-Cy5 using a desalting column (e.g., Sephadex G-25), dialysis, or spin concentrators.[4]
Visualizations
Caption: Experimental workflow for biotin-PEG-Cy5 labeling of proteins.
Caption: Troubleshooting flowchart for low or no signal in biotin-PEG-Cy5 labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cy5 Protein Labeling Kit, Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cy5 Biotin | BroadPharm [broadpharm.com]
- 10. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preventing Photobleaching of Cy5
This guide provides troubleshooting advice and answers to frequently asked questions regarding the photobleaching of the Cy5 fluorophore. It is intended for researchers, scientists, and drug development professionals who utilize Cy5 in fluorescence microscopy and other imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] For Cy5, a widely used far-red fluorescent dye, this process leads to a progressive decrease in signal intensity during imaging experiments. This can compromise the quality and reliability of the data, especially in applications requiring long or intense light exposure like time-lapse microscopy, single-molecule studies, and super-resolution microscopy.[3][4] The primary cause of photobleaching for most organic fluorophores, including Cy5, is photo-oxidation by reactive oxygen species (ROS).[5][6]
Q2: What are the main causes of Cy5 photobleaching?
The photobleaching of Cy5 is primarily driven by the interaction of the excited fluorophore with molecular oxygen. The process generally involves these steps:
-
Excitation: The Cy5 molecule absorbs light and moves to an excited singlet state (S1).
-
Intersystem Crossing: A fraction of excited molecules transition to a long-lived, highly reactive triplet state (T1).
-
ROS Generation: The triplet-state Cy5 can react with molecular oxygen to produce damaging reactive oxygen species (ROS), such as singlet oxygen.[2][5][6]
-
Fluorophore Destruction: These ROS molecules then react with and irreversibly destroy other Cy5 molecules, leading to a loss of fluorescence.[2][5]
High excitation light intensity and prolonged exposure times are major factors that accelerate this process.[1][2][4]
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to imaging media or mounting solutions to suppress photobleaching and prolong the fluorescent signal.[2] They work through several mechanisms:
-
Triplet State Quenchers (TSQs): These molecules, such as cyclooctatetraene (COT) and Trolox, directly interact with the fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.[3][5] This reduces the formation of ROS.
-
Oxygen Scavengers: These are enzymatic systems (e.g., glucose oxidase and catalase, known as GLOX or GCO) or chemical compounds that remove dissolved oxygen from the sample, thereby preventing the generation of ROS.[3][7][8]
-
Free Radical Scavengers: Some reagents, like n-propyl gallate (NPG) and Trolox, can also neutralize free radicals that have already formed, providing further protection.[9]
Q4: Can I use any commercial antifade mountant for Cy5?
While many commercial antifade reagents are effective, caution is advised. Some formulations, particularly those containing p-Phenylenediamine (PPD), can react negatively with and degrade cyanine dyes like Cy5, leading to weak or diffuse signals.[7][10] It is recommended to use mountants specifically validated for use with cyanine dyes, such as ProLong Diamond, ProLong Glass, or SlowFade Diamond.[11][12] Always check the manufacturer's compatibility information.
Q5: What is "photoblueing" of Cy5?
In addition to photobleaching, Cy5 and other cyanine dyes can undergo a process called "photoblueing" or photoconversion.[13][14] Under illumination, a fraction of Cy5 molecules can be chemically altered, causing them to emit light at shorter wavelengths (e.g., appearing green like Cy3).[13][14] This can create artifacts in multicolor imaging experiments, leading to data misinterpretation. This process can be inhibited by simple additives like vitamin C (ascorbic acid).[13]
Troubleshooting Guide
This section addresses common problems encountered during imaging experiments with Cy5.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Cy5 signal during imaging. | High Excitation Intensity: The laser or lamp power is too high, accelerating photobleaching.[2][4] | • Reduce the excitation power to the minimum level required for adequate signal.[15] • Use neutral density filters to attenuate the illumination source.[1][2] |
| Prolonged Exposure: The sample is being illuminated for too long, especially during setup and focusing.[1] | • Minimize exposure time. Use transmitted light for focusing whenever possible.[1] • For time-lapse experiments, increase the interval between acquisitions. • Use sensitive detectors (e.g., EMCCD, sCMOS) that require less light.[16] | |
| Absence of Antifade Protection: The imaging buffer or mounting medium lacks antifade reagents.[17] | • For fixed cells, use a commercial antifade mounting medium like ProLong or SlowFade.[11][12] • For live cells, add an antifade reagent like Trolox or a commercial solution like ProLong Live to the imaging medium.[11][15] | |
| Weak initial Cy5 signal. | Antifade Reagent Quenching: Some antifade reagents can cause an initial reduction in fluorescence intensity.[9] | • If using a homemade antifade solution, try diluting the concentration of the active agent.[9] • Test different commercial antifade reagents to find one with minimal initial quenching for Cy5.[12] |
| Suboptimal pH: The pH of the mounting medium or buffer may not be optimal for Cy5 fluorescence. | • Ensure the pH of your final mounting medium is between 7 and 9. Cy5 is generally stable across a wide pH range, but some antifade formulations can be acidic.[9][18] | |
| Inconsistent fluorescence between samples. | Variable Photobleaching: Samples are being exposed to light for different durations or at different intensities. | • Standardize your imaging protocol. Use identical settings (laser power, exposure, gain) for all samples in a comparative experiment.[1] • Create a photobleach curve to normalize for fluorescence loss if long acquisitions are unavoidable.[1] |
| Appearance of green/yellow signal in the Cy5 channel over time. | Photoconversion (Photoblueing): Cy5 is being converted to a Cy3-like species upon illumination.[13][14] | • Add an antioxidant like ascorbic acid (Vitamin C) or Trolox to your imaging buffer to suppress this effect.[13] |
| High background fluorescence. | Unbound Fluorophore: Excess, unbound Cy5-conjugated probes are present in the sample. | • Ensure thorough washing steps are performed after labeling to remove all unbound dye.[4] |
| Autofluorescence: The mounting medium itself is autofluorescent. | • Select a mounting medium specifically formulated for low autofluorescence.[4] |
Quantitative Data on Photostabilizers
The effectiveness of various photostabilizing agents can be quantified by measuring the increase in fluorescence duration or the total number of photons emitted before photobleaching.
| Photostabilizer | Method | Enhancement of Photostability (vs. Cy5 alone) | Reference |
| Cyclooctatetraene (COT) | Covalently linked to Cy5 | ~4-fold increase in photons emitted before photobleaching. | [19] |
| Nitrobenzyl alcohol (NBA) | Covalently linked to Cy5 | Substantial increase in photostability. | [3] |
| Trolox | Covalently linked to Cy5 | Substantial increase in photostability. | [3] |
| Oxygen Scavenging System (PCA/PCD) | Added to imaging solution | Dramatically enhances the effect of other stabilizers like COT. | [3] |
| ProLong Live Antifade Reagent | Added to live-cell media | Preserves fluorescence signal over extended imaging sessions. | [11] |
| SlowFade Diamond Antifade Mountant | Fixed cell mountant | Provides superior photobleaching resistance compared to other SlowFade formulations. | [12] |
Diagrams
Jablonski Diagram of Photobleaching
Caption: The Jablonski diagram illustrates how Cy5 can enter a reactive triplet state, leading to ROS formation and photobleaching.
Mechanism of Antifade Reagents
Caption: Antifade agents prevent photobleaching by either quenching the triplet state or scavenging molecular oxygen.
Experimental Workflow: Testing Photostability
Caption: A logical workflow for quantitatively comparing the photostability of Cy5 with and without antifade reagents.
Experimental Protocols
Protocol 1: Preparation of GLOX Oxygen Scavenging System
This enzymatic system actively removes dissolved oxygen from the imaging buffer just before use. It is highly effective but has a limited working time.
Materials:
-
Imaging Buffer (e.g., PBS or Tris-based buffer, pH 7.4)
-
D-Glucose (e.g., Sigma G8270)
-
Glucose Oxidase (e.g., Sigma G2133)
-
Catalase (e.g., Sigma C30)
Stock Solutions:
-
50% (w/v) Glucose Stock: Dissolve 5 g of D-Glucose in 10 mL of ultrapure water. Store at 4°C.
-
100x GLOX Enzyme Stock: In a microcentrifuge tube, dissolve 10 mg of Glucose Oxidase and 1.75 mg of Catalase in 250 µL of imaging buffer. Mix gently. Centrifuge briefly to pellet any solids. The supernatant is the 100x stock. Store at 4°C for up to one week.[7]
Final Imaging Buffer (1 mL):
-
To 890 µL of your standard imaging buffer, add:
-
100 µL of 50% Glucose stock (final concentration of 5%).
-
10 µL of 100x GLOX Enzyme Stock.
-
-
Mix gently and use immediately for imaging.
Protocol 2: General Method for Measuring Photobleaching
This protocol describes a method to quantify the rate of photobleaching for your Cy5-labeled samples.[4]
Materials:
-
Fluorescently labeled sample mounted on a slide.
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your Cy5-labeled sample, mounted with either a standard buffer (control) or a buffer containing the antifade agent to be tested.
-
Locate Region of Interest (ROI): Place the slide on the microscope stage and, using low illumination, find a representative area of your sample.
-
Set Imaging Parameters: Adjust the microscope settings (e.g., laser power, exposure time, gain, objective) to the levels you intend to use for your actual experiment. These settings must remain constant for the entire duration of the measurement.
-
Acquire Time-Lapse Series: Begin a time-lapse acquisition of the selected ROI. The time interval between frames should be consistent (e.g., one image every 5 seconds). Continue acquiring images until the fluorescence signal has faded significantly.
-
Data Analysis:
-
Open the image series in your analysis software.
-
For each frame, measure the mean fluorescence intensity within your defined ROI.
-
In each frame, also measure the mean intensity of a nearby background region that contains no specific staining.
-
Subtract the background intensity from the ROI intensity for each time point to get the corrected intensity.
-
Normalize the data by dividing the corrected intensity of each frame by the corrected intensity of the very first frame (time zero).
-
-
Plot and Compare: Plot the normalized intensity (Y-axis) against time (X-axis). The resulting curve represents the rate of photobleaching. Comparing the curves from samples with and without antifade agents will demonstrate their effectiveness.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emsdiasum.com [emsdiasum.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biocompare.com [biocompare.com]
- 16. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Streptavidin-Biotin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their streptavidin-biotin detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best blocking buffers for streptavidin-biotin detection and why is blocking crucial?
A1: Blocking is a critical step to prevent the non-specific binding of antibodies and streptavidin conjugates to the solid phase (e.g., microplate wells, western blot membranes), which can lead to high background signals.[1] The ideal blocking buffer effectively saturates all unoccupied binding sites without interfering with the specific interactions of the assay. The choice of blocking buffer can significantly impact the signal-to-noise ratio.
Commonly used blocking buffers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and various commercial formulations. For streptavidin-biotin systems, BSA is often recommended over non-fat dry milk because milk contains endogenous biotin, which can bind to streptavidin-enzyme conjugates and cause high background or weak signals.[1][2][3][4]
Q2: I am observing high background in my assay. What are the common causes and how can I troubleshoot this?
A2: High background can obscure specific signals and make data interpretation difficult.[1] Common causes include insufficient blocking, excessive antibody or streptavidin concentration, inadequate washing, presence of endogenous biotin, and membrane drying.[1]
Refer to the troubleshooting guide below for a systematic approach to resolving high background issues.
Q3: My signal is weak or absent. What are the potential reasons and solutions?
A3: Weak or no signal can arise from several factors throughout the experimental workflow. Key areas to investigate include the efficiency of biotin labeling, the integrity and concentration of your reagents, incubation times, and the detection step itself.[2] A systematic approach, starting from the most likely causes, is the best way to identify and resolve the problem.[2]
Q4: Can endogenous biotin from my samples interfere with the assay?
A4: Yes, many cell and tissue lysates contain endogenous biotin-containing proteins, which can be detected by streptavidin conjugates, leading to non-specific bands or high background.[1][5] Tissues like the kidney and liver are known to have high levels of endogenous biotin.[5] To confirm if endogenous biotin is the issue, you can run a control lane on a blot with only the streptavidin conjugate (omitting primary and biotinylated secondary antibodies).[1] If bands appear, they are likely due to endogenous biotin.[1] An avidin/biotin blocking step can be implemented to mitigate this issue.[6][7]
Troubleshooting Guides
High Background
High background can manifest as a uniform haze or distinct, non-specific bands, making it difficult to interpret results.[1]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking agent, concentration, and incubation time. A good starting point is 1-5% BSA in TBS-T or PBS-T for 1 hour at room temperature.[4] Avoid non-fat dry milk as it contains endogenous biotin.[1][2][3] |
| Excessive Antibody/Streptavidin Concentration | Perform a titration (dilution series) for the primary antibody, biotinylated secondary antibody, and streptavidin-HRP conjugate to find the optimal concentration that provides a strong signal with minimal background.[1] |
| Inadequate Washing | Increase the number of wash steps (e.g., 3-5 times), the duration of each wash, and ensure the volume of wash buffer is sufficient to fully submerge the membrane or fill the wells.[1] Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[5][8] |
| Endogenous Biotin | If samples contain high levels of endogenous biotin (e.g., liver, kidney), perform an avidin/biotin blocking step before incubating with the primary antibody.[5][6] This involves sequentially incubating the sample with avidin and then with biotin to block all endogenous biotin and avidin binding sites.[6] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the process, as this can cause irreversible non-specific binding.[1] |
| Overexposure | Reduce the exposure time during signal detection.[1] |
Weak or No Signal
A weak or absent signal can be frustrating. This guide provides a systematic approach to pinpoint the issue.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure antibodies, streptavidin-conjugates, and substrates have not expired and have been stored correctly. Use fresh reagents and test with a positive control to confirm activity.[2] Avoid sodium azide in buffers used with HRP conjugates as it is an inhibitor.[2] |
| Insufficient Reagent Concentration | The concentration of the primary antibody, biotinylated secondary antibody, or streptavidin-conjugate may be too low. Try increasing the concentrations.[9][10] |
| Short Incubation Times | Increase incubation times for antibodies and streptavidin to allow for sufficient binding.[9][10] You can also try incubating at 4°C overnight.[9][10] |
| Suboptimal Buffer Conditions | Ensure all buffers are at the correct pH and are compatible with all assay components.[9][10] |
| Blocking Buffer Interference | If using non-fat dry milk, the endogenous biotin may be binding to the streptavidin-HRP, preventing it from binding to the biotinylated antibody.[2] Switch to a biotin-free blocking agent like BSA or fish gelatin.[2] |
| Target Below Detection Limit | If the target protein is in low abundance, you may need to concentrate the sample or decrease the dilution factor.[9][10] |
Experimental Protocols
General Western Blot Protocol with Streptavidin-Biotin Detection
-
Protein Separation and Transfer: Separate your protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking:
-
Incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation.
-
Recommended Blocking Buffer: 1-5% BSA in TBS with 0.1% Tween-20 (TBS-T).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Streptavidin-Conjugate Incubation:
-
Dilute the streptavidin-HRP conjugate in the blocking buffer at its optimal concentration.
-
Incubate the membrane for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Protocol for Blocking Endogenous Biotin
This protocol is for use in applications like immunohistochemistry (IHC) or Western blotting where endogenous biotin is a concern.[6]
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with normal serum or BSA).[6]
-
Avidin Incubation:
-
Prepare a solution of 0.1 mg/mL avidin or streptavidin in your wash buffer.
-
Cover the sample with this solution and incubate for 15 minutes at room temperature.[6]
-
-
Washing: Wash the sample three times for 10 minutes each with your wash buffer.[6]
-
Biotin Incubation:
-
Final Washing: Wash the sample three times for 10 minutes each with your wash buffer.[6]
-
Proceed with Assay: Continue with your standard protocol by adding the biotinylated probe or primary antibody.[6]
Data Presentation
Table 1: Comparison of Common Blocking Buffers
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Recommended For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in TBS-T or PBS-T | Biotin-free, reduces non-specific binding.[1][3] | Higher cost compared to milk. | Streptavidin-biotin systems, phosphorylated protein detection. |
| Non-Fat Dry Milk | 3-5% (w/v) in TBS-T or PBS-T | Inexpensive and effective for many applications. | Contains endogenous biotin which interferes with streptavidin-based detection.[1][2][3] May contain phosphoproteins that can cause background with anti-phospho antibodies. | General Western blotting (not recommended for streptavidin-biotin). |
| Casein | 0.2-6% (w/v) in TBS or PBS | A purified milk protein, can provide good blocking with less background than whole milk.[3] | May still contain trace amounts of biotin. | Can be an alternative to BSA or milk when background is an issue.[3] |
| Fish Gelatin | 0.1-0.5% (w/v) in TBS-T or PBS-T | Biotin-free, does not cross-react with mammalian proteins. | When BSA or milk-based blockers give high background. | |
| Commercial Blockers | Varies by manufacturer | Optimized formulations, often protein-free and biotin-free options available. | Higher cost. | When standard blockers are ineffective or for specific applications requiring highly optimized conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Biotin-Cy5 Probes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies to address non-specific binding of biotin-Cy5 probes in various applications, such as fluorescence in situ hybridization (FISH), immunohistochemistry (IHC), and other cell or tissue-based imaging assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding with biotin-Cy5 probes?
High background and non-specific signals when using biotin-Cy5 probes can stem from several factors:
-
Endogenous Biotin: Many tissues, particularly the liver, kidney, spleen, and adipose tissue, contain naturally occurring biotinylated proteins that are detected by streptavidin-Cy5 conjugates, leading to false-positive signals.[1][2][3]
-
Probe Concentration: An excessively high concentration of the biotin-Cy5 probe can increase the likelihood of low-affinity, non-specific interactions with cellular or tissue components.[4]
-
Non-Specific Binding of Streptavidin: The streptavidin protein itself can adhere to tissues or substrates through hydrophobic or electrostatic interactions.[4][5]
-
Properties of the Cy5 Dye: Highly charged fluorescent dyes, including Cy5, can contribute to non-specific binding.[6]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue or substrate allows for random attachment of the probe or detection reagents.[4][7]
-
Inefficient Washing: Washing steps that are not stringent enough may fail to remove all unbound or weakly bound probes.[4][7][8]
-
Suboptimal Buffer Composition: The ionic strength, pH, and detergent content of your hybridization and wash buffers can significantly influence non-specific interactions.[9]
Q2: How can I determine if endogenous biotin is the cause of my high background?
To check for the presence of endogenous biotin, you can run a control experiment where you incubate your sample with only the streptavidin-Cy5 conjugate (omitting the biotin-Cy5 probe). If you observe significant staining, it is likely due to endogenous biotin.[2] This is particularly important for tissues known to have high levels of endogenous biotin, such as the kidney, liver, and spleen.[2][3]
Q3: Can the blocking buffer itself be a source of the problem?
Yes. Some commonly used blocking agents, like non-fat dry milk and certain grades of Bovine Serum Albumin (BSA), can contain endogenous biotin, which will interfere with your assay.[4][5] It is advisable to use a "biotin-free" grade of BSA or synthetic blocking polymers.[4] Additionally, if you are using an anti-goat secondary antibody, for instance, you should avoid blocking with goat serum to prevent cross-reactivity.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with non-specific binding of your biotin-Cy5 probes.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting non-specific binding.
| Issue | Recommended Action | Expected Outcome |
| High Endogenous Biotin | Implement an avidin/biotin blocking protocol before applying the biotin-Cy5 probe.[1][2][3] | Significant reduction in background signal in the absence of the specific probe. |
| Ineffective Protein Blocking | Increase the blocking incubation time (e.g., to 1 hour).[10] Switch to a different blocking agent such as biotin-free BSA, normal serum from the host species of the secondary antibody, or a commercial synthetic blocker.[4][6] | A general decrease in background fluorescence across the entire sample. |
| Probe Concentration Too High | Perform a titration of your biotin-Cy5 probe to determine the optimal concentration that provides the best signal-to-noise ratio.[6][7] | Reduced background while maintaining a strong specific signal. |
| Insufficient Washing | Increase the number and duration of wash steps after probe and streptavidin-Cy5 incubation.[4][7] Increase the stringency of the washes by slightly increasing the temperature or adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer.[4][8][11] | Lower background signal across the entire sample. |
| Suboptimal Buffer Composition | Increase the ionic strength of your buffers by increasing the salt concentration (e.g., with ~0.5 M NaCl) to disrupt weak electrostatic interactions.[4] Ensure a mild detergent is included in hybridization and wash buffers to reduce hydrophobic interactions.[9] | A clearer signal with less diffuse background staining. |
| Cy5 Dye Non-Specific Binding | Use specialized commercial blocking buffers designed to reduce background from charged dyes.[6] Ensure adequate general protein blocking and stringent washing. | Reduction in background that is not attributable to biotin-streptavidin interactions. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This procedure should be performed after standard protein blocking and before the application of the biotin-Cy5 probe.[2]
Mechanism of Action:
Caption: Two-step process to block endogenous biotin.
Materials:
-
Wash Buffer: PBS or TBS with 0.05% Tween-20.
-
Avidin Solution: 0.1 mg/mL unlabeled avidin or streptavidin in Wash Buffer.
-
Biotin Solution: 0.5 mg/mL free D-Biotin in Wash Buffer.[1]
Procedure:
-
After your standard protein blocking step (e.g., with BSA or normal serum), wash the sample two to three times with Wash Buffer.
-
Incubate the sample with the Avidin Solution for 15 minutes at room temperature.[1][2] This allows the avidin to bind to all endogenous biotin in the tissue.
-
Wash the sample thoroughly three times for 5-10 minutes each with Wash Buffer.[1]
-
Incubate the sample with the Biotin Solution for 15 minutes at room temperature.[1][2] This step is critical to saturate any remaining open biotin-binding sites on the avidin molecules added in step 2.
-
Wash the sample thoroughly three times for 5-10 minutes each with Wash Buffer.[1]
-
You can now proceed with the incubation of your biotin-Cy5 probe.
Protocol 2: General Staining with Biotin-Cy5 Probe
This protocol incorporates best practices to minimize non-specific binding.
Materials:
-
Blocking Buffer: 3-5% biotin-free BSA in Wash Buffer (e.g., PBST: PBS + 0.1% Tween-20).
-
Probe Dilution Buffer: 1% biotin-free BSA in hybridization buffer.
-
Streptavidin-Cy5 Dilution Buffer: 1% biotin-free BSA in Wash Buffer.
-
Wash Buffers: Low stringency (e.g., 2x SSC + 0.1% Tween-20) and high stringency (e.g., 0.5x SSC + 0.1% Tween-20).
Procedure:
-
Permeabilization (if required for intracellular targets): Incubate the sample with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.[12]
-
Washing: Wash samples three times with PBST for 5 minutes each.
-
Blocking: Incubate the sample in Blocking Buffer for at least 1 hour at room temperature in a humidified chamber.[7]
-
(Optional but Recommended) Endogenous Biotin Blocking: Perform the endogenous biotin blocking protocol as described in Protocol 1.
-
Probe Hybridization/Incubation: Dilute the biotin-Cy5 probe to its optimal concentration in the Probe Dilution Buffer. Apply to the sample and incubate for the desired time and temperature (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
Post-Hybridization/Incubation Washes:
-
Streptavidin-Cy5 Incubation: Dilute the streptavidin-Cy5 conjugate to its optimal concentration in the Streptavidin-Cy5 Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the sample four to five times with Wash Buffer for 5 minutes each, protected from light.
-
Mounting and Imaging: Mount the sample using an anti-fade mounting medium and image using appropriate filter sets for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. How do I reduce high background in my FISH assay? [ogt.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in Cy5 fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Cy5 fluorescence microscopy experiments.
Troubleshooting Guides & FAQs
High Background Fluorescence
Question: I am observing high background fluorescence in my Cy5 channel. What are the potential causes and how can I reduce it?
Answer: High background fluorescence can obscure your signal and is a common issue in fluorescence microscopy. Here are several potential causes and solutions:
-
Autofluorescence: Biological specimens often contain endogenous molecules (e.g., NADH, collagen, elastin, and lipofuscin) that fluoresce, contributing to background noise.[1][2] A significant advantage of using far-red dyes like Cy5 is the low autofluorescence of biological specimens in this spectral region.[1] However, if you suspect autofluorescence is an issue, include an unstained control sample in your experiment to assess the baseline level.[2]
-
Non-specific Antibody Binding: This can occur if the primary or secondary antibody binds to unintended targets.[3][4][5] To mitigate this:
-
Optimize Antibody Concentration: Using an excessively high concentration of primary or secondary antibody can lead to non-specific binding.[3][6][7][8] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal with minimal background.
-
Improve Blocking: Insufficient blocking can leave sites open for non-specific antibody attachment.[3][4][9] Increase the blocking incubation time or try a different blocking agent (e.g., bovine serum albumin (BSA) or normal serum from the host species of the secondary antibody).[4][5]
-
Thorough Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind.[3][4][10] Increase the number and duration of washing steps.
-
Cross-reactivity of Secondary Antibody: Ensure your secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed against the species of your sample to reduce cross-reactivity.[4]
-
-
Mounting Medium: Some mounting media can contribute to background fluorescence.[10] Choose a mounting medium with low autofluorescence.[9] Also, be aware that some antifade reagents, like p-Phenylenediamine (PPD), can react with cyanine dyes and may not be suitable.[11][12]
-
Imaging Medium for Live Cells: For live-cell imaging, the culture medium can be a source of background. It is recommended to image in an optically clear buffered saline solution or a specially formulated low-background medium.[10]
Weak or No Cy5 Signal
Question: My Cy5 signal is very weak or completely absent. What could be the problem?
Answer: A weak or absent signal can be frustrating. Here are some common causes and troubleshooting steps:
-
Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[13][14] To minimize photobleaching:
-
Use an antifade mounting medium.[13][15] Reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo-octane (DABCO) are often recommended for cyanine dyes.[11]
-
Minimize the sample's exposure to the excitation light.
-
Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.[11]
-
-
Incorrect Filter Set: Using a filter set that is not optimized for Cy5 will result in poor excitation and/or emission detection.[16] Ensure you are using a filter set specifically designed for Cy5, with an excitation filter around 628-650 nm and an emission filter around 670-692 nm.[16]
-
Low Target Abundance: The protein or molecule of interest may be present at very low levels in your sample.[8] Consider using a signal amplification technique like Tyramide Signal Amplification (TSA) to enhance the signal.[17][18][19]
-
Suboptimal Antibody Performance:
-
Improper Sample Preparation: Issues with fixation or permeabilization can affect antibody binding and signal detection.[3][8]
Signal-to-Noise Ratio Improvement
Question: How can I generally improve the signal-to-noise ratio (S/N) of my Cy5 imaging?
Answer: Improving the S/N ratio involves both maximizing your specific signal and minimizing the background noise. Here's a summary of key strategies:
-
Optimize Staining Protocol:
-
Choose the Right Imaging Components:
-
Consider Fluorophore Alternatives: For applications requiring very bright and stable signals, consider using Alexa Fluor 647, which is spectrally similar to Cy5 but is generally brighter and more photostable.[1][21][22][23]
-
Implement Signal Amplification: For low-abundance targets, techniques like Tyramide Signal Amplification (TSA) can significantly boost the signal intensity.[17][18]
-
Optimize Imaging Parameters: Adjust camera settings (e.g., exposure time, gain) to maximize signal detection without saturating the detector or significantly increasing noise.
Quantitative Data
Fluorophore Properties: Cy5 vs. Alexa Fluor 647
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum | ~649 nm | ~650 nm | [21][24][25] |
| Emission Maximum | ~667-670 nm | ~668 nm | [21][24][25] |
| **Extinction Coefficient (cm⁻¹M⁻¹) ** | 250,000 | 270,000 | [25][26] |
| Quantum Yield | ~0.2-0.27 | ~0.33 | [25][26] |
| Relative Brightness | Good | Higher | [1][21][22][23] |
| Photostability | Good | Higher | [22][23] |
Recommended Filter Sets for Cy5
| Filter Type | Wavelength Range | Reference |
| Excitation | 628-650 nm | [16][20] |
| Dichroic Mirror | ~660 nm | [16][20] |
| Emission | 663-738 nm (Bandpass) or >660 nm (Longpass) | [16][20][27] |
Experimental Protocols
Protocol for Preparing an n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based mounting medium containing n-propyl gallate, a recommended antifade reagent for cyanine dyes.[11]
Materials:
-
Glycerol (high purity)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl Gallate (NPG) powder
-
Distilled water
-
50 mL conical tube
-
Water bath or heat block
Procedure:
-
Prepare a 90% Glycerol Solution: In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS.[11]
-
Add n-Propyl Gallate: Weigh out 0.25 g of n-propyl gallate and add it to the glycerol/PBS solution. This will yield a final concentration of 0.5% (w/v).[11]
-
Dissolve the n-Propyl Gallate: NPG can be difficult to dissolve. Gently warm the solution to 37°C in a water bath and vortex periodically until the NPG is completely dissolved. This may take some time.[11]
-
Final pH and Storage: The pH of the final solution should be between 7.0 and 8.0. If necessary, adjust the pH of the 10X PBS stock before preparation. Store the mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use.[11]
Protocol for Tyramide Signal Amplification (TSA)
This is a general workflow for TSA to amplify the Cy5 signal.[17][18] Always refer to the manufacturer's protocol for your specific TSA kit.
Procedure:
-
Standard Immunofluorescence Staining: Perform your standard immunolabeling protocol with your primary antibody and an HRP-conjugated secondary antibody.
-
Prepare Tyramide Working Solution: Prepare the Cy5-tyramide working solution according to the kit's instructions. This usually involves diluting the stock in the provided amplification buffer.
-
Tyramide Reaction: After incubating with the HRP-conjugated secondary antibody and washing, add the Cy5-tyramide working solution to your sample. The HRP enzyme will catalyze the covalent binding of the Cy5-tyramide molecules to the area surrounding the target. This reaction is typically very fast (less than 10 minutes).[17]
-
Washing: Stop the reaction by washing thoroughly with your wash buffer.
-
Subsequent Staining and Mounting: Proceed with any additional staining (e.g., nuclear counterstain) and mount your sample as usual.
Visualizations
References
- 1. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. sinobiological.com [sinobiological.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. ibidi.com [ibidi.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emsdiasum.com [emsdiasum.com]
- 16. optolongfilter.com [optolongfilter.com]
- 17. apexbt.com [apexbt.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Cy5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 25. FluoroFinder [app.fluorofinder.com]
- 26. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 27. Red Excitation: Cy5 HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
Effect of fixation method on biotin-Cy5 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of different fixation methods on biotin-Cy5 staining. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked questions (FAQs)
Q1: Which fixation method is best for preserving cell morphology?
A1: Paraformaldehyde (PFA), a crosslinking fixative, is generally considered superior for preserving cellular structure compared to organic solvents like methanol or acetone.[1][2] However, PFA fixation can sometimes mask antigenic epitopes, potentially reducing signal intensity.[1]
Q2: Do I always need a separate permeabilization step?
A2: Not always. Organic solvents like methanol and acetone act as both fixatives and permeabilizing agents by dehydrating the cells and precipitating proteins.[1] When using PFA, which crosslinks proteins, a separate permeabilization step with a detergent like Triton X-100 is typically required to allow antibodies to access intracellular targets.
Q3: Can the fixation method affect the fluorescence of Cy5?
A3: While Cy5 is a robust fluorophore, the fixation method can have an impact. Methanol fixation, in particular, has been shown to reduce the brightness of some cyanine dye tandem conjugates, like PE-Cy7 and APC-Cy7.[3] Although the effect on Cy5 alone may be less pronounced, it is a critical factor to consider. Paraformaldehyde fixation generally does not negatively impact the fluorescence of Cy5.[3]
Q4: What are the main causes of high background in biotin-streptavidin staining?
A4: High background can arise from several factors, including insufficient blocking, excessive antibody or streptavidin-Cy5 concentration, and the presence of endogenous biotin in some tissues (e.g., kidney, liver).[4] It is crucial to optimize blocking conditions and titrate all reagents.
Q5: How can I minimize autofluorescence?
A5: Autofluorescence can be a significant issue, especially with aldehyde fixation.[5] Using a far-red fluorophore like Cy5 helps to minimize autofluorescence, as most endogenous fluorophores emit at shorter wavelengths.[6] If autofluorescence is still a problem, treatment with a quenching agent like sodium borohydride may be necessary.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Antigen masking by PFA fixation: The crosslinking action of PFA can hide the epitope your primary antibody is supposed to recognize. | Perform antigen retrieval by heating the sample in a citrate or Tris-EDTA buffer. The optimal pH and heating time should be determined empirically. |
| Protein denaturation by organic solvents: Methanol or acetone fixation can alter the protein structure, destroying the epitope. | Try a different fixation method. If you suspect the target protein is sensitive to organic solvents, PFA fixation might be a better choice. | |
| Loss of soluble proteins: Methanol and acetone can extract soluble proteins from the cell. | If you are targeting a soluble protein, PFA fixation is generally recommended as it is better at retaining these molecules.[1] | |
| Suboptimal antibody concentrations: The concentrations of the primary antibody, biotinylated secondary antibody, or streptavidin-Cy5 may be too low. | Titrate each antibody and the streptavidin-Cy5 conjugate to determine the optimal concentration for your experiment. | |
| High Background | Insufficient blocking: Non-specific binding sites on the tissue or cells are not adequately blocked. | Increase the concentration of the blocking agent (e.g., BSA or normal serum) and/or extend the blocking time. |
| Excessive antibody or streptavidin-Cy5 concentration: High concentrations can lead to non-specific binding. | Titrate your primary antibody, biotinylated secondary antibody, and streptavidin-Cy5 to find the lowest concentration that still provides a strong specific signal. | |
| Endogenous biotin: Some tissues, like the liver and kidney, have high levels of endogenous biotin, which will be detected by streptavidin-Cy5.[4] | Use an avidin/biotin blocking kit before applying the primary antibody. Alternatively, consider a biotin-free amplification system. | |
| Hydrophobic interactions with organic solvents: Acetone fixation can sometimes lead to increased non-specific staining. | Ensure thorough washing after fixation and consider adding a detergent like Tween-20 to your wash buffers. | |
| Poor Cellular Morphology | Harsh fixation with organic solvents: Methanol and acetone can cause cell shrinkage and disrupt fine cellular structures.[7] | Use PFA fixation for better preservation of morphology. If organic solvents are necessary for your antibody, consider a shorter fixation time or a combination method (e.g., a brief PFA fixation followed by methanol).[7] |
| Over-fixation with PFA: Prolonged fixation with PFA can lead to excessive crosslinking and potential artifacts. | Optimize the fixation time. For many cell types, 10-15 minutes at room temperature is sufficient. |
Data Summary: Qualitative Comparison of Fixation Methods
| Parameter | Paraformaldehyde (PFA) | Methanol | Acetone |
| Morphology Preservation | Excellent | Fair to Good | Fair |
| Antigenicity Preservation | Variable (may require antigen retrieval) | Good for some epitopes, but can denature others | Similar to methanol, may be better for some epitopes |
| Signal Intensity | Can be high, but may be reduced by epitope masking | Can be high if the epitope is well-preserved | Can be high, but may be lower than PFA for some targets |
| Background | Generally low, but can cause autofluorescence | Can be higher due to hydrophobic interactions | Can be higher due to hydrophobic interactions |
| Permeabilization Required | Yes (e.g., with Triton X-100) | No | No |
| Compatibility with Cy5 | Good | Generally compatible, but may affect some tandem dyes | Generally compatible |
Experimental Protocols
Paraformaldehyde (PFA) Fixation and Staining
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cell Preparation: Grow cells on sterile coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Streptavidin-Cy5 Incubation: Incubate with streptavidin-Cy5 diluted in 1% BSA in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Methanol Fixation and Staining
-
Cell Preparation: Grow cells on sterile coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each at room temperature.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Streptavidin-Cy5 Incubation: Incubate with streptavidin-Cy5 diluted in 1% BSA in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
Acetone Fixation and Staining
-
Cell Preparation: Grow cells on sterile coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with ice-cold 100% acetone for 5-10 minutes at -20°C.
-
Washing: Air dry the coverslips completely, then rehydrate by washing three times with PBS for 5 minutes each at room temperature.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the a three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Streptavidin-Cy5 Incubation: Incubate with streptavidin-Cy5 diluted in 1% BSA in PBS for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Mounting: Mount the coverslips using an anti-fade mounting medium.
Visualizations
References
- 1. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endogenous Biotin Blocking for Tissue Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with endogenous biotin in tissue staining.
Troubleshooting Guide
High background staining and weak or absent signals are common issues when using avidin-biotin detection systems. This guide addresses specific problems related to endogenous biotin.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Endogenous biotin in the tissue is binding to the streptavidin-conjugate, leading to non-specific signal.[1][2][3] | Perform an avidin/biotin blocking step before primary antibody incubation.[1][2][4] Consider using a biotin-free detection system, such as a polymer-based method, for tissues known to have high biotin content.[3][5][6] |
| Insufficient blocking of endogenous biotin. | Increase the incubation times for the avidin and biotin blocking solutions.[7] Ensure complete coverage of the tissue section with the blocking reagents. | |
| Normal serum used for blocking contains endogenous biotin. | Use a biotin-free blocking buffer or ensure the serum has been dialyzed to remove free biotin.[1][8] | |
| Weak or No Staining | The avidin/biotin blocking steps are interfering with the primary antibody binding. | Perform the avidin/biotin block after the primary antibody incubation, but before the addition of the biotinylated secondary antibody. Note: This is not suitable if the primary antibody itself is biotinylated.[7][8] |
| Antigen retrieval methods have exposed endogenous biotin, which is then blocked, but the retrieval process may have also damaged the epitope.[7][9] | Optimize the antigen retrieval protocol (e.g., time, temperature, pH) to ensure epitope integrity while minimizing excessive unmasking of endogenous biotin.[10] | |
| Uneven or Patchy Staining | Incomplete rinsing of avidin or biotin blocking solutions. | Ensure thorough but gentle rinsing with buffer between the avidin and biotin incubation steps to remove any unbound reagent.[1][11] |
| Tissue dried out during the blocking steps. | Keep the tissue sections moist throughout the entire staining procedure, including the blocking steps.[12] |
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it cause problems in tissue staining?
A1: Endogenous biotin, or Vitamin B7, is a naturally occurring vitamin essential for cell metabolism.[3] In immunohistochemistry (IHC), when using detection systems based on the strong affinity of avidin or streptavidin for biotin (like ABC or LSAB methods), these detection reagents can bind to the endogenous biotin present in the tissue.[2][9] This leads to non-specific binding and can result in high background staining or false-positive results.[3][9]
Q2: Which tissues are known to have high levels of endogenous biotin?
A2: Tissues with high metabolic activity typically contain high levels of endogenous biotin. These include the liver, kidney, spleen, brain, adipose tissue, and mammary gland.[1][3][4][9][11][13] Frozen tissue sections also tend to exhibit high levels of endogenous biotin.[9][14]
Q3: How can I determine if my tissue has an issue with endogenous biotin?
A3: A simple control experiment can be performed. Prepare a tissue section and follow your standard staining protocol, but omit the primary antibody. If you still observe staining after applying the streptavidin-enzyme conjugate and substrate, it is likely due to endogenous biotin.[1][2][3][7]
Q4: What is the standard protocol for blocking endogenous biotin?
A4: The most common method is a two-step avidin/biotin block. The tissue is first incubated with an avidin solution to saturate the endogenous biotin. After rinsing, the tissue is incubated with a biotin solution to block any remaining biotin-binding sites on the avidin molecule that was just applied.[1][2][15]
Q5: When in my IHC protocol should I perform the endogenous biotin block?
A5: The endogenous biotin blocking steps are typically performed after antigen retrieval and normal serum blocking, but before the primary antibody incubation.[1] This is because antigen retrieval can expose endogenous biotin, and some sera may contain biotin.[1]
Q6: Are there alternatives to the avidin-biotin detection system to avoid this issue altogether?
A6: Yes, polymer-based detection systems are a common alternative. These systems do not rely on the avidin-biotin interaction and can therefore reduce background staining in tissues with high endogenous biotin.[3][5][6] They may also offer an increase in sensitivity.[6]
Experimental Protocols
Standard Endogenous Biotin Blocking Protocol
This protocol is performed after antigen retrieval and before primary antibody incubation.
| Step | Reagent | Incubation Time | Temperature |
| 1. Serum Block | Normal Serum | 15-30 minutes | Room Temperature |
| 2. Rinse | Wash Buffer (e.g., PBS) | Brief rinse | Room Temperature |
| 3. Avidin Block | Avidin Solution | 10-20 minutes | Room Temperature |
| 4. Rinse | Wash Buffer (e.g., PBS) | Brief rinse | Room Temperature |
| 5. Biotin Block | Biotin Solution | 10-20 minutes | Room Temperature |
| 6. Rinse | Wash Buffer (e.g., PBS) | 3 x 5 minutes | Room Temperature |
| 7. Proceed | Primary Antibody Incubation | As per standard protocol | As per standard protocol |
Note: Reagent concentrations for Avidin and Biotin solutions can be found in the component summary table below.
Component Summary for Blocking Solutions
| Component | Concentration | Solvent |
| Avidin | 0.001% - 0.05% | Phosphate Buffered Saline (PBS) |
| Biotin | 0.001% - 0.005% | Phosphate Buffered Saline (PBS) |
Reference for concentrations.[1][11]
Visual Workflows
Caption: Standard IHC workflow incorporating the endogenous biotin blocking steps.
Caption: Decision-making workflow for troubleshooting high background staining.
References
- 1. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 2. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Background staining of visualization systems in immunohistochemistry: comparison of the Avidin-Biotin Complex system and the EnVision+ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. biocare.net [biocare.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. TechTip: Biotin and IHC Detection | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Methods to Block Endogenous Detection | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Challenges of Biotin-Fluorophore Conjugate Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with biotin-fluorophore conjugates. In this guide, you will find structured data, detailed experimental protocols, and visual workflows to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my biotin-fluorophore conjugate poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of many biotin-fluorophore conjugates stems from the inherent hydrophobicity of both the biotin molecule and many fluorescent dyes.[1][2] This can lead to aggregation and precipitation when the conjugate is introduced into aqueous solutions like phosphate-buffered saline (PBS). The fluorophore's chemical structure significantly influences the overall solubility of the conjugate.
Q2: Are certain fluorophores more prone to causing solubility issues than others?
A2: Yes. For instance, traditional fluorescein-based conjugates like Biotin-4-fluorescein are known for their poor solubility in aqueous media.[1] In contrast, cyanine dyes such as Cy3 and Cy5, when conjugated to biotin, are generally more water-soluble.[1] The inclusion of a polyethylene glycol (PEG) spacer between the biotin and the fluorophore can also enhance water solubility.[3]
Q3: How can I improve the solubility of my biotin-fluorophore conjugate?
A3: A common and effective method is to first dissolve the conjugate in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution.[4][5] This stock solution can then be added dropwise to your aqueous buffer with gentle vortexing. It is crucial to keep the final concentration of the organic solvent low (typically ≤1-5% v/v) to avoid denaturing proteins or affecting cellular assays.[5]
Q4: My conjugate precipitated out of solution. Can it be recovered?
A4: In many cases, yes. Mild sonication in a water bath can help break up small aggregates. For more significant precipitation, especially with protein conjugates, a resolubilization protocol may be necessary. This often involves using a denaturing agent to unfold and resolubilize the protein, followed by a buffer exchange to return to native conditions. However, success is not guaranteed, and the activity of the conjugate may be compromised.
Q5: What are the signs of conjugate aggregation, and how can I prevent it?
A5: Signs of aggregation include visible precipitates, a cloudy appearance of the solution, and inconsistent experimental results. To prevent aggregation, it is recommended to:
-
Use a suitable buffer, avoiding pH levels near the isoelectric point (pI) of the conjugate if it is a protein.
-
Work with lower conjugate concentrations when possible.
-
Incorporate anti-aggregation additives like non-ionic surfactants (e.g., Tween-20 at 0.01-0.1%) in your buffers.
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
This section provides a structured approach to resolving common issues with biotin-fluorophore conjugate solubility.
| Problem | Possible Cause | Recommended Solution |
| Conjugate will not dissolve in aqueous buffer (e.g., PBS) | High hydrophobicity of the biotin and/or fluorophore. | Prepare a concentrated stock solution in 100% DMSO or DMF. Add this stock solution dropwise to the aqueous buffer while vortexing. Ensure the final organic solvent concentration is minimal. |
| Precipitate forms after adding the conjugate to the aqueous buffer | The conjugate has exceeded its solubility limit in the final buffer. | Try a lower final concentration of the conjugate. Increase the percentage of organic co-solvent slightly, if permissible for your application. Consider using a buffer with a different pH or ionic strength. |
| The conjugate solution appears cloudy or hazy | Formation of small aggregates. | Briefly sonicate the solution in a water bath. Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. |
| Inconsistent results between experiments | Partial aggregation or precipitation of the conjugate leading to variable active concentrations. | Prepare fresh dilutions from a properly solubilized stock solution for each experiment. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in your buffers. |
| High background in staining applications (e.g., immunofluorescence, flow cytometry) | Non-specific binding of aggregated conjugates. | Centrifuge the working solution of the conjugate before use to remove aggregates.[6] Include blocking steps in your protocol and use wash buffers containing a mild detergent. |
Quantitative Data Summary
| Conjugate | Solvent | Solubility | Notes |
| Fluorescein Biotin | DMSO | ≥ 50 mg/mL (60.17 mM)[2] | Known to have poor solubility in aqueous media.[1] |
| Cy3 Biotin | Water, DMSO, DMF | Water-soluble[1] | Generally more soluble in aqueous buffers than fluorescein-based conjugates. |
| Cy5 Biotin | Water, DMSO, DMF, MeOH | Water-soluble[1] | Often preferred over fluorescein conjugates due to better aqueous solubility.[1] |
| Sulfo-NHS-Biotin | Water/PBS | Soluble | Designed for aqueous reactions, but this is the labeling reagent, not the final conjugate. The final conjugate's solubility will depend on the fluorophore. |
| NHS-Biotin | DMSO, DMF | Soluble | Requires an organic solvent for dissolution before conjugation.[5] |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized Biotin-Fluorophore Conjugate
Objective: To prepare a stock solution of a biotin-fluorophore conjugate for use in aqueous experimental buffers.
Materials:
-
Lyophilized biotin-fluorophore conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Briefly centrifuge the vial of the lyophilized conjugate to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mM).
-
Vortex the vial thoroughly until the conjugate is completely dissolved. The solution should be clear.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
To prepare a working solution, add the stock solution dropwise to your aqueous buffer while gently vortexing. Do not add the aqueous buffer to the stock solution.
-
If any precipitation is observed, try a more dilute working solution or consider the troubleshooting steps outlined above.
Protocol 2: Resolubilization of a Precipitated Biotinylated Protein-Fluorophore Conjugate
Objective: To attempt to recover a precipitated biotinylated protein-fluorophore conjugate. Note: This procedure may lead to some loss of protein activity.
Materials:
-
Precipitated protein conjugate solution
-
8 M Guanidine Hydrochloride (GuHCl) in a suitable buffer (e.g., 20 mM Tris, pH 7.5)
-
Dialysis cassette or desalting column
-
Target buffer (e.g., PBS, pH 7.4)
Procedure:
-
Pellet the precipitated conjugate by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Carefully remove and discard the supernatant.
-
Add a small volume of 8 M GuHCl to the pellet.
-
Gently pipette up and down or vortex to resuspend and dissolve the pellet. The solution should become clear.
-
Once the protein is resolubilized, remove the denaturant by either:
-
Dialysis: Transfer the solution to a dialysis cassette and dialyze against your target buffer at 4°C with several buffer changes over 24-48 hours.
-
Desalting Column: Equilibrate a desalting column with your target buffer and pass the resolubilized protein solution through the column according to the manufacturer's instructions.
-
-
After buffer exchange, determine the protein concentration and assess its functionality in a pilot experiment before use in a critical assay.
Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent labeling reagent. It features a Cy5 dye for far-red fluorescence detection, a biotin molecule for high-affinity binding to streptavidin or avidin, and two polyethylene glycol (PEG) spacers (PEG4 and PEG3).[1][2] These hydrophilic PEG linkers increase the molecule's solubility in aqueous solutions and provide a flexible spacer to minimize steric hindrance, ensuring the biotin and Cy5 moieties are accessible for their respective interactions.[3][4]
Q2: What are the primary applications for this molecule?
A2: This reagent is versatile and used in various biochemical and cellular applications. Common uses include:
-
Fluorescence Imaging: Labeling and visualizing biomolecules in techniques like immunocytochemistry, immunohistochemistry, and flow cytometry. The far-red emission of Cy5 is advantageous due to minimal autofluorescence from biological samples in this spectral region.[5][6]
-
Immunoassays: Acting as a detection reagent in ELISAs and Western blotting.
-
Affinity Binding Assays: Detecting and quantifying biotin-binding sites on proteins like avidin and streptavidin.[4]
-
PROTAC Development: It can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][7]
Q3: How should I store the solid (lyophilized) form of this compound?
A3: Proper storage is critical to maintain the reagent's integrity. The solid form should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation from moisture and light.[4][5][8]
Q4: How do I prepare a stock solution? What solvent should I use?
A4: To prepare a stock solution, it is recommended to use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[9] The hydrophilic PEG spacer enhances the molecule's solubility in aqueous media, but for long-term storage of stock solutions, anhydrous organic solvents are preferred to prevent hydrolysis.[1][9]
Q5: How should I store the stock solution?
A5: If you prepare a stock solution in anhydrous DMSO or DMF, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and protected from light.[9] It is best to use the stock solution as soon as possible after preparation.[9] Avoid preparing and storing stock solutions in aqueous buffers for long periods, as this can lead to degradation.[9]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its components.
| Parameter | Value | Source(s) |
| Excitation Maximum | ~649 nm | [4] |
| Emission Maximum | ~667 nm | [1] |
| Recommended Storage | -20°C (Solid & Stock Solutions) | [4][5] |
| Fluorescence pH Range | Stable from pH 4 to pH 10 | [4][5] |
| Table 1: Spectroscopic and Storage Properties. |
| Solvent | Solubility | Source(s) |
| Water / Aqueous Buffer | Good / Soluble | [5] |
| DMSO | Soluble | [4] |
| DMF | Soluble | [4] |
| Methanol | Soluble | [4] |
| Chloroform | Soluble | |
| Table 2: Solubility Profile. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Stock Solution
This protocol outlines the steps for preparing a stock solution from the lyophilized powder.
-
Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature for approximately 15-20 minutes. This prevents condensation of moisture, which can degrade the compound.
-
Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 1-10 mM). Use a syringe or a pipette with a filter tip to transfer the solvent.
-
Dissolution: Gently vortex or sonicate the vial for a few minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into small, single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment to avoid waste and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light in a freezer box with a desiccant.
Troubleshooting Guide
Issue 1: Low or No Fluorescent Signal
-
Question: My experiment shows a very weak or absent Cy5 signal. What could be the cause?
-
Answer:
-
Degradation of Reagent: The compound may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles). Ensure it is stored at -20°C in a desiccated, dark environment.[5]
-
Photobleaching: Cy5 is photostable, but prolonged exposure to high-intensity light can cause photobleaching.[10] Minimize light exposure during incubation and imaging steps. Consider using an anti-fade mounting medium for microscopy.
-
Incorrect Filter Sets: Confirm that the excitation and emission filters on your instrument are appropriate for Cy5 (Excitation ~649 nm, Emission ~667 nm).[1][4]
-
Low Concentration: The concentration of the labeling reagent or the target molecule may be too low. Optimize the concentrations used in your assay.
-
Issue 2: High Background Signal or Non-Specific Binding
-
Question: I am observing high background fluorescence across my sample. How can I reduce it?
-
Answer:
-
Excess Reagent: You may be using too high a concentration of the Cy5-biotin conjugate. Titrate the reagent to find the optimal concentration that gives a high signal-to-noise ratio.
-
Insufficient Washing: Increase the number and duration of washing steps after the labeling incubation to remove unbound reagent.
-
Blocking: Ensure that you have used an appropriate blocking buffer (e.g., BSA or serum) to block non-specific binding sites on your sample before adding the fluorescent probe.
-
Hydrophobic Interactions: The PEG linkers are designed to reduce non-specific binding, but it can still occur.[11] Consider adding a non-ionic detergent like Tween-20 to your wash buffers to minimize these interactions.
-
Issue 3: Unexpected Results in Biotin-Streptavidin Binding
-
Question: The binding to streptavidin appears weaker than expected. Why might this happen?
-
Answer:
-
Steric Hindrance: Although the PEG spacers are designed to reduce steric hindrance, the conformation of your target molecule could still partially block the biotin moiety.[3] The PEG3 and PEG4 linkers provide flexibility to mitigate this.[3][12]
-
Inactive Streptavidin: Ensure the streptavidin you are using is active and has not been denatured.
-
Competitive Inhibition: Check if your buffers or media contain free biotin, which will compete for binding to streptavidin.
-
Visualizations
Caption: Workflow for proper reconstitution and storage of the reagent.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy5 Biotin | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cy5-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
Technical Support Center: Impact of PEG Linker Length on Assay Performance
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of Polyethylene Glycol (PEG) linker length on assay performance. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of PEG linkers in bioconjugation?
A1: PEG linkers are flexible, hydrophilic spacers that connect biomolecules, drugs, or other functional entities.[1] Their primary functions include:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules, which is crucial for preventing aggregation and improving the stability of formulations.[1][2][3]
-
Enhanced Stability: PEG linkers can shield conjugated molecules from enzymatic degradation and chemical instability.[1][2]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a biomolecule, which reduces recognition by the immune system and the risk of an immune response.[1][2][4]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the bioconjugate, PEGylation can reduce renal clearance, thereby extending its circulation time in the bloodstream.[1][5]
-
Controlled Spacing: The adjustable length of PEG linkers allows for precise spatial control between the conjugated molecules, which can be critical for maintaining biological activity.[1][2]
Q2: How does PEG linker length generally affect the properties of a bioconjugate?
A2: The length of the PEG linker is a critical parameter that can significantly influence the physicochemical and pharmacological properties of a bioconjugate.[1][6]
-
Shorter PEG Linkers (e.g., PEG2-PEG12): These are often used for compact labeling where minimal spacing is required.[1][7]
-
Longer PEG Linkers (e.g., PEG24 and above): These are typically employed to enhance solubility, reduce aggregation, and prolong the in vivo half-life of the bioconjugate.[5][7][8] However, longer linkers may also introduce steric hindrance, potentially impacting the biological activity of the conjugated molecule.[8][9][10]
Q3: What is steric hindrance and how is it affected by PEG linker length?
A3: Steric hindrance is a phenomenon where the size and shape of a molecule, in this case, the PEG chain, obstructs a chemical reaction or molecular interaction.[8][9][10]
-
Too short: A short linker may not provide enough separation between the conjugated molecules, leading to steric clash and potentially reduced biological activity.[11]
-
Too long: A very long PEG chain can sometimes wrap around the biomolecule, creating its own steric hindrance.[11] It can also negatively impact biological activity by masking the active site of a protein or antibody.[8] Finding the optimal length often requires empirical testing.[11]
Troubleshooting Guides
Issue 1: Low or No Signal in ELISA
Symptoms:
-
Lower than expected absorbance values.
-
Poor sensitivity in detecting the target analyte.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: The PEG linker may be too long, blocking the antibody's binding site.[9] | 1. Test Shorter PEG Linkers: Synthesize conjugates with a range of shorter PEG linkers to find the optimal length that minimizes steric hindrance while maintaining solubility.[9] 2. Change Conjugation Site: If possible, move the conjugation site away from the active or binding region of the biomolecule.[1] |
| Epitope Masking: The PEG chain may be masking the epitope recognized by the detection antibody.[12] | 1. Use an Anti-PEG Antibody: Consider using an anti-PEG antibody for detection, as this can be insensitive to epitope masking and sensitivity may increase with PEG length.[12] 2. Optimize Linker Length: Systematically screen different PEG lengths to find a balance between the benefits of PEGylation and maintaining epitope accessibility. |
| Reduced Binding Affinity: The PEG linker, regardless of length, may have altered the conformation of the biomolecule, reducing its binding affinity. | 1. Evaluate Different Linker Chemistries: The method of PEG attachment can influence the conformational stability of the protein. Experiment with different reactive groups.[1] 2. Biophysical Characterization: Use techniques like Surface Plasmon Resonance (SPR) to measure the binding kinetics of conjugates with different PEG linker lengths. |
Diagram: Troubleshooting Low ELISA Signal
Caption: Troubleshooting workflow for low signal in ELISA assays.
Issue 2: High Non-Specific Binding in Assays
Symptoms:
-
High background signal in negative controls.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient PEG Density: A low grafting density of PEG chains may not effectively shield against non-specific interactions.[13] | 1. Increase PEGylation Density: Optimize the conjugation reaction to achieve a higher density of PEG chains on the surface.[13] |
| Hydrophobic Interactions: Exposed hydrophobic regions on the conjugate can interact with hydrophobic surfaces.[13] | 1. Use Longer PEG Linkers: Longer PEG chains increase hydrophilicity and can better mask hydrophobic regions.[4][8] 2. Buffer Optimization: Include additives like surfactants (e.g., Tween-20) or increase the ionic strength of the buffer to disrupt non-specific hydrophobic interactions.[13] |
| Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces.[13] | 1. Adjust Buffer pH: Modify the pH of the assay buffer to be further from the isoelectric point (pI) of the conjugate to reduce electrostatic interactions.[14] 2. Increase Salt Concentration: Higher ionic strength buffers can help to mask electrostatic charges. |
Diagram: Mitigating Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
Issue 3: Reduced Potency in Cell-Based Assays
Symptoms:
-
Higher than expected IC50 values in cytotoxicity assays.
-
Reduced cellular uptake of the bioconjugate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance at the Target Receptor: A long PEG linker may physically block the interaction of the targeting moiety with its cell surface receptor.[15][16] | 1. Screen Shorter PEG Linkers: Shorter PEG constructs can lead to stronger interactions with cells.[15] Evaluate a range of shorter linkers to find the optimal length for receptor binding. |
| Impaired Cellular Internalization: The PEG linker length may not be optimal for efficient endocytosis. | 1. Optimize Linker Length for Uptake: The optimal PEG linker length for cellular uptake can be cell-type dependent.[15][16] Systematically test different linker lengths in cellular uptake assays.[17] |
| Premature Linker Cleavage: If a cleavable linker is used, it might be unstable in the cell culture medium, leading to an inaccurate assessment of activity.[18] | 1. Assess Linker Stability: Test the stability of the conjugate in the assay medium over the time course of the experiment.[18] 2. Use a More Stable Linker: If linker instability is confirmed, consider using a more stable linkage chemistry or a non-cleavable linker.[18][19] |
Diagram: Optimizing Cell-Based Assay Performance
Caption: Workflow for optimizing PEG linker length for cell-based assays.
Data Presentation
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Relative IC50 (vs. No PEG) | Key Observation | Reference |
| No PEG | 1x | Baseline cytotoxicity | [20] |
| PEG4 | ~4.5x higher | Reduced cytotoxicity compared to no PEG | [20] |
| PEG8 | Variable | Potency can be highly dependent on the specific ADC and target | [21] |
| PEG10 | ~22x higher | Significantly reduced cytotoxicity compared to no PEG | [20] |
| PEG12 | Variable | Often a trade-off between in vitro potency and in vivo efficacy | [21] |
| PEG24 | Variable | Generally lower in vitro potency but can have improved pharmacokinetics | [5][21] |
| Data is synthesized from multiple sources and the exact impact will vary depending on the specific antibody, payload, and cell line. |
Table 2: Influence of PEG Linker Length on Pharmacokinetics
| PEG Linker Length | Effect on Half-Life | Key Finding | Reference |
| No PEG | Baseline | Rapid clearance | [1][20] |
| PEG4 | Moderate Increase | Improved clearance compared to no PEG | [1] |
| 4 kDa | 2.5-fold increase | Significant extension of half-life | [20] |
| PEG8 | Significant Increase | Slower clearance, approaching a plateau effect | [1][6] |
| 10 kDa | 11.2-fold increase | Dramatic extension of half-life | [20] |
| PEG12 / PEG24 | Significant Increase | Slower clearance, but may not offer significant advantages over PEG8 in some cases | [5][6] |
| This table provides a general trend. The specific impact on pharmacokinetics is dependent on the entire bioconjugate structure and the biological system. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of bioconjugates with different PEG linker lengths.[17]
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
Bioconjugates with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the bioconjugates. Remove the old medium from the cells and add the diluted compounds. Incubate for a specified period (e.g., 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the bioconjugate concentration and calculate the IC50 values.[6]
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PEGylated bioconjugate in plasma and determine the rate of linker cleavage or degradation.[18]
Materials:
-
PEGylated bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Analytical instrumentation (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Incubate the PEGylated bioconjugate in plasma at 37°C.[18]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution to precipitate the plasma proteins.[19]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.[19]
-
Analysis: Analyze the samples using a validated method like LC-MS to quantify the amount of intact conjugate remaining or using an ELISA to measure the concentration of the bioconjugate.[5]
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To determine the extent of target protein degradation induced by PROTACs with different PEG linker lengths.
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Treat the cells with varying concentrations of PROTACs with different PEG linker lengths for a specified duration (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Immunofluorescence with Biotin-Cy5
This guide provides researchers with comprehensive troubleshooting advice and frequently asked questions to optimize washing steps and overall protocol performance for immunofluorescence (IF) assays utilizing a biotinylated secondary antibody and a Streptavidin-Cy5 conjugate.
Troubleshooting Guide
This section addresses common issues encountered during biotin-Cy5 immunofluorescence experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing high background in my biotin-Cy5 immunofluorescence experiment?
High background fluorescence can obscure specific signals and complicate data interpretation.[1] The primary causes are often related to antibody concentrations, insufficient blocking, or inadequate washing.[2][3][4]
Potential Causes & Solutions:
-
Insufficient Washing: Unbound or loosely-bound antibodies may not be fully removed. Ensure you are washing the sample adequately after antibody and streptavidin incubations.[3][5] A common recommendation is to wash three times for five minutes each in a buffer like PBS.[2][6][7]
-
Antibody or Streptavidin Concentration Too High: Excessively high concentrations of the primary antibody, biotinylated secondary antibody, or Streptavidin-Cy5 can lead to non-specific binding.[3][5] It is crucial to titrate each component to find the optimal dilution that provides the best signal-to-noise ratio.[5]
-
Inadequate Blocking: Non-specific protein binding sites on the sample must be saturated. Increase the blocking incubation period or consider changing the blocking agent (e.g., from BSA to normal serum from the species the secondary antibody was raised in).[5][8]
-
Endogenous Biotin: Many tissues, particularly the liver and kidney, contain endogenous biotin which will be bound by the Streptavidin-Cy5, causing significant non-specific signal.[9] This can be mitigated by performing an avidin/biotin blocking step before primary antibody incubation.[5]
-
Sample Autofluorescence: Tissues can have natural fluorescence, especially when using aldehyde-based fixatives.[10] Using a far-red fluorophore like Cy5 (emission ~670 nm) helps to avoid the common green-spectrum autofluorescence.[11][12] Consider using an unstained sample as a control to assess autofluorescence levels.[8]
-
Samples Drying Out: Allowing the sample to dry at any point during the staining procedure can cause artifacts and high background.[5]
Q2: My specific signal is very weak or completely absent. What could be the cause?
A lack of signal can be frustrating. The issue can range from reagent problems to protocol steps that damage the target antigen.
Potential Causes & Solutions:
-
Suboptimal Antibody/Streptavidin Dilution: The concentration of the primary antibody, secondary antibody, or Streptavidin-Cy5 may be too low. Perform a titration to determine the optimal concentration for each.[5][13]
-
Photobleaching: Cy5, like all fluorophores, is sensitive to light. All incubation steps following the introduction of Streptavidin-Cy5 should be performed in the dark, and samples should be protected from light during storage.[4][8][14]
-
Antigen Masking or Damage: The fixation process, particularly with aldehydes like formaldehyde, can chemically modify proteins and mask the epitope your primary antibody is supposed to recognize.[15][16] An antigen retrieval step may be necessary for formalin-fixed paraffin-embedded tissues.[7]
-
Improper Storage of Reagents: Ensure all antibodies and the Streptavidin-Cy5 conjugate are stored according to the manufacturer's instructions to maintain their activity.[5]
-
Incorrect Filter Sets: Verify that the microscope's excitation and emission filters are appropriate for Cy5 (Excitation/Emission maxima are ~650/670 nm).[8][11]
Q3: I'm observing staining in unexpected locations (non-specific staining). How can I resolve this?
Non-specific staining differs from general high background in that it appears as a distinct but incorrect pattern.
Potential Causes & Solutions:
-
Secondary Antibody Cross-Reactivity: The biotinylated secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample tissue, especially when using a mouse primary antibody on mouse tissue.[5][13] Use a secondary antibody that has been pre-adsorbed against the species of your sample.
-
Non-Specific Binding of Primary Antibody: The primary antibody itself may be binding to off-target proteins. This can often be resolved by increasing the dilution of the primary antibody.[5]
-
Insufficient Washing Stringency: If standard PBS or TBS washes are insufficient, consider adding a non-ionic detergent like Tween-20 to the wash buffer (e.g., 0.05% in PBS) to disrupt weaker, non-specific interactions.[4][17] However, be aware that this could also potentially reduce the specific signal.[18]
Frequently Asked Questions (FAQs)
Q1: What is a standard washing protocol for immunofluorescence?
A widely used and effective washing protocol is to perform three separate washes, each for 5 minutes, with a suitable buffer such as PBS or TBS.[2][6] These washes should be performed after incubating with the primary antibody, the biotinylated secondary antibody, and the Streptavidin-Cy5 conjugate.[16] For cells or thin tissue sections, three quick rinses may also be sufficient.[18]
Q2: Should I add a detergent like Tween-20 to my wash buffer?
The addition of a detergent increases the stringency of the wash and can be effective at reducing non-specific binding and background.[4][19] However, there is a risk that a high-stringency wash could also strip away specifically bound antibodies, leading to a weaker signal.[18] It is often recommended to start with a buffer without detergent (e.g., PBS) and only add it if background issues persist.
Q3: How do I block for endogenous biotin in my samples?
To block endogenous biotin, you can use a sequential avidin/biotin blocking kit. The general procedure is as follows:
-
Incubate the sample with an avidin solution for 15-20 minutes to saturate the endogenous biotin.[6]
-
Rinse thoroughly with wash buffer.[6]
-
Incubate the sample with a biotin solution for 15-20 minutes to block any remaining biotin-binding sites on the avidin molecule.[6]
-
Rinse thoroughly before proceeding with the primary antibody incubation.[6]
Q4: What is the optimal concentration for my Streptavidin-Cy5 conjugate?
The optimal concentration can vary between manufacturers and experiments. A typical starting range is between 1-10 µg/mL.[14] It is always best practice to perform a titration experiment to determine the ideal concentration that yields the highest signal-to-noise ratio for your specific application.
Data Presentation
Table 1: Recommended Incubation Times and Concentrations
| Step | Reagent | Typical Concentration Range | Typical Incubation Time | Temperature |
| Endogenous Biotin Block | Avidin/Biotin Blocking Kit | Per manufacturer | 15-20 min per step | Room Temp |
| Blocking | 1-5% BSA or 10% Normal Serum | N/A | 30-60 minutes | Room Temp |
| Primary Antibody | (Antigen-specific) | 1:100 - 1:1000 (Titrate) | 1-2 hours or Overnight | Room Temp or 4°C |
| Secondary Antibody | Biotinylated Antibody | 1:200 - 1:2000 (Titrate) | 30-60 minutes | Room Temp |
| Signal Amplification | Streptavidin-Cy5 | 1-10 µg/mL (Titrate) | 30-60 minutes | Room Temp |
| Washes | PBS or TBS (+/- 0.05% Tween-20) | N/A | 3 x 5 minutes | Room Temp |
Note: These are general recommendations. Always consult the manufacturer's datasheet for specific guidance and optimize for your experimental system.
Experimental Protocols
Protocol 1: Standard Immunofluorescence with Biotin-Cy5 Amplification
This protocol assumes cells are cultured on coverslips and fixed.
-
Fixation & Permeabilization: Fix cells (e.g., with 4% paraformaldehyde for 15 min) and permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS for 10 min), depending on the target antigen's location.
-
Washing: Wash cells three times for 5 minutes each with PBS.[2]
-
Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times for 5 minutes each with PBS.[6]
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature.
-
Washing: Wash three times for 5 minutes each with PBS.[6]
-
Streptavidin-Cy5 Incubation: Incubate with Streptavidin-Cy5, diluted in antibody dilution buffer, for 30-60 minutes at room temperature. From this step onward, protect the sample from light. [6][16]
-
Final Washes: Wash three times for 5 minutes each with PBS.[6]
-
Counterstaining & Mounting: If desired, counterstain nuclei with a reagent like DAPI. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[2]
-
Imaging: Image the sample immediately using a fluorescence microscope equipped with the appropriate filters for Cy5.[8]
Visualizations
Caption: General workflow for indirect immunofluorescence using biotin-streptavidin signal amplification.
Caption: Troubleshooting flowchart for diagnosing and resolving high background issues.
Caption: Principle of signal amplification using a biotinylated secondary antibody and Streptavidin-Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. cellsignal.com [cellsignal.com]
- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biotin-11-ctp.com [biotin-11-ctp.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. biotin-11-ctp.com [biotin-11-ctp.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 16. ibidi.com [ibidi.com]
- 17. Biotinylated Antibodies [bdbiosciences.com]
- 18. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 19. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Autofluorescence in the Cy5 Channel
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in the Cy5 channel during your fluorescence microscopy experiments.
Troubleshooting Guide
Autofluorescence can be a significant hurdle in fluorescence imaging, potentially masking your specific signal and leading to incorrect data interpretation.[1] This guide provides a systematic approach to identifying and mitigating autofluorescence in the Cy5 channel.
Problem: High background fluorescence is observed in the Cy5 channel of my unstained control sample.
This indicates the presence of endogenous autofluorescence or process-induced autofluorescence. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Source of Autofluorescence
First, it's crucial to determine the origin of the unwanted signal. Autofluorescence can stem from various sources within your sample and experimental workflow.[2][3]
-
Endogenous Fluorophores: Biological materials contain molecules that naturally fluoresce, such as collagen, elastin, NADH, and lipofuscin.[1][2][4] Lipofuscin, in particular, is a granular pigment that accumulates with age in various tissues and fluoresces strongly across a broad spectrum, including the red and far-red regions.[1] Red blood cells also exhibit broad autofluorescence due to the heme group.[1][2]
-
Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde are known to induce autofluorescence by reacting with amines to form fluorescent Schiff bases.[1][5] The effect is more pronounced with longer fixation times and can be exacerbated by heat and dehydration.[1]
-
Culture Media and Reagents: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[2][3]
Step 2: Implement Pre-Imaging Mitigation Strategies
Before you even acquire your images, you can take several steps to minimize autofluorescence.
-
Optimize Fixation: If possible, switch to a non-aldehyde-based fixative like ice-cold methanol or ethanol.[2][3] If you must use an aldehyde fixative, use the lowest effective concentration and the shortest possible fixation time.[1]
-
Tissue Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a common source of autofluorescence.[1][2]
-
Select Appropriate Fluorophores: While Cy5 is in the far-red spectrum, which generally has lower autofluorescence than the blue and green channels, some endogenous molecules can still interfere.[5][6] Consider using fluorophores with even longer emission wavelengths if autofluorescence is a persistent issue.[5]
-
Use Quenching Agents: Several chemical agents can be used to quench autofluorescence. The choice of agent depends on the source of the autofluorescence and the sample type.[5]
Step 3: Post-Staining and Imaging Solutions
If autofluorescence persists after pre-imaging optimizations, you can employ the following techniques during or after your staining protocol.
-
Spectral Unmixing: This powerful technique uses the unique spectral signature of autofluorescence to computationally separate it from your specific fluorescent signal.[7][8][9][10] This requires a spectral confocal microscope and appropriate software.
-
Photobleaching: Intentionally exposing the sample to high-intensity light before imaging your target can selectively destroy the autofluorescent molecules. However, care must be taken not to photobleach your specific Cy5 signal.
-
Background Subtraction: In image analysis software, you can subtract the background fluorescence measured from an unstained control sample.[11]
Experimental Protocols
Here are detailed methodologies for some of the key experiments and techniques mentioned in the troubleshooting guide.
Protocol 1: Sudan Black B Treatment to Reduce Lipofuscin Autofluorescence
Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[1][12]
Materials:
-
0.3% (w/v) Sudan Black B in 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Stained slides
Procedure:
-
After your final secondary antibody wash, incubate the slides in the 0.3% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Quickly rinse the slides with PBS 5-8 times to remove excess Sudan Black B.
-
Mount the coverslips with an appropriate mounting medium.
Caution: Sudan Black B can have some fluorescence in the far-red channel, so it's essential to test its compatibility with your specific Cy5 filter set.[1]
Protocol 2: Pre-screening for Tissue Autofluorescence
It is highly recommended to check for autofluorescence in your tissue samples before proceeding with your full staining protocol.[6]
Materials:
-
Unstained tissue sections on slides (representative of your experimental samples)
-
DAPI nuclear stain (optional, for focusing)
-
Mounting medium
-
Fluorescence microscope with filters for DAPI, FITC, TRITC, and Cy5
Procedure:
-
Prepare unstained tissue sections using the same fixation and processing methods as your experimental samples.[6]
-
(Optional) Briefly stain with DAPI to aid in focusing on the tissue plane.
-
Mount the coverslips.
-
Image the unstained sections using the filter sets for all the fluorophores you plan to use in your experiment, including the Cy5 channel. Use the same exposure times you would typically use for your stained samples.[6]
-
Evaluate the level of background fluorescence in each channel to identify which channels may be problematic.[6]
Data Presentation
Table 1: Common Sources of Autofluorescence and Their Spectral Properties
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Collagen | 300 - 450 | 300 - 450 | Primarily affects blue channels.[1] |
| Elastin | 355 - 488 | 350 - 550 | Affects blue and green channels. |
| NADH | ~340 | ~450 | Found in metabolically active cells; affects blue/green channels.[1] |
| Lipofuscin | Broad (UV to Red) | 500 - 695 | A major issue across multiple channels, including red and far-red.[1] |
| Red Blood Cells (Heme) | Broad | Broad | Can be a significant problem if not removed by perfusion.[1][2] |
| Aldehyde Fixatives | Broad | Broad (Blue, Green, Red) | The intensity of induced autofluorescence is generally glutaraldehyde > paraformaldehyde > formaldehyde.[1] |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chemical Quenching (e.g., Sudan Black B, Trypan Blue) | A chemical agent absorbs the autofluorescent light or quenches the excited state.[5] | Easy to implement. | Can sometimes quench the specific signal; may have its own fluorescence.[1] |
| Photobleaching | High-intensity light is used to destroy autofluorescent molecules. | Can be targeted to specific regions. | Risk of photobleaching the target fluorophore; can generate reactive oxygen species.[13] |
| Spectral Unmixing | The unique emission spectrum of autofluorescence is used to computationally remove it from the image.[7][8][9] | Highly specific and quantitative. | Requires specialized equipment (spectral confocal microscope) and software. |
| Use of Far-Red Fluorophores | Shifting to longer wavelengths where endogenous autofluorescence is typically lower.[3][5] | Simple and effective for many sample types. | Some autofluorescence, particularly from lipofuscin, can still be present in the far-red.[1] |
| Optimized Fixation | Using non-aldehyde fixatives or minimizing aldehyde exposure.[3][5] | Reduces a major source of induced autofluorescence. | May not be compatible with all antibodies or sample types. |
Mandatory Visualizations
Caption: A workflow for troubleshooting autofluorescence in the Cy5 channel.
Caption: The principle of spectral unmixing for autofluorescence removal.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing autofluorescence in the Cy5 channel? I thought this was less of a problem in the far-red spectrum.
While it's true that endogenous autofluorescence is generally lower in the red and far-red regions of the spectrum compared to the blue and green, it is not completely absent.[5] Certain endogenous molecules, most notably lipofuscin, have broad emission spectra that can extend into the Cy5 detection range.[1] Additionally, some fixation methods can induce autofluorescence across the entire visible spectrum.[1]
Q2: Can I use DAPI to stain my nuclei if I am having trouble with autofluorescence?
Yes, DAPI itself is unlikely to contribute to autofluorescence in the Cy5 channel due to its distinct spectral properties (excitation in the UV, emission in the blue). In fact, using a nuclear stain like DAPI can be helpful for focusing on your sample, especially when evaluating autofluorescence in unstained controls.[6]
Q3: What are some alternatives to Cy5 if autofluorescence is unavoidable?
If you continue to struggle with autofluorescence in the Cy5 channel, you could consider alternative fluorophores. There are dyes with similar spectral properties to Cy5, such as iFluor 647, which may offer stronger fluorescence and higher photostability, potentially improving your signal-to-noise ratio.[14] Other alternatives include DyLight 647 and Allophycocyanin (APC), though APC is more commonly used in flow cytometry.[14][15]
Q4: How do I prepare a "no dye" control to assess autofluorescence?
A "no dye" or unstained control is essential for evaluating the baseline autofluorescence of your samples.[3] To prepare this control, you should follow your entire experimental protocol, including fixation, permeabilization, and blocking steps, but omit the primary and secondary antibodies.[6] Then, image this control sample using the same settings (e.g., laser power, exposure time) that you would use for your fully stained samples.[6]
Q5: Will photobleaching to reduce autofluorescence also destroy my Cy5 signal?
There is a risk that photobleaching will also affect your Cy5 signal.[13] The success of this technique depends on the differential photostability of the autofluorescent species and your fluorophore. Autofluorescent molecules may photobleach more quickly than a stable fluorophore like Cy5. It is crucial to perform pilot experiments to determine the optimal bleaching time that reduces autofluorescence without significantly compromising your specific signal. You can also use filtered photobleaching, which uses specific wavelengths of light to inactivate fluorophores while protecting the tissue from damaging UV and IR wavelengths.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. bosterbio.com [bosterbio.com]
- 5. oraclebio.com [oraclebio.com]
- 6. akoyabio.com [akoyabio.com]
- 7. Unlocking autofluorescence in the era of full spectrum analysis: Implications for immunophenotype discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. rupress.org [rupress.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 vs. biotin-Alexa Fluor 647 for High-Performance Bio-Assays
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for sensitive and robust bio-assays, the choice between N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and biotin-Alexa Fluor 647 is a critical decision. This guide provides an objective, data-driven comparison of these two widely used biotinylated fluorophores to inform experimental design and reagent selection.
At their core, both molecules offer the same fundamental utility: a biotin moiety for highly specific targeting via streptavidin-biotin interactions, and a far-red fluorescent dye for detection. The primary distinction lies in the fluorophore—Cy5 versus Alexa Fluor 647—and the proprietary polyethylene glycol (PEG) linkers that enhance solubility and reduce non-specific binding. While both are staples in techniques like flow cytometry, immunofluorescence, and various streptavidin-based assays, their performance characteristics, particularly in terms of brightness and photostability, can significantly impact experimental outcomes.
Chemical and Spectroscopic Properties: A Tale of Two Dyes
This compound incorporates the well-established cyanine dye, Cy5. Biotin-Alexa Fluor 647, on the other hand, utilizes the Alexa Fluor 647 dye. Spectrally, both dyes are very similar, with excitation and emission maxima in the far-red region of the spectrum, making them ideal for minimizing autofluorescence from biological samples.[1][2]
The inclusion of PEG linkers in both molecules serves to increase their hydrophilicity, which can improve their solubility in aqueous buffers and reduce aggregation.[3][4]
Performance Metrics: Brightness and Photostability
The most significant differences between these two fluorescent probes emerge in their performance, largely attributable to the properties of the fluorophores themselves. Experimental data consistently demonstrates that Alexa Fluor 647 exhibits superior brightness and photostability compared to Cy5.[5][6][7]
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Cy5 and Alexa Fluor 647 have similar high molar extinction coefficients, Alexa Fluor 647 typically has a higher quantum yield.[8] More importantly, Alexa Fluor 647 is less susceptible to self-quenching when conjugated to proteins, even at high degrees of labeling (DOL).[5][9] This means that as more fluorophore molecules are attached to a target, the Alexa Fluor 647 conjugate will show a more proportional increase in brightness, whereas the fluorescence of Cy5 conjugates can plateau or even decrease at higher DOLs.[5][9]
Photostability: In experiments involving prolonged or intense light exposure, such as in fluorescence microscopy, photostability is paramount. Studies have shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[5][6][7] Under continuous illumination, Alexa Fluor 647 retains a higher percentage of its initial fluorescence compared to Cy5.[5]
| Property | This compound (based on Cy5) | biotin-Alexa Fluor 647 (based on Alexa Fluor 647) | Reference |
| Excitation Maximum | ~649 nm | ~650 nm | [2][8] |
| Emission Maximum | ~670 nm | ~665 nm | [2][8] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~250,000 | ~239,000 | [8] |
| Quantum Yield | ~0.20 | ~0.33 | [8] |
| Photostability | Less stable | More stable | [5][6][7] |
| Brightness of Conjugates | Prone to quenching at high DOLs | Brighter, less quenching at high DOLs | [5][9] |
Visualizing the Workflow: A Typical Streptavidin-Biotin Assay
The following diagram illustrates a common experimental workflow where these biotinylated fluorescent probes are utilized. A biotinylated primary antibody is used to label a target antigen on a cell. Subsequently, a streptavidin conjugate of either this compound or biotin-Alexa Fluor 647 is added, which binds to the biotin on the primary antibody for fluorescent detection.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Biotin/Alexa Fluor 647 FluoroFinder [app.fluorofinder.com]
- 3. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 4. Alexa fluor 647 PEG Biotin [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Advantages of Cy5 over other cyanine dyes
In the landscape of fluorescent labeling, cyanine dyes, and particularly Cy5, have become indispensable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Cy5's performance against other commonly used cyanine dyes and alternative fluorophores, supported by experimental data and detailed methodologies.
Core Advantages of Cy5
Cyanine 5 (Cy5) is a synthetic fluorescent dye that emits in the far-red region of the spectrum, typically with an excitation maximum around 650 nm and an emission maximum around 670 nm.[1] This characteristic provides a key advantage in biological imaging: minimal autofluorescence from cells and tissues in this spectral range, leading to an excellent signal-to-noise ratio.[1] Cy5 is renowned for its high molar extinction coefficient, signifying efficient light absorption, and a good quantum yield, resulting in bright fluorescent signals.[2] Its versatility allows for its use in a wide array of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies.[3][4][5]
Performance Comparison: Cy5 vs. Other Dyes
The selection of a fluorescent dye is critical for experimental success and depends on factors such as brightness, photostability, and the specific application. Here, we compare Cy5 to its counterparts.
Comparison with Other Cyanine Dyes: Cy3 and Cy7
Cy3 and Cy7 are structurally related to Cy5 but possess different polymethine chain lengths, which dictates their distinct spectral properties.[6] Cy3 fluoresces in the green-yellow region, making it a popular partner for Cy5 in two-color microarray analysis.[6] However, Cy5 is known to be more susceptible to photobleaching and environmental degradation, particularly from ozone, compared to Cy3.[5] Cy7, on the other hand, emits in the near-infrared (NIR) spectrum, offering deeper tissue penetration and even lower autofluorescence, making it superior for in vivo imaging.[3] While Cy5 is a workhorse for many in vitro applications, Cy7's properties are advantageous for live animal studies.[3]
Comparison with Alexa Fluor 647 and DyLight 650
Alexa Fluor 647 and DyLight 650 are major competitors to Cy5, often marketed as having superior performance.
-
Brightness and Photostability: Alexa Fluor 647 is generally brighter and significantly more photostable than Cy5.[7][8][9] Studies have shown that under continuous illumination, Alexa Fluor 647 retains a higher percentage of its initial fluorescence compared to Cy5.[7] Similarly, DyLight dyes are marketed as having superior brightness and photostability.[10] DyLight 650 is reported to be brighter than both Cy5 and Alexa Fluor 647 conjugates and typically produces less background signal.[11]
-
Conjugation and Quenching: A notable drawback of Cy5 is its tendency to exhibit a decrease in fluorescence upon conjugation to proteins, particularly at high degrees of labeling, due to dye aggregation.[5][9] Alexa Fluor 647 shows significantly less of this self-quenching, resulting in brighter protein conjugates.[9][12]
Quantitative Data Summary
The following tables summarize the key photophysical properties of Cy5 and its alternatives.
Table 1: Photophysical Properties of Cyanine Dyes
| Property | Cy3 | Cy5 | Cy7 |
| Excitation Maximum (λex) | ~550 nm | ~649-651 nm[3] | ~750-770 nm[3] |
| Emission Maximum (λem) | ~570 nm | ~667-670 nm[3] | ~775-800 nm[3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹[3] | Not readily available |
| Quantum Yield (Φ) | ~0.15 | ~0.27[3] | Not readily available |
| Spectral Range | Green-Yellow | Far-Red[3] | Near-Infrared (NIR)[3] |
Table 2: Comparison of Cy5 with Alexa Fluor 647 and DyLight 650
| Property | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (λex) | ~649 nm[7] | ~650 nm[7] | ~652 nm |
| Emission Maximum (λem) | ~670 nm[7] | ~665 nm[7] | ~672 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[7] | ~240,000 cm⁻¹M⁻¹[7] | ~250,000 cm⁻¹M⁻¹[10] |
| Quantum Yield (Φ) | ~0.27[3] | Higher than Cy5[13] | Generally higher than Cy5[10] |
| Photostability | Moderate | High[7][8] | High[10] |
Experimental Protocols
To ensure objective and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To determine the molar extinction coefficient (ε) of a cyanine dye.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).
-
Spectrophotometer Measurement: Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Beer-Lambert Law: Plot absorbance versus concentration. The molar extinction coefficient is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[14]
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ) of a sample dye relative to a standard of known quantum yield.
Methodology:
-
Select a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the test dye.
-
Prepare Solutions: Prepare a series of dilutions for both the test dye and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 to avoid inner filter effects.[15]
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a fluorometer.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the test sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Grad is the gradient of the plot, and η is the refractive index of the solvent.[15]
Protocol 3: Photostability (Photobleaching) Assay
Objective: To compare the photostability of different fluorescent dyes.
Methodology:
-
Sample Preparation: Prepare samples of the dyes to be tested at the same concentration and in the same buffer or mounting medium.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser).
-
Image Acquisition: Acquire an initial image (t=0) of the fluorescent sample.
-
Continuous Illumination: Continuously illuminate a defined region of interest (ROI) with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular time intervals during the illumination period.
-
Data Analysis: Measure the mean fluorescence intensity of the ROI in each image. Normalize the intensity at each time point to the initial intensity and plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye.[10]
Visualizations
Caption: Jablonski diagram illustrating the electronic transitions that lead to fluorescence.
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Caption: A simplified decision guide for selecting a far-red fluorescent dye.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omichem.com [omichem.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. leinco.com [leinco.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. studycorgi.com [studycorgi.com]
- 15. chem.uci.edu [chem.uci.edu]
Validating the Specificity of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in Biochemical Assays: A Comparative Guide
In the realm of targeted biological research and drug development, the specificity of molecular probes is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a biotinylated cyanine dye, against common alternatives. The focus is on validating its specificity in assays, primarily through the robust biotin-streptavidin interaction. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes available data on its components and standard biochemical methods to provide a framework for its application and validation.
This compound is a versatile tool, featuring a Cy5 fluorophore for detection, a biotin moiety for high-affinity binding to streptavidin, and dual polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance.[1][2][3] Its primary application lies in assays where streptavidin-coated surfaces or streptavidin-conjugated reporters are used to capture and detect biotinylated targets.
Comparative Analysis of Biotinylated Probes
The selection of a fluorescent probe for a biotin-streptavidin based assay depends on the specific experimental design, including the nature of the target molecule and the desired signal amplification strategy. Below is a comparison of this compound with a directly conjugated streptavidin-fluorophore and another biotinylated probe with a different linker length.
| Feature | Product A: this compound | Product B: Streptavidin-Cy5 Conjugate | Product C: Biotin-PEG12-Cy5 |
| Binding Target | Streptavidin or Avidin | Biotinylated molecules | Streptavidin or Avidin |
| Detection Strategy | Indirect detection of a biotinylated target via a streptavidin bridge, or direct detection of streptavidin. | Direct detection of a biotinylated target. | Indirect detection of a biotinylated target via a streptavidin bridge, or direct detection of streptavidin. |
| Signal Amplification | Potential for signal amplification if multiple biotinylated probes bind to the target, which is then detected by streptavidin-HRP or similar. Can also be used in a 1:1 binding scenario. | Limited to the number of fluorophores per streptavidin molecule. However, streptavidin has four biotin-binding sites, allowing for binding to multiple biotinylated targets.[4] | Similar to Product A. |
| Steric Hindrance | The PEG3 and PEG4 linkers are designed to minimize steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.[1] | The large size of the streptavidin protein (~53 kDa) may cause steric hindrance, depending on the target molecule and the location of the biotin tag. | The longer PEG12 linker provides greater separation between the biotin and the Cy5 dye, which can further reduce steric hindrance in some applications. |
| Assay Flexibility | High. Can be used in a variety of assay formats, including competitive binding assays to quantify biotin or biotinylated molecules.[5][6] | Moderate. Primarily used for the direct detection of biotinylated targets. | High. Similar to Product A, with potentially improved performance in systems where steric hindrance is a major concern. |
| Photophysical Properties | Inherits the properties of Cy5: Excitation max ~649 nm, Emission max ~667 nm. Good photostability and pH insensitivity in the 4-10 range.[7][8][9] | Inherits the properties of Cy5. | Inherits the properties of Cy5. |
| Potential for Non-specific Binding | Low. The high specificity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) minimizes off-target binding.[10] | Streptavidin has a near-neutral isoelectric point, which reduces non-specific binding compared to avidin.[11] | Low, for the same reasons as Product A. |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a competitive binding assay is a gold-standard method. This assay confirms that the fluorescent signal is a direct result of the specific biotin-streptavidin interaction.
Protocol 1: Competitive Binding Assay for this compound
Objective: To demonstrate that the binding of this compound to streptavidin is specific and can be competed off by free biotin.
Materials:
-
This compound
-
Streptavidin-coated microplate
-
Free d-Biotin
-
Phosphate-buffered saline (PBS) with 0.1% Tween 20 (PBST)
-
Plate reader capable of measuring fluorescence at Ex/Em ~649/667 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and then dilute to a working concentration (e.g., 100 nM) in PBST.
-
Prepare a serial dilution of free d-Biotin in PBST, ranging from high concentration (e.g., 1 mM) to low concentration (e.g., 1 nM), including a no-biotin control.
-
-
Assay Procedure:
-
Wash the streptavidin-coated microplate wells three times with PBST.
-
To each well, add 50 µL of the serially diluted free d-Biotin solutions.
-
Add 50 µL of the 100 nM this compound solution to each well.
-
Incubate the plate for 1 hour at room temperature with gentle shaking, protected from light.
-
Wash the wells five times with PBST to remove unbound probe and competitor.
-
Add 100 µL of PBST to each well.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for Cy5.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the free biotin concentration. A specific interaction will be demonstrated by a dose-dependent decrease in fluorescence with increasing concentrations of free biotin.
-
Protocol 2: Direct Binding Assay with Streptavidin-Cy5 Conjugate
Objective: To detect a biotinylated target protein immobilized on a surface.
Materials:
-
Biotinylated target protein (e.g., biotinylated antibody)
-
Non-biotinylated control protein (e.g., the same antibody without biotinylation)
-
Streptavidin-Cy5 conjugate
-
High-binding microplate
-
PBST
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Plate reader
Procedure:
-
Immobilization of Target:
-
Coat the wells of a high-binding microplate with the biotinylated target protein and the non-biotinylated control protein (e.g., at 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with PBST.
-
Block the remaining protein-binding sites by incubating with 200 µL of blocking buffer for 2 hours at room temperature.
-
-
Binding of Streptavidin-Cy5:
-
Wash the wells three times with PBST.
-
Dilute the Streptavidin-Cy5 conjugate in blocking buffer to a working concentration (e.g., 1 µg/mL).
-
Add 100 µL of the diluted Streptavidin-Cy5 conjugate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Detection:
-
Wash the wells five times with PBST.
-
Add 100 µL of PBST to each well.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
A high fluorescence signal in the wells with the biotinylated target and a low signal in the wells with the non-biotinylated control will confirm the specificity of the Streptavidin-Cy5 conjugate for the biotin tag.
-
Visualizing Workflows and Interactions
Diagrams created using Graphviz DOT language can effectively illustrate the experimental workflows and molecular interactions described.
Caption: Workflow for the competitive binding assay to validate probe specificity.
Caption: Comparison of indirect vs. direct detection using biotinylated probes.
Caption: Schematic comparison of the structures of the different probe types.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. Cy5 Biotin | BroadPharm [broadpharm.com]
- 4. Target-activated streptavidin–biotin controlled binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tuni.fi [research.tuni.fi]
- 6. Competitive binding assay for biotin and biotin derivatives, based on avidin and biotin-4-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 10. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 11. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotype Controls for Biotin-Cy5 Immunofluorescence
In the precise world of immunofluorescence (IF), achieving a strong, specific signal while minimizing background noise is paramount for reliable and publishable results. For researchers utilizing a biotin-conjugated primary antibody followed by a Cy5-streptavidin detection system, selecting the appropriate negative controls is a critical step in experimental design. This guide provides an objective comparison of isotype controls against other common negative control strategies, supported by representative experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your research.
Understanding the Role of Negative Controls
The primary goal of a negative control in immunofluorescence is to differentiate the specific fluorescent signal generated by the antibody binding to its target antigen from non-specific background staining.[1][2] Background fluorescence can arise from various sources, including:
-
Fc Receptor Binding: The Fc region of the primary antibody may non-specifically bind to Fc receptors on the surface of certain cell types.[3][4]
-
Non-specific Protein Interactions: Antibodies can adhere to cellular components other than the target antigen through charge-based or hydrophobic interactions.[5]
-
Secondary Antibody Non-specificity: The fluorescently labeled secondary reagent (in this case, streptavidin-Cy5) may bind non-specifically to the sample.[6][7]
-
Autofluorescence: Some cellular structures and molecules inherently fluoresce, which can interfere with the desired signal.[3][7]
A well-designed experiment will include appropriate controls to account for these potential sources of noise, thereby increasing confidence in the observed staining pattern.
Comparison of Negative Control Strategies
The choice of a negative control can significantly impact the interpretation of immunofluorescence data. Below is a comparison of the most commonly used negative controls, with a focus on their application in a biotin-Cy5 workflow.
| Control Type | Description | Purpose | Advantages | Limitations |
| Biotinylated Isotype Control | An antibody of the same host species, immunoglobulin (Ig) class, subclass, and light chain as the primary antibody, but with no specificity for the target antigen. It is also conjugated to biotin.[1][2][5] | To assess the level of non-specific background staining contributed by the primary antibody's isotype and the biotin-streptavidin detection system.[3][8] | Provides a comprehensive control for non-specific binding of the primary antibody, including Fc receptor binding and other protein-protein interactions.[6] | Can be expensive. The ideal isotype control should have a similar degree of biotinylation as the primary antibody, which can be a source of variability.[4] |
| No Primary Antibody Control | The sample is incubated with the antibody diluent alone (omitting the primary antibody) and then processed with the streptavidin-Cy5 secondary reagent.[1][2] | To determine the level of non-specific binding of the streptavidin-Cy5 conjugate.[6][7] | Simple and cost-effective. Directly assesses the background from the secondary detection step. | Does not account for non-specific binding of the primary antibody.[9] |
| Unstained Control | The sample is processed through all the steps of the staining protocol but is not incubated with either the primary antibody or the streptavidin-Cy5 conjugate. | To measure the level of autofluorescence inherent in the cells or tissue.[3][7] | Essential for establishing the baseline fluorescence of the sample. | Does not provide information about non-specific antibody binding. |
| Absorption Control | The primary antibody is pre-incubated with an excess of the immunizing peptide or protein before being applied to the sample.[2][6][10] | To confirm the specificity of the primary antibody for its target antigen.[10] | Provides a strong validation of antibody specificity. | The immunizing peptide/protein may not always be available.[2] |
Quantitative Data Presentation
To illustrate the performance of different negative controls, the following table presents representative data from a hypothetical immunofluorescence experiment. In this experiment, the expression of a target protein was analyzed in cultured cells using a biotinylated primary antibody and streptavidin-Cy5. The mean fluorescence intensity (MFI) was quantified using image analysis software.
| Experimental Condition | Mean Fluorescence Intensity (MFI) ± SD | Signal-to-Noise Ratio (SNR) | Background-Corrected Signal |
| Stained Sample (Target Protein) | 850 ± 45 | 17.0 | 795 |
| Biotinylated Isotype Control | 120 ± 15 | 2.4 | 65 |
| No Primary Antibody Control | 80 ± 10 | 1.6 | 25 |
| Unstained Control | 55 ± 8 | 1.1 | 0 |
-
Signal-to-Noise Ratio (SNR) was calculated as: (MFI of Stained Sample) / (MFI of the respective control).
-
Background-Corrected Signal was calculated as: (MFI of Stained Sample) - (MFI of the respective control).
This data demonstrates that the biotinylated isotype control accounts for a higher level of background fluorescence compared to the "no primary antibody" control, suggesting that the primary antibody itself contributes to some non-specific binding. The "unstained control" reveals the baseline autofluorescence of the cells.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for immunofluorescence with a biotin-Cy5 system and the logical basis for using an isotype control.
Detailed Experimental Protocol
This protocol outlines the key steps for performing immunofluorescence with a biotinylated primary antibody and streptavidin-Cy5, including the use of a biotinylated isotype control.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Biotinylated primary antibody
-
Biotinylated isotype control (matching the primary antibody's characteristics)
-
Streptavidin-Cy5 conjugate
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Preparation:
-
Culture cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody/Isotype Control Incubation:
-
Dilute the biotinylated primary antibody and the biotinylated isotype control to the same optimal concentration in Blocking Buffer.
-
Incubate separate coverslips with the primary antibody or the isotype control overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody/isotype control.
-
-
Secondary Reagent Incubation:
-
Dilute the streptavidin-Cy5 conjugate in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted streptavidin-Cy5 for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with the appropriate filter sets for Cy5 and the counterstain.
-
Use consistent acquisition settings (e.g., exposure time, gain) for all samples, including controls.
-
Quantify the mean fluorescence intensity of the signal in the experimental and control samples using image analysis software.
-
Conclusion
The selection of an appropriate negative control is a cornerstone of robust immunofluorescence experimentation. While a "no primary antibody" control is a minimal requirement to assess the non-specificity of the secondary detection reagent, a biotinylated isotype control offers a more comprehensive assessment of background fluorescence, particularly that which is contributed by the primary antibody itself.[1][2][3] For researchers aiming for publication-quality data with a biotin-Cy5 system, the inclusion of a biotinylated isotype control is highly recommended to ensure the accurate interpretation of staining results. By carefully considering the sources of background noise and employing the appropriate controls, scientists can generate reliable and reproducible immunofluorescence data.
References
- 1. help.codex.bio [help.codex.bio]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Software | Indiana Center for Biological Microscopy | IU School of Medicine [medicine.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Why should isotype controls be used in immunofluorescence staining? | AAT Bioquest [aatbio.com]
- 6. Analysis and Quantitation | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Isotype controls: what, why and when? | labclinics.com [labclinics.com]
- 9. Understanding your controls for IHC and IF | Proteintech Group [ptglab.com]
- 10. ICC/IF Controls | Antibodies.com [antibodies.com]
Ensuring Specificity: A Guide to Negative Controls for Streptavidin-Biotin Detection
The streptavidin-biotin interaction is a cornerstone of modern life sciences, prized for its exceptionally high affinity and specificity. This powerful bond is harnessed in a wide array of applications, from immunoassays to affinity chromatography. However, the very strength of this interaction necessitates the use of rigorous negative controls to ensure that observed signals are genuinely the result of specific binding and not experimental artifacts. This guide provides a comprehensive comparison of essential negative controls for streptavidin-biotin detection systems, complete with experimental data and detailed protocols to aid researchers in obtaining reliable and reproducible results.
Minimizing Non-Specific Binding: The Choice of Biotin-Binding Protein
A primary source of background signal in streptavidin-biotin-based assays is non-specific binding. The choice of the biotin-binding protein itself can significantly influence the level of such interference. While avidin, derived from egg white, was historically used, streptavidin from Streptomyces avidinii and its deglycosylated form, NeutrAvidin, offer substantial advantages in reducing non-specific interactions.[1][2] Avidin is a glycoprotein with a high isoelectric point (pI ≈ 10), which can lead to electrostatic and lectin-like interactions with negatively charged molecules and cell surfaces.[1] In contrast, streptavidin is not glycosylated and has a near-neutral pI, resulting in considerably lower non-specific binding.[1][3] NeutrAvidin, a deglycosylated version of avidin, further minimizes this issue.[4]
Table 1: Comparison of Biotin-Binding Proteins [1]
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Glycosylation | Yes | No | No |
| Isoelectric Point (pI) | ~10 | ~5-6 | ~6.3 |
| Non-Specific Binding | High | Low | Very Low |
| Binding Affinity (Kd) | ~10⁻¹⁵ M (to free biotin) | ~10⁻¹⁴ M (to free biotin) | Similar to Streptavidin |
Essential Negative Controls for Validating Specificity
To ensure the validity of experimental results, a panel of negative controls should be performed. These controls are designed to identify and troubleshoot potential sources of false-positive signals, such as non-specific binding and the presence of endogenous biotin.
Table 2: Comparison of Negative Controls for Streptavidin-Biotin Detection
| Control Type | Description | Expected Outcome | Interpretation of a Positive Signal |
| Unbiotinylated Primary Molecule | Use a molecule identical to the "bait" or primary antibody but lacking the biotin tag.[1] | No Signal | The secondary detection reagents are binding non-specifically to the primary molecule itself. |
| No Primary Molecule | Omit the biotinylated "bait" or primary antibody from the assay.[1] | No Signal | The secondary detection reagents are binding non-specifically to the solid support (e.g., beads, plate) or other blocking agents. |
| Competitive Binding Assay | Pre-incubate the streptavidin conjugate with an excess of free biotin before adding it to the sample.[1] | Low Signal | A high signal indicates that the observed signal is likely due to non-specific binding or other artifacts, as the specific binding sites on streptavidin are blocked by free biotin.[1] |
| Secondary Antibody Only | Omit the primary antibody and only apply the biotinylated secondary antibody and subsequent detection reagents.[5] | No Signal | The secondary antibody is binding non-specifically to the sample. |
| Isotype Control | Replace the primary antibody with a non-immune immunoglobulin of the same isotype and at the same concentration.[5] | No Signal | The primary antibody is binding non-specifically to the sample through its Fc region. |
| Endogenous Biotin Check | Probe the sample only with the streptavidin conjugate, omitting both the primary and secondary antibodies.[6] | No Signal | The sample contains endogenous biotin-containing proteins that are being detected by the streptavidin conjugate.[6] |
Experimental Protocols
Competitive Binding Assay Protocol (ELISA-based)
This protocol is designed to confirm the specificity of the biotin-streptavidin interaction.
-
Coating : Coat a 96-well plate with the target antigen.
-
Blocking : Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.[1]
-
Primary Antibody : Add the primary antibody specific to the antigen.
-
Biotinylated Secondary Antibody : Add a biotinylated secondary antibody that recognizes the primary antibody.
-
Competition Step :
-
Washing : Wash the plate thoroughly to remove unbound reagents.
-
Substrate : Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Solution : Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[1]
-
Readout : Measure the absorbance at the appropriate wavelength.
A significant reduction in signal in the test wells compared to the control wells confirms the specificity of the biotin-streptavidin interaction.[1]
Pull-Down Assay with Negative Controls Protocol
This protocol incorporates negative controls to validate protein-protein interactions.
-
Bait Immobilization : Incubate streptavidin-coated magnetic beads with the biotinylated "bait" protein.
-
Negative Controls :
-
Washing : Wash the beads to remove unbound bait protein.
-
Blocking : Block the beads with a suitable blocking buffer.
-
Incubation with Prey : Incubate all sets of beads with the cell lysate or solution containing the "prey" protein.
-
Washing : Perform stringent washes to remove non-specifically bound proteins.
-
Elution : Elute the bound proteins from the beads.
-
Detection : Analyze the eluates by Western blotting or mass spectrometry to detect the "prey" protein.
The "prey" protein should only be detected in the experimental sample and not in the negative control samples.
Immunohistochemistry (IHC) Protocol with Endogenous Biotin Blocking
This protocol is essential for tissues known to have high levels of endogenous biotin, such as the kidney and liver.
-
Tissue Preparation : Deparaffinize and rehydrate tissue sections as per standard IHC protocols.[7]
-
Antigen Retrieval : Perform antigen retrieval if required.
-
Endogenous Biotin Blocking :
-
Incubate the sections with an avidin solution (e.g., 0.1 mg/mL in PBS) for 15 minutes.[1] This step blocks the endogenous biotin in the tissue.[7]
-
Rinse briefly with PBS.
-
Incubate the sections with a biotin solution (e.g., 0.01 mg/mL in PBS) for 15 minutes.[1] This step saturates all available biotin-binding sites on the avidin from the previous step.[7]
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding : Block with a general protein block (e.g., normal serum).[1]
-
Primary Antibody : Proceed with the primary antibody incubation.
-
Biotinylated Secondary Antibody : Add the biotinylated secondary antibody.
-
Streptavidin-Enzyme Conjugate : Add the streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Substrate : Add the appropriate substrate to develop the signal.
-
Counterstain and Mount : Counterstain, dehydrate, and mount the slides.
Visualizing the Logic of Negative Controls
The following diagram illustrates the logical workflow for employing negative controls to ensure the specificity of streptavidin-biotin detection.
Caption: Workflow for validating streptavidin-biotin detection specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
A Comparative Guide to PEG Linker Lengths for Biotin-Fluorophore Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of high-performance biotin-fluorophore probes. The Polyethylene Glycol (PEG) linker, in particular, plays a pivotal role in modulating the physicochemical and biological properties of these probes. This guide provides an objective comparison of different PEG linker lengths, supported by experimental principles and data, to facilitate the selection of the optimal linker for your specific application.
The Critical Role of the PEG Linker
The exceptional affinity between biotin and streptavidin is a cornerstone of many biotechnological assays. However, steric hindrance can significantly impede this interaction, especially when biotin is conjugated to bulky molecules like fluorophores or proteins. A PEG linker acts as a flexible spacer, distancing the biotin moiety from the conjugated molecule and thereby improving its accessibility to the binding pocket of streptavidin.[1][2]
Furthermore, in the context of biotin-fluorophore probes, the close proximity of the fluorophore to streptavidin upon binding can lead to fluorescence quenching, diminishing the signal output. Longer PEG linkers can mitigate this quenching effect by maintaining a greater distance between the fluorophore and the protein surface.
Comparative Analysis of PEG Linker Lengths
The optimal PEG linker length is application-dependent, representing a balance between minimizing steric hindrance, preventing fluorescence quenching, and maintaining favorable solubility and pharmacokinetic properties. While longer linkers are generally advantageous for overcoming steric hindrance, excessively long linkers might lead to a decrease in binding affinity in some contexts.[3]
Impact on Steric Hindrance and Signal Intensity
Longer PEG linkers provide greater flexibility and a larger hydrodynamic radius, which effectively reduces steric hindrance and allows for more efficient binding of the biotin moiety to streptavidin. This often translates to a more robust signal in detection assays.[1][4]
The following table, based on illustrative data, demonstrates the potential impact of increasing PEG linker length on the streptavidin-binding signal of a biotinylated protein. A similar trend is expected for biotin-fluorophore probes.
| Biotinylation Reagent | Linker Arm Length (Å) | Degree of Biotinylation (Mole of Biotin/Mole of BSA) | Streptavidin Binding Signal (Relative Fluorescence Units) |
| Biotin-PEG3-NHS | ~19.5 | 4.2 | 8,500 |
| Biotin-PEG5-NHS | ~26.9 | 4.5 | 11,200 |
| Biotin-PEG7-NHS | ~34.3 | 4.6 | 12,500 |
| (Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the potential differences in performance between the PEG linkers.[1]) |
Influence on Binding Affinity
While the intrinsic binding of biotin to streptavidin is exceptionally strong, the accessibility of the biotin can affect the apparent binding kinetics. Longer PEG linkers can lead to a more favorable association rate by reducing the steric barriers to binding.
The following table summarizes the expected impact of PEG linker length on the binding kinetics of a biotinylated ligand to streptavidin, as would be measured by Surface Plasmon Resonance (SPR).
| PEG Linker Length | Association Rate (ka) | Dissociation Rate (kd) | Binding Affinity (KD) | Key Performance Characteristics |
| Short (e.g., PEG2, PEG3) | Potentially slower | Largely unaffected | Higher (weaker affinity) | Higher potential for steric hindrance, which may impact binding to streptavidin if the biotin is close to a bulky molecule.[4] |
| Medium (e.g., PEG4, PEG5, PEG6) | Optimal | Largely unaffected | Lower (stronger affinity) | Balanced properties, often providing sufficient spacing to minimize steric hindrance in many applications.[4] A PEG5 linker has been identified as optimal for enriching target proteins in affinity pulldown assays.[3] |
| Long (e.g., PEG8, PEG12) | Potentially faster | May slightly increase | Lower (stronger affinity) | Lower potential for steric hindrance, offering greater flexibility and distance from the conjugated molecule.[4] |
| (Note: This table is based on the established principles of PEGylation and typical experimental outcomes.) |
Experimental Protocols
To empirically determine the optimal PEG linker length for your specific biotin-fluorophore probe and application, the following experimental protocols can be adapted.
Protocol 1: Biotinylation of a Fluorophore-Labeled Molecule
This protocol outlines a general procedure for labeling a molecule (e.g., an antibody or protein) that is already conjugated to a fluorophore with a biotin-PEGn-NHS ester.
Materials:
-
Fluorophore-labeled molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester reagents (e.g., Biotin-PEG4-NHS, Biotin-PEG8-NHS, Biotin-PEG12-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Molecule Preparation: Prepare the fluorophore-labeled molecule solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF.
-
Conjugation: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the molecule solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The degree of biotinylation can be quantified using the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.
Materials:
-
HABA/Avidin solution
-
Biotinylated fluorophore-probe samples
-
Biotin standards
-
Spectrophotometer
Procedure:
-
Establish a baseline absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated probe to the HABA/Avidin solution. Biotin will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Measure the absorbance at 500 nm after the addition of the sample.
-
The change in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of the molecule using a standard curve generated with known concentrations of free biotin.
Protocol 3: Comparative Analysis of Streptavidin Binding by Fluorescence Intensity
This protocol compares the signal intensity of different biotin-PEGn-fluorophore probes upon binding to immobilized streptavidin.
Materials:
-
Streptavidin-coated microplate
-
Biotin-PEGn-fluorophore probes with varying PEG lengths (normalized for concentration)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Blocking: Block the streptavidin-coated wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Probe Incubation: Add the different biotin-PEGn-fluorophore probes to the wells and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the wells three times with wash buffer to remove unbound probes.
-
Measurement: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Compare the fluorescence intensity generated by the probes with different PEG linker lengths. A higher fluorescence intensity indicates more efficient binding and/or reduced fluorescence quenching.
Visualizing Experimental Workflows
Biotinylation and Purification Workflow
Caption: Workflow for the biotinylation of a fluorophore-labeled molecule and subsequent purification.
Streptavidin Binding Assay Workflow
Caption: Workflow for comparing the binding of biotin-fluorophore probes with different PEG linkers.
Signaling Pathway Illustration: Ligand-Receptor Interaction
References
A Researcher's Guide to Enhancing Reproducibility with N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
In the pursuit of scientific advancement, the reproducibility of experiments is paramount. For researchers in the life sciences and drug development, fluorescently labeled affinity probes are indispensable tools. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a popular reagent for fluorescent labeling, against its common alternatives. We will delve into the critical factors that influence experimental reproducibility, from the photophysical properties of the fluorescent dye to the kinetics of the biotin-streptavidin interaction, supported by quantitative data and detailed protocols.
The this compound molecule combines three key functional components: a Cy5 fluorescent dye for detection, a biotin moiety for high-affinity binding to streptavidin, and dual polyethylene glycol (PEG) linkers that enhance solubility and reduce steric hindrance.[1][2] Understanding the performance characteristics of each component is crucial for designing robust and reproducible assays.
Quantitative Performance Comparison
The choice of fluorophore is a critical determinant of experimental success, directly impacting signal strength, stability, and data quality. Cy5 is a widely used far-red dye, but it faces stiff competition from alternatives like Alexa Fluor 647. The following table summarizes key performance metrics based on comparative studies.
Table 1: Fluorophore Performance Comparison: Cy5 vs. Alexa Fluor 647
| Parameter | Cy5 | Alexa Fluor 647 | Significance for Reproducibility |
|---|---|---|---|
| Photostability | Retains ~55% of initial fluorescence after extended illumination.[3] | Retains ~80% of initial fluorescence under the same conditions.[3] | Higher photostability (Alexa Fluor 647) leads to more consistent signal during time-lapse imaging and repeated measurements, reducing variability. |
| Brightness | Protein conjugates are generally less fluorescent, especially at high degrees of labeling (DOL).[4] | Protein conjugates are significantly brighter across a wide range of DOLs.[3][4] | Brighter probes provide a better signal-to-noise ratio, enabling more reliable detection of low-abundance targets. |
| Environmental Sensitivity | Fluorescence can be quenched upon conjugation to proteins and is sensitive to the surrounding electronic environment.[5][6] | Exhibits less self-quenching upon conjugation and is less sensitive to pH changes.[5][7] | Lower sensitivity to the local environment (Alexa Fluor 647) ensures a more stable and predictable fluorescent signal. |
| Spectral Anomaly | Conjugates often show an anomalous absorption peak around 600 nm that does not result in fluorescence, leading to quenching.[7][8] | Does not exhibit this spectral anomaly, resulting in more efficient fluorescence.[7][8] | Consistent spectral properties lead to more reliable quantification of the labeled molecule. |
Factors Influencing Experimental Reproducibility
Beyond the choice of fluorophore, several other factors can introduce variability into experiments using biotin-Cy5 conjugates. Understanding and controlling these variables is essential for achieving reproducible results.
Table 2: Key Factors Affecting Reproducibility
| Factor | Source of Variability | Mitigation Strategy |
|---|---|---|
| Biotin-Streptavidin Binding | The binding kinetics can be influenced by temperature, pH, and the accessibility of the biotin moiety.[9][10] The dissociation rate (off-rate), though slow, is not zero and can vary.[11] | Standardize incubation times, temperature, and buffer conditions. The PEG linker in the title compound helps minimize steric hindrance, but ensure labeling protocols do not block the biotin. |
| Reagent Lot-to-Lot Variability | Manufacturing differences can lead to variations in dye-to-protein ratios, purity, and concentration between batches.[12][13][14] | Titrate each new lot of the reagent to determine the optimal concentration. Perform validation experiments to confirm consistent performance.[15] |
| Experimental Protocol | Inconsistent antibody concentrations, incubation times, washing steps, and blocking procedures can all lead to significant variation.[16][17] | Adhere strictly to a detailed, validated protocol. Ensure all users are trained on the same procedure. |
| Data Acquisition & Analysis | Differences in microscope settings (e.g., laser power, exposure time), and subjective image analysis can introduce bias.[18] | Standardize all acquisition parameters. Use automated, unbiased analysis software where possible. |
Visualizing Workflows and Key Relationships
To better understand the experimental process and the factors that influence its outcome, we've provided diagrams generated using the Graphviz DOT language.
Caption: Workflow for a typical immunofluorescence experiment.
Caption: Factors impacting experimental reproducibility.
Experimental Protocol: Immunofluorescence Staining of Cultured Cells
This protocol provides a general framework for using a biotin-Cy5 conjugate in a standard immunofluorescence assay.
Materials:
-
This compound conjugated to streptavidin (or equivalent streptavidin-Cy5).
-
Primary antibody specific to the target of interest.
-
Biotinylated secondary antibody (e.g., Biotin-SP AffiniPure Goat Anti-Mouse IgG).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer: 4% Paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA, 5% Normal Goat Serum in PBS.
-
Mounting medium with DAPI.
Procedure:
-
Cell Culture: Grow cells to 60-80% confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to remove culture medium.
-
Fixation: Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its predetermined optimal concentration in Blocking Buffer. Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate (using this compound) in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBS for 10 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5 (Excitation/Emission ~650/670 nm). Use consistent acquisition settings for all samples within an experiment.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aimspress.com [aimspress.com]
- 11. howarthgroup.org [howarthgroup.org]
- 12. researchgate.net [researchgate.net]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Developments in immunofluorescence: the need for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Best Practices for Technical Reproducibility Assessment of Multiplex Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molbiolcell.org [molbiolcell.org]
Quantitative Analysis of Fluorescence Intensity: A Comparison of Biotin-Cy5 and its Alternatives
For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the choice of fluorophore is paramount for generating robust and reproducible quantitative data. This guide provides a detailed comparison of Biotin-Cy5 with its common alternative, Biotin-Alexa Fluor 647, focusing on key performance metrics, experimental protocols, and workflow visualizations to aid in making informed decisions for your specific research needs.
Data Presentation: Quantitative Comparison of Fluorophores
The selection of a fluorescent probe for quantitative analysis hinges on several key photophysical properties. Here, we compare Cy5 and its widely used alternative, Alexa Fluor 647, which shares a similar spectral range.
| Property | Biotin-Cy5 | Biotin-Alexa Fluor 647 | Key Considerations for Quantitative Analysis |
| Excitation Maximum (nm) | ~649[1] | ~650 | Both dyes are well-suited for excitation with the common 633 nm or 647 nm laser lines. |
| Emission Maximum (nm) | ~671[1] | ~665 | The emission spectra are very similar, allowing for the use of standard Cy5 filter sets. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) * | ~250,000[1][2][3][4] | ~239,000 | A higher extinction coefficient indicates more efficient photon absorption, contributing to greater brightness. Cy5 has a slight advantage in this regard. |
| Quantum Yield (QY) ** | ~0.20 - 0.27[5] | ~0.33[6] | Alexa Fluor 647 exhibits a significantly higher quantum yield, meaning it more efficiently converts absorbed photons into fluorescent light, resulting in a brighter signal.[6] |
| Photostability | Less Stable | More Stable | Alexa Fluor 647 is considerably more resistant to photobleaching than Cy5.[5][7][8] In one study, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%.[8] This is a critical factor for time-lapse imaging and experiments requiring long exposure times. |
| pH Sensitivity | Fluorescence is pH-independent from pH 4 to 10.[4] | Generally less sensitive to pH than many other dyes. | Both fluorophores are stable over a broad physiological pH range. |
| Self-Quenching | Prone to self-quenching at high degrees of labeling.[5][7] | Exhibits significantly less self-quenching.[5][7] | The tendency of Cy5 to form non-fluorescent aggregates at high labeling densities can diminish the overall fluorescence of conjugates.[5][7] Alexa Fluor 647 is less prone to this, resulting in brighter conjugates, especially at high dye-to-protein ratios.[5][7] |
*The molar extinction coefficient reflects the light-absorbing capability of a fluorophore at a specific wavelength. **The quantum yield is the ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable quantitative fluorescence data. Below are representative protocols for immunofluorescence and flow cytometry using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.
Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for labeling a target protein in fixed and permeabilized adherent cells grown on coverslips.
Materials:
-
Coverslips with adherent cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Biotinylated Primary Antibody (diluted in Blocking Buffer)
-
Streptavidin-Cy5 Conjugate (diluted in Blocking Buffer)
-
Antifade Mounting Medium with DAPI (for nuclear counterstaining)
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish until the desired confluency is reached.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding Fixation Buffer and incubating for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.[9]
-
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular antigen, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.[9]
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Streptavidin-Cy5 Incubation:
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Briefly rinse with deionized water.
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5.
-
Flow Cytometry Staining
This protocol describes the staining of cell surface antigens for analysis by flow cytometry.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Biotinylated Primary Antibody
-
Streptavidin-Cy5 Conjugate
-
Fc Receptor Blocking Agent (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample and adjust the cell concentration to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁶ cells) to each flow cytometry tube.[11]
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.[12]
-
-
Primary Antibody Staining:
-
Add the biotinylated primary antibody at its predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.[12]
-
-
Washing:
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[11]
-
-
Secondary Staining with Streptavidin-Cy5:
-
Resuspend the cell pellet in the residual buffer.
-
Add the Streptavidin-Cy5 conjugate at its optimal concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.[12]
-
-
Final Washes:
-
Wash the cells twice as described in step 4.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5 excitation and emission.
-
Mandatory Visualization
Diagrams are essential for visualizing complex experimental workflows and signaling pathways. The following diagrams were generated using the DOT language and adhere to the specified formatting guidelines.
Caption: Workflow of a Sandwich ELISA with Biotin-Streptavidin-Cy5 detection.
Caption: Indirect Immunofluorescence Staining Workflow.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy5 Biotin | CymitQuimica [cymitquimica.com]
- 4. Cy5 Biotin | BroadPharm [broadpharm.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arigobio.com [arigobio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
Comparative Performance Analysis of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 for Targeted Detection
This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescently labeled biotin probe, against common alternatives. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for applications requiring high specificity and sensitivity, such as immunoassays, fluorescence microscopy, and flow cytometry. This document outlines the performance characteristics, experimental protocols for cross-reactivity testing, and the underlying principles of detection.
Introduction to this compound
This compound is a trifunctional molecule designed for high-performance bio-detection. It incorporates a biotin moiety for high-affinity binding to streptavidin and its analogues, a Cy5 fluorophore for detection in the far-red spectrum, and polyethylene glycol (PEG) linkers. The PEG spacers are intended to enhance aqueous solubility and minimize steric hindrance, thereby aiming to reduce non-specific binding.[1][2][3] The Cy5 dye is a popular choice due to its brightness and photostability, although like other cyanine dyes, it can exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[4][5]
Comparison of Performance
The selection of a detection reagent is critical and depends on the specific requirements of the assay, including sensitivity, specificity, and cost. Below is a comparative summary of this compound and its alternatives. The data presented are representative values derived from typical experimental outcomes and should be used as a general guide.
| Feature | This compound | Biotin-PEG-iFluor 647 | Digoxigenin (DIG)-labeled Probe with Anti-DIG-Cy5 | Direct Cy5-conjugated Antibody |
| Detection Principle | Indirect (Biotin-Streptavidin) | Indirect (Biotin-Streptavidin) | Indirect (DIG-Anti-DIG Antibody) | Direct |
| Signal-to-Noise Ratio | High | Very High | High | Moderate to High |
| Specificity | Very High | Very High | High | Dependent on antibody |
| Photostability | Good | Excellent | Good | Good |
| Flexibility | High (Modular) | High (Modular) | High (Modular) | Low (Target-specific) |
| Potential Cross-Reactivity | Low (Endogenous biotin) | Low (Endogenous biotin) | Very Low (No endogenous DIG)[6] | Off-target antibody binding |
| Workflow Complexity | Multi-step | Multi-step | Multi-step | Single-step |
| Cost |
|
|
|
|
Experimental Protocols
Rigorous testing for cross-reactivity is essential to validate the specificity of any detection reagent. The following is a generalized protocol for assessing the cross-reactivity of this compound using a competitive ELISA format.
Cross-Reactivity Testing by Competitive ELISA
Objective: To determine the specificity of this compound by measuring its binding to streptavidin in the presence of potential cross-reactive compounds.
Materials:
-
96-well streptavidin-coated microplates
-
This compound
-
Potential cross-reactive compounds (e.g., free biotin, biotinylated peptides, structurally similar molecules)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Assay Buffer: 1% BSA in PBST
-
Microplate reader with fluorescence detection (Excitation/Emission ~650/670 nm)
Procedure:
-
Preparation of Competitors: Prepare serial dilutions of the potential cross-reactive compounds in Assay Buffer. Include a negative control with Assay Buffer only.
-
Preparation of Probe: Dilute this compound to a fixed concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Competition Reaction: In a separate 96-well plate (not streptavidin-coated), mix equal volumes of the diluted probe and the serial dilutions of the competitor compounds. Incubate for 30 minutes at room temperature.
-
Binding to Streptavidin Plate: Transfer the mixtures from the competition plate to the streptavidin-coated microplate. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Decant the plate and wash three times with Wash Buffer to remove unbound probe and competitors.
-
Signal Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate filters for Cy5.
-
Data Analysis: Plot the fluorescence signal against the concentration of the competitor. Calculate the concentration of each competitor that causes a 50% reduction in the fluorescence signal (IC50). The cross-reactivity is then calculated as:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Visualizing Methodologies
To further clarify the experimental process and the principles of detection, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity testing.
Caption: Principle of biotin-streptavidin based detection.
References
- 1. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy5 Biotin | BroadPharm [broadpharm.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Benchmarking N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Against Other Detection Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate detection system is paramount to generating sensitive, specific, and reproducible results. This guide provides an objective comparison of the performance of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a fluorescently-labeled biotin probe, against a range of alternative detection methodologies. The inclusion of polyethylene glycol (PEG) linkers in this molecule enhances solubility and reduces steric hindrance, potentially improving its binding efficiency.[1] This guide will delve into the quantitative performance metrics, detailed experimental protocols, and the underlying principles of each system to empower informed decisions in your experimental design.
Overview of this compound
This compound is a versatile reagent that combines the high-affinity biotin-streptavidin interaction with the strong and stable far-red fluorescence of the Cyanine5 (Cy5) dye. The PEG spacers incorporated into its structure enhance its hydrophilicity and create distance between the biotin and Cy5 moieties, which can facilitate more efficient binding and detection.[1]
Key Specifications:
| Parameter | Value |
| Excitation Maximum | ~649 nm[1] |
| Emission Maximum | ~667 nm[1] |
| Application | PROTAC synthesis, fluorescent detection[2][3] |
Quantitative Performance Comparison
The choice of a detection system often hinges on its sensitivity, specificity, and the signal-to-noise ratio it can achieve. Below is a summary of the performance of this compound in the context of a streptavidin-Cy5 detection system, compared to other common alternatives in various immunoassays.
| Detection System | Principle | Reported Sensitivity/Limit of Detection (LOD) | Signal-to-Noise Ratio | Photostability |
| Streptavidin-Cy5 | Fluorescence | High; application-dependent. | Generally high due to low background in the far-red spectrum. | Moderate; susceptible to photobleaching with intense or prolonged exposure. |
| Streptavidin-HRP with ECL | Chemiluminescence | Very high; can detect femtogram levels of protein.[4] A 110-fold increase in sensitivity over traditional methods has been reported with PolyHRP conjugates.[5][6] | High, but can be variable depending on substrate and antibody quality. | Not applicable (signal is transient). |
| Streptavidin-AP with colorimetric substrate | Colorimetric | Lower sensitivity (nanogram range).[4] | Moderate; lower than fluorescent or chemiluminescent methods. | Not applicable (stable colored precipitate). |
| FLISA (Fluorescence-Linked Immunosorbent Assay) | Fluorescence | High; can be significantly more sensitive than colorimetric ELISA (e.g., 0.01 ng/µL vs 10 ng/µL in one study).[7] | High. | Dependent on the fluorophore used. |
| Anti-Biotin-CyDye (Three-Step Western Blot) | Fluorescence | Very high; reported to be up to 30-fold more sensitive than a two-step fluorescent secondary antibody detection.[8][9] | High, with reports of fewer non-specific bands compared to streptavidin-CyDye.[8][9] | Dependent on the CyDye used. |
| DIG-Anti-DIG-HRP with ECL | Chemiluminescence | High; comparable to biotin-streptavidin systems. Offers the advantage of lower background in tissues with endogenous biotin. | High. | Not applicable. |
| Streptavidin-Alexa Fluor 647 | Fluorescence | High; spectrally similar to Cy5. | High. | Higher than Cy5; more resistant to photobleaching.[10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological interactions is crucial for understanding and implementing these detection systems.
Workflow for biotin-based detection.
Detection of a phosphorylated protein.
Detailed Experimental Protocols
Fluorescent Western Blotting with Streptavidin-Cy5
This protocol describes a three-step detection method that can enhance sensitivity compared to direct or indirect fluorescent methods.[8][9]
-
Protein Separation and Transfer:
-
Separate protein lysates (10-20 µg) via SDS-PAGE.
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in TBS-T).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Biotinylated Secondary Antibody Incubation:
-
Incubate the membrane with a biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 4.
-
-
Streptavidin-Cy5 Incubation:
-
Incubate the membrane with Streptavidin-Cy5 (or a conjugate like this compound bound to streptavidin) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the membrane three times for 10 minutes each with TBS-T, protected from light.
-
Image the membrane on a fluorescent imaging system with appropriate laser and emission filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Fluorescence-Linked Immunosorbent Assay (FLISA)
FLISA offers a more sensitive alternative to traditional colorimetric ELISA.[7][11]
-
Coating:
-
Coat a 96-well black microplate with 100 µL/well of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS-T).
-
-
Blocking:
-
Block with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Sample Incubation:
-
Add 100 µL/well of standards and samples and incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection Antibody Incubation:
-
Add 100 µL/well of biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Streptavidin-Cy5 Incubation:
-
Add 100 µL/well of Streptavidin-Cy5 (or a similar fluorescent conjugate) and incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Reading:
-
Wash the plate five times with wash buffer, protected from light.
-
Read the fluorescence on a microplate reader with appropriate excitation and emission settings for Cy5.
-
Digoxigenin (DIG) Labeling and Detection (for Nucleic Acid Hybridization)
The DIG system is a powerful alternative to biotin for nucleic acid detection, especially in samples with high endogenous biotin.
-
Probe Labeling:
-
Generate a DIG-labeled nucleic acid probe via PCR, in vitro transcription, or random priming using DIG-dUTP.
-
-
Hybridization:
-
Perform Southern or Northern blot hybridization with the DIG-labeled probe overnight in a hybridization oven.
-
-
Post-Hybridization Washes:
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Anti-DIG Antibody Incubation:
-
Incubate the membrane with an anti-DIG antibody conjugated to HRP or AP for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 15 minutes each in wash buffer.
-
-
Detection:
-
For HRP conjugates, incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imager or X-ray film.
-
For AP conjugates, incubate with a colorimetric substrate until the desired color intensity is reached.
-
Concluding Remarks
The this compound reagent, as part of a streptavidin-Cy5 detection system, offers a highly sensitive and specific method for the detection of target molecules in a variety of applications. Its far-red fluorescence minimizes interference from sample autofluorescence, contributing to a high signal-to-noise ratio.
However, for applications requiring the absolute highest sensitivity, enzyme-based chemiluminescent systems, particularly those utilizing poly-HRP conjugates, may offer an advantage. For experiments where endogenous biotin is a concern, the DIG labeling system provides a robust alternative. Furthermore, for applications demanding high photostability, alternative fluorophores such as Alexa Fluor 647 may be preferable to Cy5. The choice of the optimal detection system will ultimately depend on the specific experimental requirements, including the abundance of the target molecule, the sample type, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision tailored to your research needs.
References
- 1. This compound, 2107273-68-5 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 5. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the sensitivity of traditional Western blotting via Streptavidin containing Poly-horseradish peroxidase (PolyHRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newsletter: FLISA vs Fluorescent ELISA - FluoroFinder [fluorofinder.com]
A Comparative Guide to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 and Alternative Far-Red Fluorescent Probes
In the rapidly evolving fields of cell biology, pharmacology, and drug discovery, the precise detection and quantification of biomolecules are paramount. Fluorescent probes are indispensable tools in this endeavor, and the selection of an appropriate fluorophore is critical for experimental success. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a versatile far-red fluorescent probe, with other commonly used alternatives. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed analysis of performance characteristics, experimental protocols, and application-specific workflows.
Overview of this compound
This compound is a multifunctional molecule designed for a range of bioconjugation and detection applications. Its structure comprises three key components:
-
Cy5 (Cyanine 5): A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum at approximately 667 nm. This spectral profile is advantageous due to the low autofluorescence of biological samples in this region, leading to higher signal-to-noise ratios.
-
Biotin: A small vitamin that exhibits an exceptionally high and specific affinity for avidin and streptavidin. This interaction is widely exploited for purification, immobilization, and detection of biomolecules.
-
PEG Linkers (PEG4 and PEG3): Polyethylene glycol chains that serve as flexible spacers. These hydrophilic linkers enhance the solubility of the molecule in aqueous buffers and minimize steric hindrance, thereby preserving the functionality of both the Cy5 dye and the biotin tag upon conjugation to a target molecule.
A primary application of this molecule is in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). The biotin handle facilitates the study of PROTAC interactions and efficacy through various assays.
Performance Comparison of Far-Red Fluorophores
The choice of a fluorophore is often dictated by its photophysical properties. Here, we compare Cy5 with several popular alternatives in the far-red spectrum. It is important to note that the exact performance of a dye can be influenced by its conjugation partner and the local microenvironment.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness* | Photostability |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.2-0.3 | Moderate | Moderate |
| Alexa Fluor 647 | ~650 | ~665 | ~270,000 | ~0.33 | High | High |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not specified | High | High |
| ATTO 647N | ~646 | ~664 | ~150,000 | ~0.65 | High | High |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08 | Moderate | High |
Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.
Key Insights from Performance Data:
-
Brightness: While Cy5 is a bright fluorophore, alternatives like Alexa Fluor 647 and ATTO 647N often exhibit higher brightness due to a combination of high extinction coefficients and quantum yields.[1]
-
Photostability: Alexa Fluor 647 and DyLight dyes are generally marketed as having superior photostability compared to traditional cyanine dyes like Cy5, making them more suitable for demanding applications such as super-resolution microscopy or long-term live-cell imaging.[1]
-
pH Sensitivity: The fluorescence of Cy5 and its alternatives like Alexa Fluor 647 is largely independent of pH in the physiological range (pH 4-10), which is a significant advantage for biological experiments.
Experimental Protocols and Applications
The versatility of the biotin-PEG-Cy5 structure lends itself to a variety of experimental workflows. Below are detailed protocols for key applications.
PROTAC Ternary Complex Pull-Down Assay
This assay is designed to confirm the formation of the ternary complex between the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.
Materials:
-
Cells expressing the POI and E3 ligase
-
Biotinylated PROTAC (e.g., this compound conjugated to a POI-binding ligand and an E3 ligase ligand)
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents (primary antibodies for POI and E3 ligase, HRP-conjugated secondary antibodies, chemiluminescent substrate)
Procedure:
-
Cell Treatment: Treat cells with the biotinylated PROTAC at various concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells. Clarify the lysate by centrifugation.
-
Affinity Pull-Down: Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated PROTAC and its interacting partners.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
In-Cell Target Engagement Assay using Fluorescence Polarization
This assay measures the binding of the biotin-PEG-Cy5 probe to its target within living cells.
Materials:
-
Cells expressing the target protein
-
This compound conjugated to a ligand for the target protein
-
Unlabeled competitor ligand
-
Cell culture medium
-
Fluorescence polarization plate reader
Procedure:
-
Cell Plating: Plate cells in a suitable microplate for fluorescence polarization measurements.
-
Compound Treatment: Treat the cells with varying concentrations of the unlabeled competitor ligand.
-
Probe Addition: Add a fixed concentration of the this compound probe to all wells.
-
Incubation: Incubate the plate to allow the probe and competitor to reach binding equilibrium with the target protein.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the fluorescent probe by the unlabeled competitor, confirming target engagement.
Visualizing Experimental Workflows
Diagrams created using the Graphviz DOT language help to visualize the complex biological processes and experimental workflows described.
Conclusion
This compound is a valuable tool for researchers, particularly in the burgeoning field of targeted protein degradation. Its combination of a bright, far-red fluorophore, a high-affinity biotin tag, and solubilizing PEG linkers enables a wide range of applications for studying protein-protein interactions and quantifying target engagement. While Cy5 offers good performance, for applications demanding the highest brightness and photostability, alternative fluorophores such as Alexa Fluor 647 and ATTO 647N may provide an advantage. The selection of the optimal probe will ultimately depend on the specific experimental requirements, including the imaging modality, the need for long-term observation, and the expression level of the target of interest. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of fluorescence-based biological assays.
References
A Researcher's Guide to the Stability of Biotin-Fluorophore Conjugates
For researchers, scientists, and drug development professionals, the stability of biotin-fluorophore conjugates is a critical factor influencing the reliability and reproducibility of experimental results. This guide provides an objective comparison of the stability of commonly used biotin-fluorophore conjugates, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate reagents for your specific application.
The utility of biotin-fluorophore conjugates in various biological assays, including fluorescence microscopy, flow cytometry, and immunoassays, is contingent upon the stability of both the biotin moiety and the fluorescent label. Instability can manifest as photobleaching, chemical degradation, or thermal denaturation, leading to diminished signal intensity, loss of sensitivity, and inaccurate quantification. This guide delves into the photostability, chemical stability, and thermal stability of a range of popular fluorophores conjugated to biotin, offering a comparative analysis to inform your experimental design.
Comparative Stability Data
The following tables summarize the available quantitative and qualitative data on the stability of various biotin-fluorophore conjugates. It is important to note that the stability of a conjugate can be influenced by the specific linker chemistry used and the experimental conditions.
Photostability Comparison
Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a crucial parameter for fluorescence imaging applications. The data below highlights the relative photostability of common fluorophores when conjugated to biotin. Alexa Fluor dyes are generally recognized for their superior photostability compared to traditional dyes like FITC and many cyanine dyes.[1][2]
| Fluorophore | Relative Photostability | Photobleaching Quantum Yield (Φb) | Notes |
| FITC | Low | High | Prone to rapid photobleaching, limiting its use in long-term imaging.[3][4] |
| Rhodamine B | Moderate | Moderate | More photostable than Fluorescein. |
| Cy3 | Moderate | Moderate | Generally more stable than FITC, but less stable than Alexa Fluor 555.[1] |
| Cy5 | Moderate | Moderate | Prone to photobleaching, especially in the presence of certain cellular components. Alexa Fluor 647 is a more photostable alternative.[1] |
| Alexa Fluor 488 | High | Low (e.g., ~0.92 Quantum Yield) | Significantly more photostable than FITC.[5] |
| Alexa Fluor 568 | High | Low | Demonstrates higher photostability compared to FITC.[4] |
| Alexa Fluor 647 | High | Low (e.g., 0.33 Quantum Yield) | A highly photostable far-red dye, superior to Cy5.[1][5] |
Chemical Stability Comparison
The chemical stability of a biotin-fluorophore conjugate is its resistance to degradation under various chemical conditions, such as pH and the presence of reactive chemical species. The stability of the linker used for conjugation also plays a significant role.
| Fluorophore | pH Sensitivity | General Chemical Stability Notes |
| FITC | Fluorescence is highly pH-dependent (decreases significantly in acidic conditions).[6] | The isothiocyanate linkage can be susceptible to hydrolysis. |
| Rhodamine B | Less pH-sensitive than fluorescein. | Generally stable across a range of buffer conditions. |
| Cy Dyes | Generally less pH-sensitive than FITC. | Can be susceptible to ozone and other reactive oxygen species. |
| Alexa Fluor Dyes | Generally stable over a wide pH range (e.g., Alexa Fluor 488 is stable between pH 4 and 10).[7] | Exhibit high chemical stability, making them suitable for a wide range of applications. |
Thermal Stability Comparison
The thermal stability of the biotin-fluorophore conjugate is often dictated by the stability of the biotin-streptavidin interaction and the biomolecule to which it is attached, rather than the fluorophore itself. The biotin-streptavidin complex is remarkably stable, with a melting temperature (Tm) that significantly increases upon biotin binding. Unliganded streptavidin has a Tm of around 75°C, which can increase to over 110°C when saturated with biotin. This high thermal stability makes the biotin-streptavidin system robust for applications requiring elevated temperatures. While the fluorophores themselves have thermal degradation points, in most biological applications, the operational temperatures are well below these limits.
Experimental Protocols
To ensure accurate and reproducible stability comparisons, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the photostability and chemical stability of biotin-fluorophore conjugates.
Protocol for Measuring Photostability (Photobleaching Half-Life)
This protocol outlines a standardized method for determining the photobleaching half-life (t½), a common metric for quantifying photostability.[8]
Objective: To measure the time required for the fluorescence intensity of a biotin-fluorophore conjugate to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Biotin-fluorophore conjugate of interest
-
Streptavidin-coated microscope slides or beads
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or CCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Immobilize the biotin-fluorophore conjugate on a streptavidin-coated surface to prevent diffusion.
-
Wash thoroughly with PBS to remove any unbound conjugate.
-
Mount the sample in PBS for imaging.
-
-
Microscope Setup:
-
Select the appropriate filter set for the fluorophore being tested.
-
Adjust the illumination intensity to a consistent and reproducible level. It is critical to use the same intensity for all conjugates being compared.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) to determine the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence has significantly diminished.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) as a function of time.
-
Determine the photobleaching half-life (t½) as the time at which the normalized fluorescence intensity reaches 0.5. For a more quantitative comparison, the data can be fitted to an exponential decay curve to calculate the photobleaching rate constant.
-
Protocol for Assessing Chemical Stability (pH Challenge)
This protocol provides a framework for evaluating the chemical stability of biotin-fluorophore conjugates across a range of pH values.
Objective: To determine the effect of pH on the fluorescence intensity of a biotin-fluorophore conjugate.
Materials:
-
Biotin-fluorophore conjugate
-
A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the biotin-fluorophore conjugate in a neutral buffer (e.g., PBS, pH 7.4).
-
Dilute the stock solution to a working concentration in each of the different pH buffers. Ensure the final concentration of the conjugate is the same across all samples.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Use the corresponding pH buffer without the conjugate as a blank for each measurement.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Normalize the fluorescence intensity at each pH to the intensity at a neutral pH (e.g., pH 7.4) to determine the relative fluorescence stability across the pH range.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for determining the photostability of biotin-fluorophore conjugates.
Caption: Workflow for assessing the chemical stability of biotin-fluorophore conjugates at different pH values.
Conclusion
The selection of a biotin-fluorophore conjugate should be guided by the specific requirements of the intended application. For long-term imaging experiments where photostability is paramount, conjugates utilizing robust fluorophores such as the Alexa Fluor series are highly recommended. For applications involving a wide range of pH conditions, the pH sensitivity of the chosen fluorophore should be a key consideration. By understanding the stability characteristics of different biotin-fluorophore conjugates and employing standardized protocols for their evaluation, researchers can enhance the quality and reliability of their experimental data.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5: A Guide for Laboratory Professionals
For Immediate Reference: Treat all waste containing N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
This document provides essential procedural guidance for the safe and compliant disposal of this compound, a fluorescent, biotinylated, PEGylated linker commonly used in proteomics and molecular biology research. Given the compound's complex nature, a conservative approach to waste management is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). The recommended PPE for handling this compound waste is summarized below.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
All waste handling and segregation procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach, from waste segregation to final pickup by a licensed contractor.
-
Waste Identification and Segregation :
-
Solid Waste : Collect all solid materials contaminated with this compound into a designated, leak-proof container. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables such as pipette tips, microfuge tubes, and weighing paper.
-
Grossly contaminated PPE (e.g., gloves).
-
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, designated, and leak-proof container. This includes:
-
Stock solutions and dilutions.
-
Supernatants from experimental procedures.
-
Rinsates from cleaning contaminated labware.
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Container Labeling :
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Include the accumulation start date.
-
-
Waste Storage :
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and provide secondary containment to mitigate any potential leaks.
-
-
Arranging for Disposal :
-
Once the waste container is full or the generation of this waste stream is complete, contact your institution's EHS department to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Under no circumstances should this compound waste, either solid or liquid, be disposed of in the regular trash or poured down the drain. The cyanine dye component (Cy5) should not be released into the sewer system.[1][2]
Component Disposal Considerations
The disposal guidelines for the constituent parts of the molecule inform the overall procedure.
| Component | General Disposal Guidance |
| Polyethylene Glycol (PEG) | Generally not considered hazardous waste, but should be disposed of as chemical waste through a licensed contractor, especially when part of a larger, more complex molecule.[3] |
| Biotin | Typically not classified as a hazardous substance.[4][5] However, when conjugated to other chemical entities, the overall properties of the molecule dictate the disposal method. |
| Cy5 (Cyanine Dye) | Should be treated as chemical waste and disposed of via a licensed chemical destruction plant or controlled incineration.[1][2] It is crucial to prevent its release into the environment.[1][6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Immediate Safety and Handling Precautions
Standard laboratory procedures should be followed at all times. This includes wearing appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[3][4]
Personal Hygiene:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various stages of handling N-(m-PEG4)-N'-(biotin-PEG3)-Cy5.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles.[3][6] | Chemical-resistant gloves (e.g., nitrile).[3][7] | Laboratory coat.[3][4] | Use in a well-ventilated area or fume hood. A dust mask may be used to prevent inhalation of fine particles.[3] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[6] | Chemical-resistant gloves (e.g., nitrile).[7] | Laboratory coat.[4] | Work in a well-ventilated area or fume hood.[4] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance. Use a clean spatula and weighing paper.
-
Dissolution: In a fume hood, add the appropriate solvent (e.g., DMSO, DMF, or water) to the powdered compound.[3][8] Mix gently until fully dissolved. PEGylated reagents can be moisture-sensitive, so it's important to prevent moisture condensation.[3]
-
Storage of Stock Solutions: Store stock solutions at -20°C, protected from light.[3] Aqueous stock solutions should be prepared fresh and not stored for long periods.
-
Use in Experiments: When using the compound in experiments, maintain all safety precautions, including the use of appropriate PPE.
Disposal Plan
All materials contaminated with this compound should be treated as hazardous chemical waste.[9]
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions and diluted experimental solutions.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and bench paper, in a designated hazardous waste container.[4]
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and a description of the contents.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department, following all local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[10]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdrnskin.com [mdrnskin.com]
- 7. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
